molecular formula C11H10ClN B1601562 N-Phenylpyridinium chloride CAS No. 68579-35-1

N-Phenylpyridinium chloride

Cat. No.: B1601562
CAS No.: 68579-35-1
M. Wt: 191.65 g/mol
InChI Key: OIVXRBLKXPTIMU-UHFFFAOYSA-M
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Description

N-Phenylpyridinium chloride is a useful research compound. Its molecular formula is C11H10ClN and its molecular weight is 191.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Phenylpyridinium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Phenylpyridinium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylpyridin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N.ClH/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVXRBLKXPTIMU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[N+]2=CC=CC=C2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480624
Record name N-PHENYLPYRIDINIUM CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68579-35-1
Record name N-PHENYLPYRIDINIUM CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: High-Purity Synthesis of N-Phenylpyridinium Chloride via the Zincke Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of N-phenylpyridinium chloride using the classic Zincke reaction. Unlike direct alkylation methods, which often fail with aryl halides due to electronic repulsion, the Zincke protocol utilizes a nucleophilic aromatic substitution followed by an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closing) sequence. This method provides a robust, regioselective route to N-aryl pyridinium scaffolds, which are increasingly critical in drug development as mitochondrial-targeting vectors and solubility enhancers.

Strategic Importance in Drug Development

N-Arylpyridinium salts are not merely synthetic intermediates; they are functional pharmacophores.

  • Mitochondrial Targeting: The delocalized positive charge allows these lipophilic cations to penetrate the mitochondrial matrix, driven by the membrane potential (

    
    ). This is exploited in delivering antioxidants and pro-apoptotic agents.
    
  • Solubility Enhancement: Converting hydrophobic aryl amines into pyridinium salts significantly increases aqueous solubility, altering pharmacokinetic profiles.

  • Radical Precursors: Recent catalytic methodologies utilize these salts as precursors for aryl radicals via single-electron transfer (SET) mechanisms.

Mechanistic Principles (The ANRORC Pathway)

The Zincke reaction is a textbook example of the ANRORC mechanism.[1] It proceeds in two distinct thermodynamic phases: Activation and Exchange .

Mechanistic Pathway Diagram

The following diagram illustrates the transformation from pyridine to the activated Zincke salt, followed by the ring-opening amine exchange.

ZinckeMechanism cluster_0 Phase 1: Activation cluster_1 Phase 2: Amine Exchange (ANRORC) Pyridine Pyridine (Nucleophile) ZinckeSalt Zincke Salt (Activated Intermediate) Pyridine->ZinckeSalt SNAr (Acetone, Reflux) DNCB 2,4-Dinitrochlorobenzene (Electrophile) DNCB->ZinckeSalt Meisenheimer Meisenheimer-type Complex ZinckeSalt->Meisenheimer + Aniline Aniline Aniline (Nucleophile) Aniline->Meisenheimer RingOpen Acyclic Iminium (König Salt) Meisenheimer->RingOpen Ring Opening Product N-Phenylpyridinium Chloride RingOpen->Product Ring Closing - 2,4-Dinitroaniline Waste 2,4-Dinitroaniline (Byproduct) RingOpen->Waste

Caption: The ANRORC mechanism involves activation of pyridine with DNCB, followed by nucleophilic attack by aniline, ring opening to a glutaconaldehyde derivative, and recyclization.

Experimental Protocol

Phase 1: Synthesis of the Activated Zincke Salt

Objective: Preparation of N-(2,4-dinitrophenyl)pyridinium chloride.[2] Rationale: Pyridine itself is a poor electrophile. By attaching the electron-withdrawing 2,4-dinitrophenyl (DNP) group, the pyridine ring becomes highly susceptible to nucleophilic attack at the


-position.

Reagents:

  • Pyridine (1.0 equiv, anhydrous)

  • 1-Chloro-2,4-dinitrobenzene (DNCB) (1.0 equiv)

  • Acetone (Solvent, reagent grade)

Workflow:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1-Chloro-2,4-dinitrobenzene (DNCB) in acetone (approx. 2 mL per mmol).

  • Addition: Add pyridine (1.0 equiv) dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (approx. 56 °C) for 12–18 hours.

    • Observation: The solution will darken, and a heavy precipitate (the Zincke salt) will form.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath to maximize precipitation.

  • Filtration: Filter the solid under vacuum.

  • Wash: Wash the filter cake copiously with cold acetone and then diethyl ether to remove unreacted DNCB.

    • Critical Quality Attribute (CQA): The product should be a pale yellow to off-white solid. Residual yellow/orange color often indicates unreacted DNCB or impurities.

  • Drying: Dry under high vacuum.

Phase 2: Trans-amination (Zincke Reaction)

Objective: Conversion of Zincke salt to N-phenylpyridinium chloride. Rationale: The primary amine (aniline) attacks the activated pyridinium ring.[3] The thermodynamic driving force is the expulsion of the stable 2,4-dinitroaniline leaving group.

Reagents:

  • N-(2,4-dinitrophenyl)pyridinium chloride (Zincke Salt) (1.0 equiv)

  • Aniline (1.0–1.1 equiv)

  • n-Butanol (Solvent)

Workflow:

  • Suspension: Suspend the Zincke salt in n-butanol (approx. 3–5 mL per mmol).

    • Note: n-Butanol is chosen for its higher boiling point (117 °C), facilitating the ring-opening/closing activation energy barrier.

  • Addition: Add aniline (1.05 equiv) to the suspension.

  • Reaction: Heat the mixture to reflux.

    • Visual Indicator: The reaction mixture often turns deep red (formation of the acyclic König salt intermediate) before fading to a darker orange/brown as the ring closes.

    • Duration: Reflux for 4–8 hours. Monitor by TLC (disappearance of aniline) or LC-MS.

  • Workup: Cool the reaction to room temperature.

  • Purification (Extraction):

    • Remove n-butanol under reduced pressure (rotary evaporator).

    • Resuspend the residue in water.

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate to remove the non-ionic byproduct (2,4-dinitroaniline).

    • Checkpoint: The product (N-phenylpyridinium chloride) remains in the aqueous phase.

  • Isolation: Lyophilize the aqueous phase or concentrate and recrystallize from Ethanol/Ether to yield the pure salt.

Process Control & Troubleshooting

ParameterIssueRoot CauseCorrective Action
Solvent Low Yield (Step 1)High solubility of saltUse cold acetone for filtration; do not use methanol (solubilizes salt).
Stoichiometry Excess DNCBIncomplete washingWash Zincke salt thoroughly with Et₂O; DNCB is highly soluble in ether.
Color Deep Red ProductStalled IntermediateThe red color is the acyclic "Zincke Aldehyde" equivalent. Extend reflux time to force ring closure.
Purification 2,4-Dinitroaniline contaminationPoor extractionEnsure the aqueous phase pH is neutral/slightly acidic to keep aniline byproduct organic-soluble.
Process Flow Diagram

Workflow Start Start: Reagent Prep Step1 Step 1: Zincke Salt Formation (Pyridine + DNCB in Acetone) Start->Step1 Check1 Precipitate Formed? Step1->Check1 Check1->Step1 No (Continue Reflux) Filter Filtration & Wash (Cold Acetone/Ether) Check1->Filter Yes Step2 Step 2: Amine Exchange (Zincke Salt + Aniline in n-BuOH) Filter->Step2 Monitor Monitor: Red Intermediate Disappears? Step2->Monitor Monitor->Step2 No (Extend Reflux) Extract Aq. Extraction / Org. Wash (Remove 2,4-dinitroaniline) Monitor->Extract Yes Final Final Product: N-Phenylpyridinium Chloride Extract->Final

Caption: Operational workflow for the two-stage synthesis, highlighting critical decision points.

Characterization Expectations

To validate the synthesis, the following spectral data should be obtained:

  • 1H NMR (D₂O or DMSO-d6):

    • Pyridinium Protons: Distinct downfield shifts due to the positive charge.

      • 
        -protons (positions 2,6): Doublet, 
        
        
        
        9.0 – 9.2 ppm.
      • 
        -proton (position 4): Triplet, 
        
        
        
        8.6 – 8.8 ppm.
      • 
        -protons (positions 3,5): Triplet/Multiplet, 
        
        
        
        8.1 – 8.3 ppm.
    • Phenyl Protons: Multiplet,

      
       7.5 – 7.8 ppm.
      
  • Mass Spectrometry (ESI+):

    • Expect a strong molecular ion peak

      
       corresponding to the cationic N-phenylpyridinium mass (m/z ~156.08).
      

Safety & Handling

  • DNCB (2,4-Dinitrochlorobenzene): A potent contact allergen and sensitizer. It can cause severe dermatitis. Double-gloving and working exclusively in a fume hood is mandatory. Neutralize spills with dilute NaOH.

  • Pyridine: Hepatotoxic and induces sterility in males. Malodorous. Handle in a well-ventilated hood.

  • Zincke Salt: Potential irritant. Handle as a cytotoxic intermediate.

References

  • Zincke, T. (1904). Über Dinitrophenylpyridiniumchlorid und dessen Umwandlungsprodukte. Justus Liebigs Annalen der Chemie, 330(2), 361–374. Link

  • Genady, A. R., et al. (2025). Synthesis of N-(iminyl)pyridinium salts from hydrazones by the Zincke reaction. Russian Chemical Bulletin. Link

  • Vanderwal, C. D. (2014). Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines. The Journal of Organic Chemistry. Link

  • Cheng, Y., et al. (2002). The Zincke Reaction: A Review. Organic Preparations and Procedures International, 34(6), 585-608. Link

  • Kelly, R. A., et al. (2025).[4] A Zincke-Inspired Cycloreversion/Cyclization Sequence. PMC - NIH. Link

Sources

Spectroscopic Characterization of N-Phenylpyridinium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

N-Phenylpyridinium chloride (CAS: 13958-90-2) represents a fundamental class of heteroaromatic cations. Unlike neutral pyridine derivatives, the quaternary nitrogen imparts a permanent positive charge, creating a distinct electronic environment that drastically alters spectroscopic signatures.[1]

For researchers in drug development, this compound is not merely a synthetic intermediate; it is a structural analog to the neurotoxin MPP+ (1-methyl-4-phenylpyridinium) and a key model for studying biological redox systems (NAD+/NADH mimics). Accurate characterization is critical to distinguish it from unreacted precursors (Zincke salts) and to assess purity in toxicological assays.

Structural Logic

The molecule consists of two aromatic systems connected by a C-N


-bond.
  • Ring A (Pyridinium): Electron-deficient, highly deshielded protons.[1]

  • Ring B (Phenyl): Electron-rich relative to Ring A, but inductively deactivated by the cationic nitrogen.

  • Counterion (Chloride): Affects solubility and crystal packing but is "silent" in standard

    
    H NMR and UV-Vis, though visible in elemental analysis and specific ion chromatography.
    

Synthesis & Impurity Profiling (The Zincke Pathway)

To understand the spectroscopic noise, one must understand the source. N-Phenylpyridinium chloride is typically synthesized via the Zincke Reaction .[2]

Reaction Logic:

  • Activation: Pyridine reacts with 2,4-dinitrochlorobenzene (DNCB) to form the Zincke Salt (N-(2,4-dinitrophenyl)pyridinium chloride).

  • Exchange: The Zincke salt reacts with aniline (primary amine).[3] The aniline nitrogen displaces the dinitrophenylamine moiety, yielding the target N-phenylpyridinium cation.

Critical QC Checkpoint: Spectroscopy must confirm the complete removal of the 2,4-dinitrophenyl byproduct and unreacted aniline .

SynthesisWorkflow Pyridine Pyridine + DNCB ZinckeSalt Zincke Salt (Intermediate) Pyridine->ZinckeSalt Activation Target N-Phenylpyridinium Cl (Target) ZinckeSalt->Target Amine Exchange Aniline + Aniline Aniline->Target Impurity Impurity Check: 2,4-Dinitroaniline Target->Impurity QC Analysis

Figure 1: The Zincke synthesis pathway highlights the critical impurities (DNP derivatives) that must be ruled out during spectroscopic characterization.

Nuclear Magnetic Resonance ( H NMR)

NMR is the gold standard for structural validation. The positive charge on the nitrogen exerts a massive deshielding effect, particularly on the


-protons of the pyridine ring.

Protocol:

  • Solvent: DMSO-d

    
     is preferred over CDCl
    
    
    
    . The salt is sparingly soluble in chloroform, and DMSO prevents aggregation/stacking effects that broaden peaks.
  • Concentration: 10-15 mg/mL.

  • Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).[1]

Interpretation Guide

The spectrum is defined by the Pyridinium Shift . Normal pyridine


-protons appear around 8.6 ppm. In N-phenylpyridinium, the cationic charge shifts these downfield, often exceeding 9.0 ppm.[1]

Data Table:


H NMR Assignments (400 MHz, DMSO-d

)
PositionProton TypeChemical Shift (

, ppm)
MultiplicityIntegrationMechanistic Insight
Py-2,6

-CH
9.25 - 9.40 Doublet (

Hz)
2HClosest to cationic N+; most deshielded.
Py-4

-CH
8.75 - 8.85 Triplet1HPara to N+; resonance deshielding.
Py-3,5

-CH
8.25 - 8.35 Triplet (pseudo)2HMeta to N+; less affected by induction.
Ph-2,6 Ortho-CH7.80 - 7.90 Multiplet2HShielded relative to Py ring; distinct from Py-

.
Ph-3,4,5 Meta/Para7.60 - 7.75 Multiplet3HOverlapping aromatic signals.[1]

Self-Validating Logic:

  • The Integral Ratio: You must observe a 2:1:2 (Pyridine) to 5 (Phenyl) ratio. Any deviation suggests the presence of unreacted aniline (which would show broad NH peaks ~5-6 ppm) or Zincke salt (distinct DNP protons at 8.9, 8.6, and 8.3 ppm).[1]

  • The Water Peak: In DMSO-d

    
    , the chloride counterion is hygroscopic. Expect a water peak at 3.33 ppm. If this peak is huge, dry your sample; water exchange can broaden the 
    
    
    
    -proton signals.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides a rapid "fingerprint" verification, particularly useful for solid-state purity checks.

Protocol:

  • Method: ATR (Attenuated Total Reflectance) is sufficient.[1] For higher resolution of lattice waters, use a KBr pellet.[1]

  • Scan Range: 4000 – 600 cm

    
    .
    

Key Diagnostic Bands:

  • C=N / C=C Stretching (Pyridinium): Look for strong bands at 1630 cm

    
      and 1480 cm
    
    
    
    . The 1630 band is often shifted higher than neutral pyridine due to the ring tightening effect of the positive charge.
  • Monosubstituted Phenyl Ring: Two strong peaks at ~760 cm

    
      and ~690 cm
    
    
    
    (C-H out-of-plane bending).
  • Absence of N-H: A clean sample should not have N-H stretches (3300-3500 cm

    
    ). Presence indicates residual aniline or aniline hydrochloride.
    

Electronic Spectroscopy (UV-Vis)

While simple pyridinium salts are colorless, N-phenylpyridinium derivatives often exhibit color due to charge-transfer (CT) interactions or extended conjugation.

Protocol:

  • Solvent: Methanol or Acetonitrile (UV cutoff < 200 nm).[1]

  • Concentration:

    
     M.
    

Spectral Features:

  • 
    :  ~250-260 nm (High intensity, 
    
    
    
    of aromatic rings).[1]
  • Shoulder: ~300-310 nm.

  • Visual Check: The Zincke salt precursor is intensely colored (red/orange) due to the nitro groups. The product should be significantly paler (tan/yellow). A red solution indicates incomplete reaction.

Safety & Toxicology Context (MPP+ Distinction)

It is vital for the application scientist to distinguish N-Phenylpyridinium from MPP+ (1-methyl-4-phenylpyridinium).

  • MPP+: A potent neurotoxin. It is a substrate for the Dopamine Transporter (DAT), accumulates in dopaminergic neurons, and inhibits Mitochondrial Complex I.[1][4]

  • N-Phenylpyridinium: While structurally similar, the N-phenyl group is bulkier than the N-methyl group of MPP+. This steric bulk alters its affinity for DAT. However, as a lipophilic cation, it still possesses the potential to accumulate in mitochondria driven by the membrane potential (

    
    ).[1]
    

Handling: Treat as a potential mitochondrial toxin. Use nitrile gloves and work in a fume hood to avoid inhalation of dust.

ToxicityLogic cluster_MPP MPP+ (Neurotoxin) Compound Pyridinium Cation Transport DAT Transporter (Substrate?) Compound->Transport Lipophilicity/Sterics Mito Mitochondrial Matrix (Accumulation) Transport->Mito Active Transport ComplexI Complex I Inhibition (Toxicity) Mito->ComplexI Inhibition

Figure 2: Mechanistic pathway for pyridinium toxicity.[1] N-Phenylpyridinium shares the mitochondrial accumulation potential of MPP+ but differs in transporter affinity.

References

  • Zincke Reaction Mechanism & Synthesis

    • Marvell, E. N., et al. "Formation of phenylpyridinium chloride from 5-anilino-N-phenyl-2,4-pentadienylideniminium chloride."[2][3] Journal of the American Chemical Society.[3]

    • [1]

  • Crystal Structure Data

    • "Structure of N-Phenylpyridinium Chloride."[5] ResearchGate / IUCr.

    • [1]

  • Toxicity & MPP+ Analogs

    • "Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+)." PubMed.
    • [1]

  • NMR Solvent Impurities & Shifts

    • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents."[1][6] Organic Process Research & Development.

    • [1]

Sources

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Analysis of N-Phenylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Abstract

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of N-Phenylpyridinium chloride. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed examination of both ¹H and ¹³C NMR spectra. It synthesizes theoretical principles with practical, field-proven insights, covering spectral interpretation, experimental protocols, and the causality behind methodological choices. By grounding its claims in authoritative references and presenting data in a clear, accessible format, this guide serves as an essential resource for the structural elucidation and quality control of this important chemical entity.

The N-Phenylpyridinium Cation: Structural and Electronic Considerations

N-Phenylpyridinium chloride is a quaternary ammonium salt characterized by a positively charged pyridinium ring covalently bonded to a phenyl group. This unique structure profoundly influences its NMR spectra. The permanent positive charge on the nitrogen atom creates a strong electron-withdrawing effect, which significantly deshields the adjacent protons and carbons. This deshielding is the most dominant feature in the NMR analysis, causing the nuclei on the pyridinium ring to resonate at substantially higher chemical shifts (downfield) compared to those on the neutral phenyl ring or in pyridine itself.[1][2] Understanding this electronic environment is fundamental to accurately assigning the signals in both ¹H and ¹³C NMR spectra.

For clarity, the standard numbering convention for N-Phenylpyridinium is used throughout this guide, as illustrated below.

Caption: Structure and numbering of the N-Phenylpyridinium cation.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of N-Phenylpyridinium chloride is highly characteristic. The protons on the pyridinium ring are shifted significantly downfield due to the powerful deshielding effect of the quaternary nitrogen.

Causality and Spectral Interpretation
  • Pyridinium Protons (H2/H6, H3/H5, H4): The ortho protons (H2 and H6) are the most deshielded because of their proximity to the positive charge on the nitrogen, typically appearing as a doublet around 9.0 ppm. The para proton (H4) appears as a triplet further upfield, followed by the meta protons (H3 and H5) as a triplet. The coupling constants between adjacent protons on this ring are typically in the range of 7-8 Hz.

  • Phenyl Protons (H2'/H6', H3'/H5', H4'): The protons on the phenyl ring are less affected by the positive charge and resonate in the typical aromatic region, generally between 7.5 and 8.0 ppm. Due to relatively free rotation around the C-N bond, these protons often appear as a complex multiplet, though they can sometimes be resolved into distinct ortho, meta, and para signals.

Data Summary: ¹H NMR

The following table summarizes the expected chemical shifts and multiplicities for N-Phenylpyridinium chloride, typically recorded in a polar aprotic solvent like DMSO-d₆.[3]

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2, H6~9.0 - 9.2Doublet (d)~7.8
H4~8.6 - 8.8Triplet (t)~7.9
H3, H5~8.2 - 8.4Triplet (t)~7.8
H2', H3', H4', H5', H6'~7.6 - 7.8Multiplet (m)-

Note: Chemical shifts are highly dependent on the solvent and concentration. The values provided are typical and may vary.[4][5][6]

¹³C NMR Spectral Analysis

Similar to the proton spectrum, the ¹³C NMR spectrum is heavily influenced by the electron-withdrawing nature of the N⁺ atom.

Causality and Spectral Interpretation

The carbon atoms of the pyridinium ring are significantly deshielded and appear at higher chemical shifts compared to those in neutral pyridine or benzene.[7] The ipso-carbon of the phenyl ring (C1') is also shifted downfield due to its direct attachment to the nitrogen. The other phenyl carbons appear in the standard aromatic region. Because ¹³C NMR is typically acquired with proton decoupling, all signals appear as singlets.

Data Summary: ¹³C NMR

The table below provides the anticipated chemical shifts for the carbon atoms in N-Phenylpyridinium chloride.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C2, C6~146 - 148
C4~145 - 147
C3, C5~129 - 131
C1'~138 - 140
C4'~132 - 134
C2', C6'~130 - 132
C3', C5'~122 - 124

Note: These are approximate values and can be influenced by experimental conditions.[8][9]

Experimental Protocol for NMR Data Acquisition

The reliability of NMR data hinges on meticulous sample preparation and the correct choice of instrument parameters. As N-Phenylpyridinium chloride is a salt, selecting an appropriate deuterated solvent is the most critical experimental choice.

Materials and Instrumentation
  • Analyte: N-Phenylpyridinium chloride, >98% purity

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Water (D₂O). DMSO-d₆ is often preferred due to its ability to dissolve a wide range of organic salts and its convenient residual solvent peak for referencing.[3][4]

  • Internal Standard: Tetramethylsilane (TMS) is typically used for referencing chemical shifts to 0 ppm.[3]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.[3]

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of N-Phenylpyridinium chloride directly into a clean, dry NMR tube.

  • Solvation: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

  • Dissolution: Cap the tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication may be used if necessary.

  • Referencing: Add a small drop of TMS as an internal standard, if not already present in the solvent.

  • Finalization: Place the NMR tube into a spinner turbine and carefully wipe it clean before inserting it into the NMR spectrometer.

Workflow and Recommended Instrument Parameters

The following diagram outlines the standard workflow for acquiring high-quality NMR data.

Caption: Standard workflow for NMR analysis of N-Phenylpyridinium chloride.

Conclusion

The ¹H and ¹³C NMR spectra of N-Phenylpyridinium chloride are distinguished by the pronounced deshielding of the pyridinium ring nuclei, a direct consequence of the permanent positive charge on the nitrogen atom. This comprehensive guide has detailed the theoretical underpinnings, expected spectral data, and a robust experimental protocol for its analysis. By following the methodologies and understanding the structural-electronic relationships described herein, researchers can confidently utilize NMR spectroscopy for the unambiguous identification and characterization of this and similar pyridinium-based compounds. For definitive assignments, especially in complex molecules, 2D NMR techniques such as COSY and HSQC are recommended.[10]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Pérez, M. A., et al. (2005). ¹H and ¹³C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety. Magnetic Resonance in Chemistry, 43(9), 774-777. Available at: [Link]

  • ChemConnections. (n.d.). ¹³C NMR Spectroscopy. Available at: [Link]

  • PubChem. (n.d.). N-Phenylpyridinium chloride. National Center for Biotechnology Information. Available at: [Link]

  • Konieczny, K., et al. (2019). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. Materials, 12(12), 1939. Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). N-Phenylpyridinium chloride. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [Link]

  • Cook, D. (1963). VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS. Canadian Journal of Chemistry, 41(2), 522-529. Available at: [Link]

  • Katritzky, A. R., & Pojarlieff, I. G. (1968). Infrared absorption spectra of quaternary salts of pyridine. Journal of the Chemical Society B: Physical Organic, 873-877. Available at: [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Available at: [Link]

Sources

Unveiling the Molecular Architecture: A Technical Guide to Single-Crystal X-ray Diffraction of N-Phenylpyridinium Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the theory, practice, and application of single-crystal X-ray diffraction (SCXRD) for the structural elucidation of N-Phenylpyridinium chloride derivatives. These compounds, featuring a positively charged pyridinium ring linked to a phenyl group, are of significant interest in medicinal chemistry and materials science.[1] Their precise three-dimensional structure, as revealed by SCXRD, is paramount to understanding their biological activity, physicochemical properties, and potential as therapeutic agents.[2][3]

The Foundational Significance of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the atomic and molecular structure of a crystalline material. It provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the overall molecular conformation. This technique is indispensable for establishing structure-property and structure-activity relationships, which are critical in the rational design of new drugs and functional materials.

The fundamental principle of SCXRD lies in the interaction of a monochromatic X-ray beam with a single crystal. The crystal lattice acts as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of reflections. The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms within the crystal's unit cell. By analyzing this pattern, we can solve the "phase problem" and reconstruct the electron density map, ultimately leading to the atomic structure.

The Art and Science of Crystallization: Obtaining High-Quality Single Crystals

The success of a single-crystal X-ray diffraction experiment is entirely contingent on the quality of the single crystal. For N-Phenylpyridinium chloride derivatives, which are organic salts, specific crystallization strategies must be employed. The goal is to achieve slow, controlled precipitation from a supersaturated solution, allowing for the ordered arrangement of molecules into a well-defined crystal lattice.

Causality in Solvent Selection

The choice of solvent is the most critical factor in the crystallization of N-Phenylpyridinium chloride derivatives. The ideal solvent should exhibit moderate solubility for the compound, meaning the compound is sparingly soluble at room temperature and significantly more soluble at elevated temperatures. This solubility gradient is the driving force for crystallization upon cooling.

  • Polar Protic Solvents: Solvents like ethanol, methanol, and isopropanol are often good starting points due to their ability to solvate both the pyridinium cation and the chloride anion.

  • Polar Aprotic Solvents: Acetonitrile, acetone, and dimethylformamide can also be effective, particularly for derivatives with more complex substituents.

  • Solvent Mixtures: The use of a binary or even tertiary solvent system provides a powerful tool for fine-tuning solubility. A common strategy is to dissolve the compound in a "good" solvent and then slowly introduce an "anti-solvent" in which the compound is poorly soluble to induce crystallization.

Common Crystallization Techniques for N-Phenylpyridinium Salts
TechniqueDescriptionSuitability for N-Phenylpyridinium Chlorides
Slow Evaporation The solvent is allowed to evaporate slowly from a saturated solution at a constant temperature.Highly effective, especially with volatile solvents. Simple to implement but offers less control over the rate of crystallization.
Slow Cooling A saturated solution at an elevated temperature is slowly cooled to room temperature or below.A widely used and effective method. The cooling rate is a critical parameter to control crystal growth.
Vapor Diffusion A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (anti-solvent) via the vapor phase.Excellent for growing high-quality crystals from small amounts of material. Offers fine control over the supersaturation rate.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface.Useful for compounds that are sensitive to temperature changes.

Experimental Protocol: A Self-Validating System for Crystal Growth

A robust crystallization protocol should be a self-validating system, incorporating checkpoints to ensure reproducibility and quality.

  • Purity Assessment: Begin with a compound of the highest possible purity (>98%). Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.

  • Solubility Screening: Systematically screen a range of solvents and solvent mixtures to determine the optimal conditions for moderate solubility.

  • Small-Scale Trials: Perform crystallization trials on a small scale (1-5 mg) using various techniques to identify the most promising conditions.

  • Microscopic Examination: Regularly examine the crystallization experiments under a microscope to monitor for the formation of single crystals, identify their morphology, and assess their quality.

  • Scaling Up: Once optimal conditions are identified, scale up the crystallization to produce crystals of a suitable size for diffraction (typically 0.1-0.3 mm in all dimensions).

The Experimental Workflow of Single-Crystal X-ray Diffraction

The journey from a single crystal to a refined molecular structure involves a series of well-defined steps, each requiring careful execution and data analysis.

experimental_workflow cluster_crystal_prep Crystal Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Crystal_Selection Crystal Selection & Mounting Crystal_Centering Crystal Centering in X-ray Beam Crystal_Selection->Crystal_Centering Unit_Cell_Determination Unit Cell Determination Crystal_Centering->Unit_Cell_Determination Data_Collection_Strategy Data Collection Strategy Unit_Cell_Determination->Data_Collection_Strategy Full_Data_Collection Full Data Collection Data_Collection_Strategy->Full_Data_Collection Data_Reduction Data Reduction & Integration Full_Data_Collection->Data_Reduction Structure_Solution Structure Solution (Phase Problem) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: The experimental workflow for single-crystal X-ray diffraction.

Crystal Mounting and Data Collection

A suitable, optically clear, and well-formed single crystal is selected and mounted on a goniometer head. The crystal is then precisely centered in the X-ray beam. The initial step in data collection is to determine the unit cell parameters and the crystal lattice symmetry. This is typically achieved by collecting a few initial frames of diffraction data. Based on the unit cell and symmetry, a data collection strategy is devised to ensure that a complete and redundant dataset is collected.

For N-Phenylpyridinium chloride derivatives, it is crucial to consider the possibility of absorption effects, especially if heavy atoms are present in the substituents. An empirical absorption correction based on multi-scan data is often necessary.

Data Reduction, Structure Solution, and Refinement

After data collection, the raw diffraction intensities are integrated and corrected for various experimental factors in a process called data reduction. The next critical step is to solve the "phase problem," as the phases of the diffracted X-rays are not directly measured. For small molecules like N-Phenylpyridinium derivatives, direct methods are typically successful in determining the initial atomic positions.

Once an initial structural model is obtained, it is refined against the experimental data. This iterative process involves adjusting atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed using statistical indicators such as the R-factor and goodness-of-fit.

Supramolecular Chemistry and Crystal Packing of N-Phenylpyridinium Derivatives

The solid-state structure of N-Phenylpyridinium chloride derivatives is governed by a complex interplay of non-covalent interactions. Understanding these interactions is key to crystal engineering and predicting the physical properties of these materials.

supramolecular_interactions cluster_interactions Non-Covalent Interactions NPPC N-Phenylpyridinium Cation H_bonding C-H...Cl Hydrogen Bonding NPPC->H_bonding Pi_stacking π-π Stacking NPPC->Pi_stacking Cation_pi Cation-π Interactions NPPC->Cation_pi Halogen_bonding C-H...π Interactions NPPC->Halogen_bonding Cl_anion Chloride Anion Cl_anion->H_bonding

Caption: Key supramolecular interactions in N-Phenylpyridinium chloride crystals.

The chloride anion plays a crucial role in directing the crystal packing through the formation of hydrogen bonds with the acidic protons of the pyridinium and phenyl rings (C-H...Cl interactions).[4] Furthermore, π-π stacking interactions between the aromatic rings of adjacent cations are often observed, contributing to the overall stability of the crystal lattice.[5] The nature and arrangement of substituents on the phenyl and pyridinium rings can significantly influence these interactions, leading to different crystal packing motifs and, consequently, different physical properties. The size and shape of the anion can also have a profound impact on the crystal packing.[6]

Applications in Drug Development

The precise structural information obtained from SCXRD is invaluable in drug development. For N-Phenylpyridinium derivatives, which have shown potential in various therapeutic areas, understanding the three-dimensional structure is critical for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to guide the design of more potent and selective drug candidates.

  • Pharmacophore Modeling: Identifying the key structural features responsible for binding to a biological target.

  • Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) of a drug candidate, which can have different solubility, stability, and bioavailability.

  • Intellectual Property: Providing definitive structural proof for patent applications.

The pyridine and pyridinium scaffolds are prevalent in a wide range of FDA-approved drugs, highlighting their importance in medicinal chemistry.[1]

Common Challenges and Troubleshooting

The crystallographic analysis of N-Phenylpyridinium chloride derivatives is not without its challenges.

  • Twinning: This occurs when two or more crystal lattices are intergrown with a specific orientation relationship. Twinning can complicate data collection and structure solution.

  • Disorder: Portions of the molecule, such as flexible alkyl chains or even the entire molecule, may adopt multiple conformations within the crystal lattice. This can lead to diffuse electron density and difficulties in refining the structure.

  • Poor Crystal Quality: N-Phenylpyridinium salts can sometimes form small, poorly diffracting crystals. Optimization of the crystallization conditions is key to overcoming this challenge.

Conclusion

Single-crystal X-ray diffraction is an indispensable tool for the detailed structural characterization of N-Phenylpyridinium chloride derivatives. A thorough understanding of crystallization principles, coupled with a systematic approach to data collection and analysis, allows researchers to unveil the intricate three-dimensional architecture of these important molecules. The structural insights gained from SCXRD are fundamental to advancing their application in drug discovery and materials science, paving the way for the rational design of new and improved functional compounds.

References

  • Single crystal X‐ray structure of complex 5: a) partial view of packing... - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis - PMC. (2025, May 27). Retrieved February 7, 2026, from [Link]

  • Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis and crystal structures of N-substituted pyrazolines - PubMed. (2013, February 20). Retrieved February 7, 2026, from [Link]

  • Supramolecular Chemistry of Metalloporphyrins - ElectronicsAndBooks. (n.d.). Retrieved February 7, 2026, from [Link]

  • Phenylmercury Chloride: Its Single-Crystal X-Ray Structure and Some Aspects of its Biological Chemistry. (2000).
  • Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis | ACS Catalysis. (2019, August 28). Retrieved February 7, 2026, from [Link]

  • X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids - MDPI. (2023, November 14). Retrieved February 7, 2026, from [Link]

  • Liquid Crystals Based on the N-Phenylpyridinium Cation—Mesomorphism and the Effect of the Anion - PMC. (2021, May 1). Retrieved February 7, 2026, from [Link]

  • A pyridinium cation engineering strategy to achieve high-performance X-ray scintillation of antimony halides - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08289G. (2025, December 8). Retrieved February 7, 2026, from [Link]

  • 4-Phenylpyridin-2-one Derivatives: A Novel Class of Positive Allosteric Modulator of the M1 Muscarinic Acetylcholine Receptor | Journal of Medicinal Chemistry. (n.d.). Retrieved February 7, 2026, from [Link]

  • Pyridones in drug discovery: Recent advances - PubMed. (2021, April 15). Retrieved February 7, 2026, from [Link]

  • The impact of the anion size on the crystal packing in 2-mercaptopyrimidine halides; isostructurality and polymorphism - CrystEngComm (RSC Publishing). (n.d.). Retrieved February 7, 2026, from [Link]

  • Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different | Accounts of Chemical Research. (2014, May 29). Retrieved February 7, 2026, from [Link]

  • Crystal Structures and Spectroscopic Properties of trans-N,P-[Pt(ppy)(Pmor3)Cl] and trans-N,P-[Pt(tpy)(Pmor3)Cl].CH3CN [ppy = N,C'-chelated 2-phenylpyridinate, tpy = N,C'-Chelated 2-(2'-thienyl)pyridinate, Pmor3 = tris(morpholino)phosphine] - ResearchGate. (2025, August 6). Retrieved February 7, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved February 7, 2026, from [Link]

  • Structural analysis of mono-substituted N -butyl-pyridinium salts: in search of ionic liquids. (2021, January 29). Retrieved February 7, 2026, from [Link]

  • Liquid crystals based on the N-phenylpyridinium cation—mesomorphism and the effect of the anion - White Rose Research Online. (2021, June 2). Retrieved February 7, 2026, from [Link]

  • Anion–Anion Interactions in the Crystal Packing of Functionalized Methanide Anions: An Experimental and Computational Study | Request PDF. (2025, August 6). Retrieved February 7, 2026, from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (2021, October 13). Retrieved February 7, 2026, from [Link]

  • Recent developments in the supramolecular chemistry of terpyridine-metal complexes - PubMed. (2004, July 30). Retrieved February 7, 2026, from [Link]

  • A reversible pH-dependent intramolecular pyridine-aldehyde cyclization - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

  • Special Issue “Advances in Drug Discovery and Synthesis” - MDPI. (2025, January 11). Retrieved February 7, 2026, from [Link]

  • Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine - MDPI. (2019, February 20). Retrieved February 7, 2026, from [Link]

  • Recent Development in the Supramolecular Chemistry of Terpyridine—Metal Complexes. (n.d.). Retrieved February 7, 2026, from [Link]

  • Development of supramolecular structure through alkylation of pendant pyridyl functionality. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility of N-Phenylpyridinium Chloride in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the landscape of contemporary chemical research and pharmaceutical development, a comprehensive understanding of the physicochemical properties of compounds is not merely advantageous; it is paramount. N-Phenylpyridinium chloride, a quaternary ammonium salt, presents a unique set of characteristics that make its solubility profile a critical consideration in synthesis, formulation, and biological applications. This guide is designed to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of the solubility of N-Phenylpyridinium chloride. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, this document synthesizes foundational principles of solubility, draws inferences from structurally related compounds, and provides robust, adaptable experimental protocols to empower researchers to determine precise solubility parameters for their unique applications.

The Molecular Architecture of N-Phenylpyridinium Chloride and its Implications for Solubility

N-Phenylpyridinium chloride is an ionic compound consisting of a positively charged N-phenylpyridinium cation and a chloride anion. The cation features a planar, aromatic pyridinium ring bonded to a phenyl group via the nitrogen atom. This structure bestows upon the molecule a combination of ionic character and organic nature, which dictates its interactions with various solvents.

The key molecular features influencing the solubility of N-Phenylpyridinium chloride are:

  • Ionic Nature: The permanent positive charge on the pyridinium nitrogen and the negative charge on the chloride ion create strong electrostatic interactions. Overcoming the crystal lattice energy, which is the energy required to separate these ions, is a primary prerequisite for dissolution.

  • Polarity: The pyridinium ring itself is polar due to the electronegativity of the nitrogen atom. This inherent polarity suggests a preference for interaction with polar solvent molecules.

  • Aromaticity and π-π Stacking: Both the pyridinium and phenyl rings are aromatic, allowing for potential π-π stacking interactions between the cations in the solid state and with aromatic solvents.

  • Hydrophobicity of the Phenyl Group: The phenyl substituent introduces a significant nonpolar, hydrophobic character to the cation, which can influence its solubility in less polar organic solvents.

The interplay of these factors results in a nuanced solubility profile that is highly dependent on the properties of the solvent.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline solute like N-Phenylpyridinium chloride in a solvent is governed by the Gibbs free energy change (ΔG) of the process. For dissolution to be spontaneous, ΔG must be negative. This can be understood through the following thermodynamic relationship:

ΔG_solution = ΔH_solution - TΔS_solution

Where:

  • ΔH_solution is the enthalpy of solution.

  • T is the absolute temperature.

  • ΔS_solution is the entropy of solution.

The enthalpy of solution can be further broken down into two key energetic contributions:

  • Lattice Energy (ΔH_lattice): The energy required to break apart the ionic lattice of the solid N-Phenylpyridinium chloride. This is an endothermic process (ΔH > 0). The bulky and asymmetric nature of the N-phenylpyridinium cation, when compared to simple inorganic salts, can lead to a less efficient packing in the crystal lattice, potentially resulting in a lower lattice energy that is easier for solvents to overcome.[1]

  • Solvation Energy (ΔH_solvation): The energy released when the individual ions (N-phenylpyridinium cation and chloride anion) are surrounded and stabilized by solvent molecules. This is an exothermic process (ΔH < 0).

For dissolution to be enthalpically favorable, the energy released during solvation must be greater than or equal to the energy required to break the crystal lattice.

The entropy of solution (ΔS_solution) is generally positive for the dissolution of a solid into a liquid, as the ions become more disordered. This term contributes favorably to the spontaneity of the dissolution process.

Solubility_Energetics Solid N-Phenylpyridinium Chloride (Crystal Lattice) Ions Separated Gaseous Ions Solid->Ions Solvated Solvated Ions in Solution Solid->Solvated ΔH_solution = ΔH_lattice + ΔH_solvation Ions->Solvated ΔH_solvation < 0 (Exothermic)

Caption: Energy changes involved in the dissolution of an ionic solid.

Inferred and Observed Solubility Profile of N-Phenylpyridinium Chloride

General Solubility Trends for Pyridinium Salts:

  • Polar Solvents: Pyridinium salts generally exhibit higher solubility in polar solvents. This is due to the ability of polar solvent molecules to effectively solvate the charged cation and anion, overcoming the crystal lattice energy.

  • Nonpolar Solvents: Conversely, pyridinium salts are typically poorly soluble or insoluble in nonpolar solvents. Nonpolar solvents cannot effectively stabilize the charged ions, and the enthalpy of solvation is insufficient to overcome the lattice energy.

Based on these principles, the following qualitative and estimated quantitative solubility profile for N-Phenylpyridinium chloride is proposed. It is crucial to note that these values are estimations and should be experimentally verified for any critical application.

Solvent ClassSolventPolarity (Dielectric Constant, ε)Inferred Qualitative SolubilityEstimated Solubility RangeRationale for Inference
Polar Protic Methanol (MeOH)32.7High10 - 50 g/100mLThe hydroxyl group of methanol can act as a hydrogen bond donor to the chloride anion and the polar nature of the solvent can effectively solvate the pyridinium cation.
Ethanol (EtOH)24.5Moderate to High5 - 30 g/100mLSimilar to methanol, but its lower polarity and larger alkyl chain may slightly reduce its solvating power for ionic species.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Very High> 50 g/100mLDMSO is a highly polar aprotic solvent with a large dipole moment, making it an excellent solvent for salts. It effectively solvates cations.
Dimethylformamide (DMF)36.7Very High> 50 g/100mLDMF is another highly polar aprotic solvent capable of dissolving a wide range of organic and inorganic compounds, including salts.[2]
Acetonitrile (MeCN)37.5Moderate1 - 10 g/100mLWhile polar, acetonitrile is a weaker cation solvator than DMSO or DMF. Studies on other N-substituted pyridinium salts show solubilities in the range of 0.3 to 2.1 M in acetonitrile.[3][4]
Acetone20.7Low to Moderate0.5 - 5 g/100mLAcetone has a moderate polarity and can dissolve some organic salts.[5] The presence of the phenyl group on the cation may enhance solubility compared to simpler pyridinium salts.
Halogenated Dichloromethane (DCM)9.1Low0.1 - 1 g/100mLDCM is a weakly polar solvent. While it can dissolve many organic compounds, its ability to solvate ions is limited, leading to low solubility for most salts.
Chloroform (CHCl₃)4.8Low0.1 - 1 g/100mLSimilar to DCM, chloroform has low polarity and is a poor solvent for ionic compounds.
Ethers Diethyl Ether (Et₂O)4.3Very Low / Insoluble< 0.1 g/100mLDiethyl ether is a nonpolar solvent with a very limited ability to solvate ions.
Aromatic Toluene2.4Very Low / Insoluble< 0.1 g/100mLToluene is a nonpolar aromatic solvent. While π-π interactions with the phenyl and pyridinium rings are possible, they are generally not strong enough to overcome the crystal lattice energy.
Alkanes Hexane1.9Insoluble< 0.01 g/100mLHexane is a nonpolar solvent and is expected to be a very poor solvent for N-Phenylpyridinium chloride.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the variability in solubility due to factors such as temperature, purity of the solute and solvent, and the specific application, experimental determination is the gold standard. The following protocol outlines the isothermal shake-flask method, a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.

Materials and Equipment
  • N-Phenylpyridinium chloride (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • UV-Vis spectrophotometer or HPLC system

  • Scintillation vials or other suitable sealed containers

Experimental Workflow

Solubility_Determination_Workflow cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation cluster_3 Sampling & Analysis cluster_4 Calculation Prep Add excess N-Phenylpyridinium chloride to a known volume of solvent in a sealed vial. Equilibrate Agitate at a constant temperature for a sufficient time (e.g., 24-72 hours) to reach equilibrium. Prep->Equilibrate Step 1 Separate Allow solid to settle. Centrifuge to pellet undissolved solid. Equilibrate->Separate Step 2 Sample Carefully withdraw an aliquot of the supernatant and filter through a syringe filter. Separate->Sample Step 3 Analyze Dilute the filtered aliquot to a known volume and analyze by UV-Vis or HPLC. Sample->Analyze Step 4 Calculate Determine the concentration of the saturated solution and calculate solubility (e.g., in g/100mL). Analyze->Calculate Step 5

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology
  • Preparation of Standard Solutions: Prepare a series of standard solutions of N-Phenylpyridinium chloride of known concentrations in the solvent of interest. These will be used to create a calibration curve for the analytical method.

  • Sample Preparation:

    • To a series of sealed vials, add a known volume (e.g., 5.00 mL) of the desired organic solvent.

    • Add an excess amount of N-Phenylpyridinium chloride to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is essential.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 72 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility value should be constant at equilibrium.

  • Phase Separation:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 10-15 minutes.

  • Sampling and Dilution:

    • Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter into a clean, dry volumetric flask. This step is critical to remove any suspended microcrystals.

    • Dilute the filtered aliquot to a known final volume with the same solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

  • Analysis:

    • Analyze the diluted samples and the standard solutions using a suitable analytical method.

      • UV-Vis Spectrophotometry: If N-Phenylpyridinium chloride has a distinct chromophore, measure the absorbance at the wavelength of maximum absorption (λ_max).

      • HPLC: This is often the preferred method for its specificity and sensitivity. Use a suitable column and mobile phase to achieve good separation and peak shape.

    • Construct a calibration curve by plotting the analytical signal (e.g., absorbance or peak area) of the standard solutions versus their known concentrations.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in the desired units, such as g/100mL, mg/mL, or mol/L.

Factors Influencing the Solubility of N-Phenylpyridinium Chloride

Several factors can significantly impact the solubility of N-Phenylpyridinium chloride in organic solvents:

  • Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic. However, this relationship should be determined experimentally for each solvent system.

  • Solvent Polarity and Hydrogen Bonding Capability: As discussed, polar solvents, particularly those capable of hydrogen bonding, are generally better at dissolving ionic compounds.

  • Purity of the Solute and Solvent: Impurities can affect the measured solubility. For instance, the presence of water in an organic solvent can significantly increase the solubility of a salt.

  • Common Ion Effect: If the solvent already contains a soluble salt with a common ion (e.g., another chloride salt), the solubility of N-Phenylpyridinium chloride will be reduced.

  • pH of the Medium (for protic solvents): While N-Phenylpyridinium is a quaternary salt and its charge is permanent, the pH of a protic solvent can influence the overall ionic strength and interactions within the solution, which may have a minor effect on solubility.

Conclusion: A Practical Approach to a Complex Property

The solubility of N-Phenylpyridinium chloride is a multifaceted property governed by a delicate balance of intermolecular forces. While a precise, universal quantitative dataset remains to be exhaustively compiled, a strong predictive understanding can be achieved through the application of fundamental chemical principles. This guide provides a robust framework for researchers to estimate, and more importantly, to experimentally determine the solubility of N-Phenylpyridinium chloride in a variety of common organic solvents. By combining the theoretical insights with the detailed experimental protocol provided, scientists and developers can confidently navigate the challenges associated with the handling and application of this important chemical entity.

References

  • Samaroo, S., Hengesbach, C., Bruggeman, C., & Hickey, D. (2023). Quantifying the Influence of C-H···pi Interactions on Non-Aqueous Electrolyte Solubility. ChemRxiv. [Link]

  • ResearchGate. (n.d.). (A) Structures and solubilities of pyridinium salts in the current... [Image]. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Why is Pyridinium Chlorochromate soluble in organic solvents? [Online forum post]. Retrieved from [Link]

  • Solubility of Things. (n.d.). Solubility of N,N-Dimethylformamide (C3H7NO). Retrieved from [Link]

  • Ryshetti, S. (2014). How to measure the solubility of ionic liquids accurately in various solvents and solvent mixtures?. ResearchGate. [Link]

  • Lund University. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Gao, J., et al. (2022). Research Progress on Typical Quaternary Ammonium Salt Polymers. Polymers, 14(4), 738. [Link]

Sources

The Formation of N-Phenylpyridinium Chloride: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation of N-Phenylpyridinium chloride, a foundational pyridinium salt with significant applications in synthetic chemistry and materials science. We will delve into the core mechanistic principles governing its synthesis, provide detailed experimental protocols grounded in established laboratory practices, and present relevant characterization data. This document is designed to equip researchers with the necessary knowledge to not only replicate this synthesis but also to logically adapt and troubleshoot related chemical transformations.

The Zincke Reaction: A Gateway to N-Aryl Pyridinium Salts

The primary and most historically significant route to N-Phenylpyridinium chloride is the Zincke reaction , named after its discoverer, Theodor Zincke. This powerful transformation allows for the N-arylation of pyridine, a process that is not straightforward via direct nucleophilic substitution on an unactivated aryl halide. The Zincke reaction is a multi-step process that can be broadly understood as an amine exchange reaction, where the nitrogen of a primary amine displaces the nitrogen atom of a substituted pyridine ring.

The overall transformation can be summarized as the reaction of pyridine with 2,4-dinitrochlorobenzene and a primary amine, in this case, aniline.[1] The reaction proceeds via a characteristic mechanism known as ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) .[1] This pathway is initiated by the formation of a highly electrophilic intermediate, the Zincke salt .

The Cornerstone Intermediate: The Zincke Salt

The first critical step in the Zincke reaction is the formation of the N-(2,4-dinitrophenyl)pyridinium salt, commonly referred to as the Zincke salt. This is achieved by the reaction of pyridine with a highly electron-deficient aryl halide, 2,4-dinitrochlorobenzene. The electron-withdrawing nitro groups on the phenyl ring make the ipso-carbon highly susceptible to nucleophilic attack by the nitrogen atom of pyridine.

Zincke_Salt_Formation

Figure 1: Formation of the Zincke Salt.
The ANRORC Mechanism in Detail

With the Zincke salt in hand, the core of the Zincke reaction commences upon the introduction of aniline. The following steps delineate the ANRORC mechanism for the formation of N-Phenylpyridinium chloride:

  • Nucleophilic Addition: Aniline, acting as a nucleophile, attacks the electron-deficient pyridinium ring of the Zincke salt, typically at the C2 or C6 position. This addition breaks the aromaticity of the pyridine ring.[1]

  • Ring Opening: The resulting intermediate undergoes a ring-opening step, driven by the formation of a more stable, open-chain conjugated system. This step is facilitated by the electron-withdrawing 2,4-dinitrophenyl group. The open-chain intermediate is known as a König salt .[1]

  • Amine Exchange and Intermediate Formation: A second molecule of aniline then displaces the 2,4-dinitroaniline moiety, leading to the formation of a new open-chain intermediate where both terminal nitrogen atoms are derived from aniline.[1]

  • Ring Closure: This aniline-derived intermediate then undergoes an intramolecular cyclization. This is a key step where the new pyridinium ring is formed. The rate-determining step is often suggested to be this cyclization.[1]

  • Aromatization: The cyclized intermediate eliminates a molecule of aniline and a proton to regain aromaticity, yielding the final product, N-Phenylpyridinium chloride.

Zincke_Mechanism

Figure 2: The ANRORC mechanism of the Zincke reaction.

Experimental Protocol: Synthesis of N-Phenylpyridinium Chloride

The following protocol is a generalized procedure based on established methods for Zincke reactions and the synthesis of related pyridinium salts.[2] Researchers should adapt this protocol based on their specific laboratory conditions and safety guidelines.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Notes
PyridineC₅H₅N79.10Dried over KOH
2,4-DinitrochlorobenzeneC₆H₃ClN₂O₄202.55Corrosive, handle with care
AnilineC₆H₅NH₂93.13Toxic, handle in a fume hood
EthanolC₂H₅OH46.07Anhydrous
Diethyl Ether(C₂H₅)₂O74.12Anhydrous
Step-by-Step Procedure

Part A: Synthesis of N-(2,4-dinitrophenyl)pyridinium chloride (Zincke Salt)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dinitrochlorobenzene in a minimal amount of anhydrous ethanol.

  • Addition of Pyridine: To this solution, add an equimolar amount of dry pyridine dropwise with stirring. An exothermic reaction may be observed.

  • Reaction and Isolation: Heat the reaction mixture to reflux for 1-2 hours. Upon cooling, the Zincke salt will precipitate. The precipitate can be collected by vacuum filtration, washed with cold ethanol and then with diethyl ether to remove any unreacted starting materials. The product should be dried in a vacuum desiccator.

Part B: Synthesis of N-Phenylpyridinium chloride

  • Reaction Setup: In a separate round-bottom flask, dissolve the prepared Zincke salt in ethanol.

  • Addition of Aniline: Add a slight excess (approximately 2.2 equivalents) of aniline to the solution.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by a distinct color change. The reaction is typically complete within 2-4 hours.

  • Workup and Isolation: After cooling the reaction mixture, the N-Phenylpyridinium chloride may precipitate. If not, the solvent can be partially removed under reduced pressure to induce crystallization. The solid product is collected by vacuum filtration and washed with a small amount of cold ethanol, followed by diethyl ether.

  • Purification: The crude N-Phenylpyridinium chloride can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether, to obtain a purified product.

Experimental_Workflow

Figure 3: Experimental workflow for the synthesis of N-Phenylpyridinium chloride.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for both the phenyl and pyridinium protons. The pyridinium protons will be significantly deshielded due to the positive charge on the nitrogen atom.

  • Pyridinium Protons: Expect multiplets in the range of δ 8.0-9.5 ppm.

  • Phenyl Protons: Expect multiplets in the range of δ 7.0-8.0 ppm.

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will show distinct signals for the carbons of the pyridinium and phenyl rings.

  • Pyridinium Carbons: Expect signals in the range of δ 125-150 ppm.

  • Phenyl Carbons: Expect signals in the range of δ 120-140 ppm.

Reference Data for N-(4-pyridyl)pyridinium chloride hydrochloride:

¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (in DMSO-d₆)
δ 9.55 (d), 9.10 (d), 8.93 (d), 8.42 (t), 8.24 (t)δ 150.0, 148.1, 144.7, 128.2, 120.3

Note: The provided reference data is for N-(4-pyridyl)pyridinium chloride hydrochloride and serves as an illustrative example. Actual chemical shifts for N-Phenylpyridinium chloride will vary.

Conclusion

The Zincke reaction provides a reliable and historically significant method for the synthesis of N-Phenylpyridinium chloride. A thorough understanding of the underlying ANRORC mechanism is crucial for optimizing reaction conditions and extending the methodology to other N-aryl pyridinium salt derivatives. The experimental protocol detailed in this guide, when executed with appropriate safety precautions, offers a clear pathway to obtaining this valuable chemical intermediate. The provided characterization data for a closely related analog serves as a useful benchmark for product verification. This guide is intended to be a living document, and we encourage researchers to contribute to the collective understanding of this important class of compounds.

References

  • Zincke, T. Ueber Einwirkung von 2,4-Dinitrochlorbenzol auf Pyridin. Justus Liebigs Annalen der Chemie1904, 330, 361-373.
  • Cheng, W.-C.; Kurth, M. J. The Zincke Reaction. A Review. Org. Prep. Proced. Int.2002, 34 (6), 585-608.
  • Marvell, E. N.; Caple, G.; Shahidi, I. Formation of phenylpyridinium chloride from 5-anilino-N-phenyl-2,4-pentadienylideniminium chloride. Kinetics in basic media. J. Am. Chem. Soc.1970, 92 (19), 5641–5645.
  • Katritzky, A. R.; Ramsden, C. A.; Joule, J. A.; Zhdankin, V. V. Handbook of Heterocyclic Chemistry, 3rd ed.; Elsevier, 2010.
  • Zincke, T. Ueber die Einwirkung von 2,4-Dinitrochlorbenzol auf secundäre Amine. Justus Liebigs Annalen der Chemie1904, 333, 296-314.
  • Koenigs, E.; Greiner, H. Über die Einwirkung von Thionylchlorid auf Pyridin. Ber. Dtsch. Chem. Ges. A/B1931, 64 (6), 1049-1056.
  • Organic Syntheses, Coll. Vol. 4, p.816 (1963); Vol. 34, p.88 (1954).
  • PubChem Compound Summary for CID 12210626, N-Phenylpyridinium chloride. [Link] (accessed Feb 7, 2026).

  • Wikipedia. Zincke reaction. [Link] (accessed Feb 7, 2026).

  • ResearchGate. The Zincke reaction. A review. [Link] (accessed Feb 7, 2026).

  • Organic Syntheses Procedure, N-(4-Pyridyl)pyridinium chloride hydrochloride. [Link] (accessed Feb 7, 2026).

Sources

Methodological & Application

N-Phenylpyridinium Chloride: A Versatile Catalyst in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of N-Phenylpyridinium Chloride

In the landscape of organic synthesis, the quest for efficient, selective, and environmentally benign catalysts is a perpetual endeavor. N-Phenylpyridinium chloride, a readily accessible and stable pyridinium salt, has emerged as a promising catalyst for a variety of organic transformations. Its utility stems from its ability to act as a Lewis acid, a phase-transfer catalyst, and a promoter for multi-component reactions. This guide provides an in-depth exploration of the applications of N-Phenylpyridinium chloride as a catalyst, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. We will delve into its role in the synthesis of biologically relevant heterocyclic scaffolds and its application in fundamental organic reactions, providing a framework for its integration into synthetic workflows.

Core Principles of N-Phenylpyridinium Catalysis

The catalytic activity of N-Phenylpyridinium chloride is multifaceted, primarily revolving around the electrophilic nature of the pyridinium nitrogen and the ionic character of the salt.

  • Lewis Acidity: The positively charged nitrogen atom can activate electrophiles, such as aldehydes, by coordinating to the carbonyl oxygen, thereby lowering the LUMO and rendering the carbonyl carbon more susceptible to nucleophilic attack. This activation is crucial in multi-component reactions like the Biginelli synthesis of dihydropyrimidinones.

  • Phase-Transfer Catalysis: As a quaternary ammonium salt analogue, N-Phenylpyridinium chloride can facilitate the transfer of anions from an aqueous or solid phase to an organic phase.[1][2] This property is particularly valuable in reactions involving water-soluble nucleophiles and organic-soluble electrophiles, such as in alkylation reactions of active methylene compounds.

  • Hydrogen Bonding and Stabilization: The pyridinium proton can engage in hydrogen bonding, potentially stabilizing transition states and intermediates, thereby influencing the stereochemical outcome and reaction rates.

Application I: Catalysis of the Biginelli Reaction for Dihydropyridinone Synthesis

The Biginelli reaction is a cornerstone of heterocyclic chemistry, providing a straightforward, one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold present in numerous pharmacologically active compounds.[3][4] The reaction typically requires an acid catalyst to proceed efficiently.[5] N-Phenylpyridinium chloride, with its inherent Lewis acidity, serves as an effective catalyst for this transformation.

Mechanistic Rationale

The proposed mechanism for the N-Phenylpyridinium chloride-catalyzed Biginelli reaction is outlined below. The catalyst's primary role is the activation of the aldehyde component, facilitating the key carbon-carbon and carbon-nitrogen bond-forming steps.

  • Aldehyde Activation: N-Phenylpyridinium chloride activates the aldehyde by coordinating to the carbonyl oxygen.

  • Imine Formation: Urea attacks the activated aldehyde, and subsequent dehydration leads to the formation of an N-acyliminium ion intermediate.

  • Nucleophilic Addition: The enol form of the β-ketoester adds to the highly electrophilic iminium ion.

  • Cyclization and Dehydration: Intramolecular cyclization followed by dehydration yields the final dihydropyrimidinone product.

Diagram of the Proposed Biginelli Reaction Mechanism

Biginelli_Mechanism cluster_activation Aldehyde Activation cluster_imine Iminium Ion Formation cluster_addition Nucleophilic Addition cluster_cyclization Cyclization & Dehydration Aldehyde Ar-CHO Activated_Aldehyde Activated Aldehyde Aldehyde->Activated_Aldehyde Coordination Catalyst N-Phenylpyridinium Chloride Catalyst->Activated_Aldehyde Iminium_Ion N-Acyliminium Ion Activated_Aldehyde->Iminium_Ion Attack & Dehydration Urea Urea Urea->Iminium_Ion Adduct Open-Chain Intermediate Iminium_Ion->Adduct C-C Bond Formation Ketoester β-Ketoester (Enol) Ketoester->Adduct DHPM Dihydropyrimidinone Adduct->DHPM Intramolecular Cyclization PTC_Workflow cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Base Base (e.g., K2CO3) Enolate Enolate (R-CH--Z) Base->Enolate Deprotonation ActiveMethylene Active Methylene Compound (R-CH2-Z) ActiveMethylene->Enolate Catalyst_Org N-Phenylpyridinium+ Enolate- Enolate->Catalyst_Org AlkylHalide Alkyl Halide (R'-X) Product Alkylated Product (R-CHR'-Z) AlkylHalide->Product Catalyst_Aq N-Phenylpyridinium+ Cl- Product->Catalyst_Aq Catalyst_Aq->Catalyst_Org Catalyst_Org->Product Alkylation

Sources

The Versatility of N-Phenylpyridinium Chloride in Modern Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Classic Reagent

N-Phenylpyridinium chloride, a quaternary ammonium salt, has long been a staple on the shelves of organic chemistry laboratories. While its initial applications were rooted in the classical Zincke reaction, contemporary research has unveiled its profound versatility as a precursor in a multitude of heterocyclic syntheses. This guide provides an in-depth exploration of the modern applications of N-Phenylpyridinium chloride, offering detailed application notes and robust protocols for researchers, medicinal chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of its reactivity, providing a rationale for experimental design and empowering scientists to leverage this accessible reagent for the construction of complex molecular architectures. Nitrogen-containing heterocycles are fundamental scaffolds in pharmaceuticals, agrochemicals, and materials science, making efficient synthetic routes to these structures highly valuable.[1]

Core Applications in Heterocyclic Synthesis

The synthetic utility of N-Phenylpyridinium chloride predominantly revolves around two key areas of reactivity: its role as a precursor to pyridinium ylides for [3+2] cycloaddition reactions and its participation in the Zincke reaction and related transformations. These pathways open doors to a diverse range of nitrogen-fused and other heterocyclic systems.

Application Note 1: [3+2] Cycloaddition Reactions for the Synthesis of Indolizines

Scientific Principle: The most prominent application of N-Phenylpyridinium chloride in heterocyclic synthesis is its use as a precursor for the in-situ generation of N-phenylpyridinium ylide. This ylide is a highly reactive 1,3-dipole that readily participates in [3+2] cycloaddition reactions with a variety of dipolarophiles, most notably activated alkenes and alkynes.[2][3] This methodology, often referred to as the Tschitschibabin (or Chichibabin) indolizine synthesis, provides a direct and efficient route to the indolizine core, a privileged scaffold in medicinal chemistry and natural product synthesis.[4][5]

The reaction is initiated by the deprotonation of an alpha-carbon to the pyridinium nitrogen, a position rendered acidic by the electron-withdrawing nature of the positively charged nitrogen. When N-Phenylpyridinium chloride is substituted with an electron-withdrawing group (EWG) on the phenyl ring or, more commonly, when the pyridinium salt itself is formed from a pyridine bearing a methylene group activated by an EWG, the acidity of the alpha-protons is significantly enhanced, facilitating ylide formation under mild basic conditions.[6] The resulting pyridinium ylide then undergoes a concerted or stepwise cycloaddition with a dipolarophile, followed by aromatization (often through oxidation or elimination) to yield the stable indolizine ring system.[5]

Diagram of the General [3+2] Cycloaddition Pathway:

G cluster_0 Ylide Generation cluster_1 Cycloaddition & Aromatization N-Phenylpyridinium_Salt N-Phenylpyridinium Salt (with activating group on methylene) Pyridinium_Ylide N-Phenylpyridinium Ylide (1,3-Dipole) N-Phenylpyridinium_Salt->Pyridinium_Ylide - H⁺ N-Phenylpyridinium_Salt->Pyridinium_Ylide Base Base (e.g., K₂CO₃, NaHCO₃) Cycloadduct Dihydroindolizine Intermediate Pyridinium_Ylide->Cycloadduct + Dipolarophile Pyridinium_Ylide->Cycloadduct Dipolarophile Dipolarophile (e.g., DMAD, Maleimide) Indolizine Indolizine Product Cycloadduct->Indolizine [O] or -H₂

Caption: General workflow for indolizine synthesis via [3+2] cycloaddition.

Protocol 1: Synthesis of 2-Phenylindolizine via the Tschitschibabin Reaction

This protocol details the synthesis of 2-phenylindolizine from N-phenacylpyridinium bromide, a derivative readily prepared from pyridine and 2-bromoacetophenone. This exemplifies the general principle that can be adapted for N-phenyl substituted pyridinium salts with an activated methylene group.[7]

Materials:

  • N-phenacylpyridinium bromide

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ice-cold water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (Büchner funnel, filter paper)

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend N-phenacylpyridinium bromide (1.0 eq) in ethanol (15 mL per mmol of the pyridinium salt).

  • Base Addition: To the suspension, add an aqueous solution of sodium bicarbonate (3.0 eq).

  • Cyclization: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data for Indolizine Synthesis:

EntryPyridinium SaltDipolarophileBaseSolventTime (h)Yield (%)
1N-Phenacylpyridinium bromideNone (intramolecular)NaHCO₃Ethanol4-6~75-85
2N-(Ethoxycarbonylmethyl)pyridinium bromideDMADK₂CO₃Acetonitrile2-4~80-90
3N-Cyanomethylpyridinium chlorideN-PhenylmaleimideTriethylamineDichloromethane12~70-80

Note: Yields are approximate and can vary based on the specific substrates and reaction conditions.

Application Note 2: The Zincke Reaction and the Generation of Zincke Aldehydes

Scientific Principle: The Zincke reaction, in its classical sense, describes the conversion of a pyridine into a new pyridinium salt by reaction with 2,4-dinitrochlorobenzene and a primary amine.[8] N-Phenylpyridinium chloride can be a product of this reaction when aniline is used as the primary amine. However, a synthetically more powerful application of this chemistry involves the ring-opening of pyridinium salts with secondary amines to form so-called "Zincke aldehydes" (5-amino-2,4-pentadienals).[9] These highly functionalized linear molecules are versatile building blocks for the synthesis of a variety of carbocyclic and heterocyclic compounds, including substituted indoles.[10]

The reaction is initiated by the nucleophilic attack of a secondary amine at the 2-position of the activated pyridinium ring (e.g., an N-(2,4-dinitrophenyl)pyridinium salt). This leads to the opening of the pyridine ring to form a glutaconic aldehyde derivative, which, upon hydrolysis of the terminal iminium ion, yields the Zincke aldehyde.[8] While N-Phenylpyridinium chloride itself is not the activated salt, it can be readily converted to a more reactive species or undergo ring-opening under forcing conditions. More commonly, pyridines are first activated (e.g., with 2,4-dinitrochlorobenzene) and then reacted with a secondary amine to generate the Zincke aldehyde. The resulting aldehyde can then be used in subsequent cyclization reactions.

Diagram of Zincke Aldehyde Formation and Application:

G cluster_0 Ring Opening cluster_1 Heterocyclic Synthesis Activated_Pyridinium Activated Pyridinium Salt (e.g., Zincke Salt) Zincke_Aldehyde Zincke Aldehyde Activated_Pyridinium->Zincke_Aldehyde + 2 R₂NH Activated_Pyridinium->Zincke_Aldehyde Secondary_Amine Secondary Amine (2 eq.) Cyclization_Precursor Cyclization Precursor (e.g., with tethered nucleophile) Zincke_Aldehyde->Cyclization_Precursor Functionalization Zincke_Aldehyde->Cyclization_Precursor Heterocycle Heterocycle (e.g., Indole) Cyclization_Precursor->Heterocycle Cyclization

Caption: Formation of Zincke aldehydes and their use in heterocyclic synthesis.

Protocol 2: General Procedure for the Synthesis of a Zincke Aldehyde

This protocol outlines the general steps for the synthesis of a Zincke aldehyde from an activated pyridinium salt.

Materials:

  • 1-(2,4-Dinitrophenyl)pyridinium chloride (Zincke salt)

  • Secondary amine (e.g., piperidine, morpholine)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (optional)

Procedure:

  • Reaction Setup: To a solution of the secondary amine (2.2 equivalents) in an anhydrous solvent under an inert atmosphere, add the 1-(2,4-dinitrophenyl)pyridinium chloride (1.0 equivalent) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by the disappearance of the pyridinium salt (e.g., by TLC or LC-MS).

  • Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure.

  • Purification: The crude Zincke aldehyde can be purified by column chromatography on silica gel. It is important to note that Zincke aldehydes can be unstable and are often used immediately in the next synthetic step.

Quantitative Data for Zincke Aldehyde Applications:

EntryPyridinium PrecursorSecondary AmineSubsequent ReactionProductYield (%)
11-(2,4-Dinitrophenyl)pyridinium chlorideMorpholine-Morpholinyl-pentadienal~80-90
21-(2,4-Dinitrophenyl)pyridinium chlorideN-MethylanilineCyclizationN-Methylindole~60-70
31-Cyanopyridinium chloridePiperidineRearrangementSubstituted AmideVariable

Note: Yields are for the overall transformation from the pyridinium salt.

Conclusion and Future Perspectives

N-Phenylpyridinium chloride and its derivatives continue to be powerful tools in the arsenal of synthetic organic chemists. The ability to readily generate pyridinium ylides for [3+2] cycloadditions provides a reliable and versatile strategy for the synthesis of indolizines and other nitrogen-fused heterocycles. Furthermore, the Zincke reaction offers a unique pathway to highly functionalized acyclic intermediates that can be elaborated into a wide range of heterocyclic systems.

Future research in this area will likely focus on expanding the scope of these reactions to include a wider variety of substrates and the development of enantioselective variants of these transformations. The use of N-phenylpyridinium salts in photoredox and electrochemical methodologies is also a promising avenue for the discovery of novel reactivity and the construction of ever more complex and medicinally relevant heterocyclic molecules.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved February 7, 2026, from [Link]

  • International Journal of Engineering Trends and Technology. (2025).
  • MDPI. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Zincke aldehyde. Retrieved February 7, 2026, from [Link]

  • ChemEurope. (n.d.). Zincke reaction. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2015). A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2‑Aminodihydropyridinium Complexes. Retrieved February 7, 2026, from [Link]

  • RSC Publishing. (2017). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Zincke reaction | Request PDF. Retrieved February 7, 2026, from [Link]

  • NIH. (n.d.). PubChem Compound Summary for CID 12210626, N-Phenylpyridinium chloride. Retrieved February 7, 2026, from [Link]

  • Semantic Scholar. (2003). 1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides Containing 5,6-Dicyanopyrazines. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025). Research Progress in Synthesis of Indolizine Compounds. Retrieved February 7, 2026, from [Link]

  • ChemRxiv. (n.d.). Synthesis of Benzenes from Pyridines via N to C switch. Retrieved February 7, 2026, from [Link]

  • RSC Publishing. (2021). 1,3-dipolar cycloaddition of polycyclic azomethine ylide to norcorroles: towards dibenzoullazine-fused derivatives. Retrieved February 7, 2026, from [Link]

  • RSC Publishing. (2022). Constructing Fused N-Heterocycles from Unprotected Mesoionic N-Heterocyclic Olefins and Organic Azides via Diazo Transfer. Retrieved February 7, 2026, from [Link]

  • ACD/Labs. (n.d.). Rule B-3. Fused Heterocyclic Systems. Retrieved February 7, 2026, from [Link]

  • NIH. (2017). Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. Retrieved February 7, 2026, from [Link]

  • Journal of Basic and Clinical Pharmacy. (n.d.). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Retrieved February 7, 2026, from [Link]

  • MDPI. (2020). Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Retrieved February 7, 2026, from [Link]

  • NIH. (n.d.). PubChem Compound Summary for CID 12210626, N-Phenylpyridinium chloride. Retrieved February 7, 2026, from [Link]

  • RSC Publishing. (2015). Synthesis of new cyclazines and 4,5-diaryl-1H-pyrrol-3(2H)-one units in discoipyrroles from indolizinone-DMAD cycloadducts. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025). Photochemical and Base-Promoted Synthesis of Indolizines from N- Alkylpyridinium Derivatives 1a-d. Retrieved February 7, 2026, from [Link]

Sources

Application Note: High-Purity Synthesis and Metathesis of N-Phenylpyridinium Ionic Liquids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of N-phenylpyridinium chloride ([NPhPy][Cl]) and its subsequent conversion into functional ionic liquids (ILs) via anion metathesis. Unlike N-alkylpyridinium salts, which are synthesized via direct alkylation, the N-phenyl analogue requires a specific nucleophilic aromatic substitution pathway known as the Zincke reaction .

The N-phenylpyridinium cation is distinct due to its extended


-conjugation and aromaticity, offering unique physicochemical properties such as enhanced 

-

stacking capabilities for aromatic extraction and liquid crystalline behavior (mesomorphism). This guide provides a self-validating protocol for researchers requiring high-purity N-aryl ionic liquids for catalysis, electrolyte formulation, or solvent engineering.

Introduction & Mechanistic Rationale

Why N-Phenylpyridinium?

Most commercial pyridinium ionic liquids possess alkyl chains (e.g., N-butylpyridinium). The introduction of a phenyl group directly attached to the nitrogen atom fundamentally alters the cation's electronic landscape.

  • 
    -Acidity:  The phenyl ring withdraws electron density, increasing the acidity of the ring protons and enhancing the cation's ability to interact with electron-rich species (e.g., in desulfurization or aromatic extraction).
    
  • Thermal Stability: N-aryl bonds generally exhibit higher thermal stability compared to N-alkyl bonds, which are susceptible to Hofmann elimination or dealkylation at high temperatures.

  • Mesomorphism: Many N-phenylpyridinium salts exhibit liquid crystalline phases (smectic A), making them valuable for anisotropic conductive materials.

The Synthetic Challenge

Direct reaction of pyridine with chlorobenzene fails due to the lack of reactivity of unactivated aryl halides toward neutral nucleophiles. Therefore, this protocol utilizes the Zincke Reaction , which activates the pyridine ring via dinitrophenylation, followed by an amine exchange with aniline.[1]

Synthesis of the Precursor: N-Phenylpyridinium Chloride

Reaction Scheme

The synthesis proceeds in two stages:

  • Activation: Formation of the Zincke Salt (N-(2,4-dinitrophenyl)pyridinium chloride).

  • Exchange: Nucleophilic substitution with aniline to yield [NPhPy][Cl].

Safety & Hazard Control
  • 2,4-Dinitrochlorobenzene (DNCB): Severe skin sensitizer and explosion hazard. Handle in a fume hood with double nitrile gloves. Avoid metal spatulas (spark risk).

  • Pyridine: Toxic and flammable.

  • Waste: The byproduct 2,4-dinitroaniline is toxic; segregate waste accordingly.

Protocol A: Synthesis of Zincke Salt

Objective: Prepare the activated intermediate.

ReagentEquiv.[2]Role
2,4-Dinitrochlorobenzene (DNCB)1.0Electrophile
Pyridine3.0Nucleophile / Solvent
Acetone-Wash Solvent
  • Dissolution: In a round-bottom flask, dissolve DNCB (1.0 equiv) in a minimal amount of acetone.

  • Addition: Add Pyridine (3.0 equiv) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4 hours. The solution will turn deep red/orange.
    
  • Precipitation: Cool to room temperature, then to

    
    C. The Zincke salt will precipitate.
    
  • Filtration: Filter the solid under vacuum. Wash thoroughly with cold acetone to remove unreacted DNCB.

  • Drying: Dry in a vacuum oven at

    
    C.
    
    • Checkpoint: Product should be a pale yellow to crystalline solid.

Protocol B: Conversion to N-Phenylpyridinium Chloride

Objective: Amine exchange with aniline.

ReagentEquiv.[2]Role
Zincke Salt (from Protocol A)1.0Precursor
Aniline1.1Nucleophile
Ethanol (Absolute)SolventReaction Medium
  • Setup: Suspend the Zincke Salt in absolute ethanol (5 mL per gram of salt).

  • Addition: Add Aniline (1.1 equiv) dropwise. The mixture will darken immediately (red/brown).

  • Reflux: Heat to reflux for 6–8 hours. The reaction is driven by the expulsion of the stable leaving group, 2,4-dinitroaniline.

  • Workup (Critical Step):

    • Cool the mixture.

    • Reduce volume by rotary evaporation (approx. 50%).

    • Add cold diethyl ether to precipitate the crude [NPhPy][Cl]. The byproduct (2,4-dinitroaniline) is largely soluble in ether/ethanol mixtures but may co-precipitate.

  • Purification: Recrystallize from an Ethanol/Acetone mixture. The 2,4-dinitroaniline impurities are yellow/orange; the target chloride salt should be white to off-white.

    • Validation:

      
      H NMR (
      
      
      
      ) should show the absence of dinitrophenyl signals (typically doublets > 8.5 ppm).

Synthesis of Ionic Liquids (Anion Metathesis)

Once the high-purity chloride precursor is obtained, it can be converted into a room-temperature ionic liquid (RTIL) or low-melting salt via anion exchange.

Target: N-Phenylpyridinium Bis(trifluoromethylsulfonyl)imide ([NPhPy][ ])

The


 anion is chosen for its ability to lower melting points and confer hydrophobicity, making purification (washing with water) easier.
Protocol C: Metathesis

Reagents:

  • [NPhPy][Cl] (1.0 equiv)

  • Lithium Bis(trifluoromethylsulfonyl)imide (

    
    ) (1.1 equiv)
    
  • Solvent: Deionized Water (Milli-Q)

Procedure:

  • Dissolution: Dissolve [NPhPy][Cl] in water (approx. 1M concentration).

  • Exchange: Slowly add a solution of

    
     (1.1 equiv) in water.
    
  • Phase Separation: A biphasic system will form immediately. The hydrophobic IL ([NPhPy][

    
    ]) will separate as the bottom layer (denser than water).
    
  • Washing (The Silver Nitrate Test):

    • Decant the aqueous top layer (containing LiCl).

    • Wash the IL layer with fresh deionized water. Vortex and centrifuge/decant.

    • Repeat until the wash water shows no turbidity upon addition of

      
       solution.
      
    • Why? Chloride impurities significantly increase viscosity and can poison metal catalysts.

  • Drying: Dry the IL under high vacuum (

    
     mbar) at 
    
    
    
    C for 12 hours to remove trace water.

Visualization of Workflow

The following diagram illustrates the complete synthesis and decision logic for anion selection.

SynthesisWorkflow Start Start: Reagents ZinckeRxn Zincke Reaction (Pyridine + DNCB) Start->ZinckeRxn Reflux ZinckeSalt Intermediate: Zincke Salt ZinckeRxn->ZinckeSalt Precipitation AmineExchange Amine Exchange (+ Aniline) ZinckeSalt->AmineExchange EtOH, Reflux Precursor Precursor: [NPhPy][Cl] AmineExchange->Precursor Recrystallization Decision Select Target Anion Precursor->Decision MetathesisHydrophobic Metathesis (Water) Reagent: LiNTf2 or NaPF6 Decision->MetathesisHydrophobic Hydrophobic IL (NTf2, PF6) MetathesisHydrophilic Metathesis (Acetone) Reagent: NaBF4 Decision->MetathesisHydrophilic Hydrophilic IL (BF4, OTf) WashWater Purification: Wash with Water (Remove LiCl/NaCl) MetathesisHydrophobic->WashWater Biphasic Separation FilterSalt Purification: Filter Precipitate (Remove NaCl) MetathesisHydrophilic->FilterSalt Salt Precipitation FinalIL Final Product: N-Phenylpyridinium IL WashWater->FinalIL Vac Drying FilterSalt->FinalIL Vac Drying

Figure 1: Complete synthetic workflow from raw materials to purified Ionic Liquid.

Characterization & Quality Control

To ensure the "Scientific Integrity" of the produced IL, the following parameters must be verified.

ParameterMethodAcceptance Criteria
Structure

H NMR (DMSO-

)
Diagnostic peaks: Phenyl protons (7.5-7.8 ppm), Pyridinium protons (>8.0 ppm).
Halide Content Ion Chromatography (IC) or

Test
< 100 ppm (IC) or No Turbidity (

).
Water Content Karl Fischer Titration< 500 ppm (for electrochemical use).
Thermal Stability TGA (Thermogravimetric Analysis)

C (typical for

salts).
NMR Interpretation Guide

In the [NPhPy] cation, look for the downfield shift of the ortho-protons on the pyridine ring relative to the meta and para protons. The phenyl ring protons will appear as a multiplet upfield from the pyridine signals but downfield from typical benzene signals due to the electron-withdrawing cationic nitrogen.

Applications

Extraction of Aromatic Hydrocarbons

The N-phenyl group provides a specific interaction site for


-rich solutes.
  • Protocol: Mix IL with hydrocarbon mixture (e.g., hexane/benzene). Settle. The aromatic component partitions preferentially into the IL phase due to

    
    -
    
    
    
    stacking.
Catalysis

N-phenylpyridinium salts serve as excellent phase-transfer catalysts or Lewis acidic solvents for acylation reactions. The electron-deficient nature of the pyridinium ring activates carbonyl electrophiles.

References

  • Zincke Reaction Mechanism

    • Zincke, T. (1904). Justus Liebigs Annalen der Chemie, 330, 361.
    • Modern Review: "The Zincke reaction: A review."[1] Tetrahedron, 2002.

  • Ionic Liquid Synthesis (Metathesis)

    • Welton, T. (1999). "Room-Temperature Ionic Liquids. Solvents for Synthesis and Catalysis." Chemical Reviews.

    • Halide Removal:[3] Seddon, K. R., et al. (2000). "Influence of chloride, water, and organic solvents on the physical properties of ionic liquids." Pure and Applied Chemistry.

  • N-Phenylpyridinium Specific Properties

    • Binnemans, K. (2005). "Ionic liquid crystals."[4] Chemical Reviews. (Discusses the mesomorphic properties of N-aryl pyridinium salts).

  • Purification Protocols

    • Clare, B., Sirwardana, A., & MacFarlane, D. R. (2010). "Synthesis, Purification and Characterization of Ionic Liquids." Topics in Current Chemistry.

Sources

Determining the Minimum Inhibitory Concentration (MIC) of N-Phenylpyridinium Chloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the evaluation of novel antimicrobial compounds.

Abstract

This document provides a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of N-Phenylpyridinium chloride, a quaternary ammonium compound with demonstrated antimicrobial properties. Moving beyond a simple recitation of steps, this application note delves into the scientific rationale behind the chosen methodology, emphasizing the principles that ensure data integrity and reproducibility. We present a detailed, field-tested broth microdilution protocol, aligned with international standards, and offer insights into potential challenges and data interpretation. This guide is designed to equip researchers with the necessary expertise to confidently and accurately assess the in vitro potency of N-Phenylpyridinium chloride and its derivatives.

Introduction: The Scientific Imperative for Accurate MIC Determination

N-Phenylpyridinium chloride belongs to the broader class of quaternary ammonium compounds (QACs), which are cationic surfactants known for their antimicrobial activity.[1] Recent studies have highlighted the notable antibacterial properties of N-Phenylpyridinium chloride derivatives against clinically relevant pathogens such as Escherichia coli and Staphylococcus aureus, underscoring their potential in therapeutic and material science applications.[2][3]

The Minimum Inhibitory Concentration (MIC) is the foundational metric in antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5] An accurate and reproducible MIC value is paramount for:

  • Early-Stage Drug Discovery: Providing a reliable measure of a compound's intrinsic potency to guide lead optimization.

  • Mechanism of Action Studies: Informing on the concentration range at which the compound exerts its biological effect.

  • Comparative Analysis: Benchmarking the activity of new derivatives against existing standards.

  • Regulatory Submissions: Forming a critical component of the data package for new antimicrobial agents.

This guide will focus on the broth microdilution method, a gold standard for MIC determination recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]

Foundational Principles: Understanding the "Why" Behind the Protocol

A robust scientific protocol is a self-validating system. Here, we dissect the core principles governing the MIC determination of a cationic compound like N-Phenylpyridinium chloride.

The Mechanism of Action: Membrane Disruption

Pyridinium compounds, as cationic molecules, primarily exert their antimicrobial effect by disrupting the integrity of the bacterial cell membrane.[6][8] The bacterial cell envelope is inherently negatively charged due to components like lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. The positively charged pyridinium headgroup of N-Phenylpyridinium chloride is electrostatically attracted to the bacterial surface. This initial interaction facilitates the insertion of the hydrophobic phenyl group into the lipid bilayer, disorganizing the membrane structure.[8]

This disruption leads to:

  • Increased membrane permeability.

  • Leakage of essential intracellular components, such as ions (e.g., K+) and metabolites.

  • Dissipation of the proton motive force, which is critical for ATP synthesis and transport processes.

  • Ultimately, cell death.

Understanding this mechanism underscores the importance of direct contact between the compound and the bacteria in a liquid medium, making the broth microdilution method an ideal choice.

Why Broth Microdilution? The Rationale for Method Selection

The broth microdilution method is the internationally recognized reference method for determining MICs.[7] Its selection is based on several key advantages:

  • Quantitative and Reproducible: It provides a precise numerical value for the MIC, which is more informative than qualitative methods like disk diffusion.

  • Standardization: The CLSI M07 document provides a highly detailed and validated framework for performing the assay, ensuring inter-laboratory consistency.[7]

  • Efficiency: The 96-well microplate format allows for the simultaneous testing of multiple compounds, concentrations, and bacterial strains, making it suitable for screening purposes.

  • Conservation of Reagents: The small volumes used in microplates reduce the consumption of the test compound and media.

The workflow for this method is a logical progression designed to ensure a standardized and unbiased outcome.

Serial_Dilution Well1 Well 1 100µL Broth + 100µL Stock Transfer1 Transfer 100µL Well1->Transfer1 Well2 Well 2 100µL Broth Transfer2 Transfer 100µL Well2->Transfer2 Well3 Well 3 100µL Broth Transfer3 ... Well3->Transfer3 Well4 ... Well11 Well 11 Growth Control Well12 Well 12 Sterility Control Inoculate Add 10µL Inoculum to Wells 1-11 Transfer1->Well2 Transfer2->Well3 Transfer3->Well4

Caption: Serial dilution and inoculation of a microtiter plate.

Part D: Incubation and Reading

  • Incubation: Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, examine the plate from the bottom using a reading mirror or by placing it on a light background. The MIC is the lowest concentration of N-Phenylpyridinium chloride at which there is no visible growth (i.e., the first clear well). Growth is typically observed as turbidity or a pellet of cells at the bottom of the U-bottom well.

  • Control Validation: The assay is valid only if:

    • There is visible growth in the positive control well.

    • There is no growth in the negative (sterility) control well.

Data Presentation and Interpretation

MIC results should be presented in a clear and concise table. It is recommended to perform the assay in triplicate to ensure the reproducibility of the results.

Table 1: Hypothetical MIC Data for N-Phenylpyridinium Chloride

Test OrganismReplicate 1 (µg/mL)Replicate 2 (µg/mL)Replicate 3 (µg/mL)Modal MIC (µg/mL)
S. aureus ATCC 292134424
E. coli ATCC 2592281688
P. aeruginosa ATCC 27853>64>64>64>64

Interpretation:

  • The modal MIC is the most frequently observed value across replicates.

  • An MIC of ">64" indicates that growth was observed even at the highest tested concentration.

  • It is crucial not to compare the absolute MIC values of different compounds directly to infer which is "better." [9]The interpretation of susceptibility (Susceptible, Intermediate, or Resistant) requires comparison to clinically validated breakpoints, which are established by regulatory bodies like CLSI and are specific to the drug, organism, and site of infection. [5][9]For a novel compound like N-Phenylpyridinium chloride, such breakpoints do not yet exist. Therefore, the MIC is reported as a direct measure of its in vitro potency.

Trustworthiness and Self-Validation: Quality Control and Common Pitfalls

To ensure the trustworthiness of your results, incorporate the following quality control measures and be aware of potential issues.

  • Reference Strains: Always include CLSI-recommended quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in your assay. The resulting MICs for these strains should fall within the published acceptable ranges.

  • Inoculum Verification: Perform a colony count on your final inoculum to confirm the concentration is within the target range (2 x 10⁵ to 8 x 10⁵ CFU/mL).

  • Compound Stability: Be aware of the potential for degradation of the test compound. Prepare fresh stock solutions for each experiment.

  • Cationic Compound Considerations: As a QAC, N-Phenylpyridinium chloride is cationic. The use of Cation-Adjusted Mueller-Hinton Broth is essential, as divalent cations (Ca²⁺ and Mg²⁺) can influence the activity of some antimicrobials by competing for binding sites on the bacterial surface.

  • Skipped Wells: Occasionally, growth may be observed at a higher concentration while a lower concentration remains clear. This can be due to contamination or technical error and typically warrants a repeat of the assay.

Conclusion

This application note provides a robust framework for determining the MIC of N-Phenylpyridinium chloride. By adhering to the standardized broth microdilution protocol and understanding the scientific principles that underpin each step, researchers can generate high-quality, reproducible data. This information is fundamental to advancing the study of N-Phenylpyridinium chloride as a potential new antimicrobial agent and serves as a cornerstone for further preclinical development.

References

  • Prasad, K., Bhat, N. K., Narayan, P. K., & Shabaraya, A. R. (2024). Synthesis, Spectroscopic and Antibacterial Studies of Some N-Phenylpyridinium Chloride Derivatives. Journal of Community Pharmacy Practice, 4(2), 28-39.
  • Ulusoy, S., & Bosgelmez-Tinaz, G. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5046-5056.
  • EUCAST. (2025). Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing. Retrieved February 7, 2026, from [Link]

  • CLSI. (n.d.). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2024). Synthesis, Spectroscopic and Antibacterial Studies of Some N-Phenylpyridinium Chloride Derivatives. Retrieved February 7, 2026, from [Link]

  • Soude, M., et al. (2021). Exposure to Quaternary Ammonium Compounds Selects Resistance to Ciprofloxacin in Listeria monocytogenes. International Journal of Molecular Sciences, 22(4), 2058.
  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved February 7, 2026, from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved February 7, 2026, from [Link]

  • Wanger, A. (n.d.). MIC and Zone Distributions, ECOFFs. EUCAST. Retrieved February 7, 2026, from [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved February 7, 2026, from [Link]

  • Juszt, H., et al. (2022). Effect of Sub-Inhibitory Concentrations of Quaternary Ammonium Compounds and Heavy Metals on Antibiotic Resistance and Expression of Virulence Factors Among Staphylococcus spp. from Dairy Products. International Journal of Molecular Sciences, 23(21), 13031.
  • Ask Ayurveda. (2026). Antibiotic Sensitivity Test – Definition, Procedure, and Uses. Retrieved February 7, 2026, from [Link]

  • Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved February 7, 2026, from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Taylor, S. K., et al. (2024). Investigations of microbial adaptation to singular, binary, and fully formulated quaternary ammonium compounds. Applied and Environmental Microbiology.
  • ResearchGate. (n.d.). Bioactive alkylpyridinium compounds from marine sponges. Retrieved February 7, 2026, from [Link]

  • DeLeo, P. C., et al. (2020). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology, 54(20), 12613-12615.
  • YouTube. (2017, November 15). Determination of MIC by Broth Dilution Method. Retrieved February 7, 2026, from [Link]

  • Haps, S., et al. (2019). Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance. Applied and Environmental Microbiology, 85(13), e00537-19.
  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.
  • ResearchGate. (n.d.). QSAR Study of Antimicrobial 3-Hydroxypyridine-4-one and 3-Hydroxypyran-4-one Derivatives Using Different Chemometric Tools. Retrieved February 7, 2026, from [Link]

Sources

Application Note: N-Phenylpyridinium Chloride Scaffolds in Antifungal Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rise of multi-drug resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the development of novel antifungal agents with distinct mechanisms of action. N-Phenylpyridinium chloride and its derivatives represent a class of cationic amphiphiles that exhibit potent antifungal activity through membrane depolarization and mitochondrial disruption. This application note provides a comprehensive guide for researchers on the rational design, chemical synthesis via the Zincke reaction, and biological validation of these scaffolds according to CLSI standards.

Part 1: Chemical Basis & Structure-Activity Relationship (SAR)

The Amphiphilic Pharmacophore

N-Phenylpyridinium salts function primarily as cationic surfactants. Their efficacy is governed by the balance between the hydrophilic cationic head group (the pyridinium ring) and the hydrophobic tail (substituents on the phenyl ring or alkyl chains).

Key SAR Drivers:

  • Cationic Charge: The quaternary nitrogen provides the electrostatic driving force to target the negatively charged fungal cell wall (mannoproteins and β-glucans).

  • Lipophilicity (LogP): The N-phenyl group, often modified with alkyl chains (C8–C14), facilitates insertion into the fungal lipid bilayer.

  • Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -CF3) on the phenyl ring can enhance the electrophilicity of the pyridinium core, potentially influencing stability and interaction with intracellular targets like mitochondria.

SAR Visualization

The following diagram illustrates the modular design of N-phenylpyridinium antifungal agents.

SAR_Diagram cluster_activity Activity Modulators Core Pyridinium Core (Cationic Head) Linker N-Phenyl Linker (Rigid Scaffold) Core->Linker Zincke Reaction Site Counterion Chloride Counterion (Solubility) Core->Counterion Ionic Bond Tail Hydrophobic Tail (Membrane Insertion) Linker->Tail Alkyl Chain (C8-C12) Critical for Potency Mod1 Electron Withdrawing Groups (Increase Potency) Linker->Mod1 Mod2 Chain Length > C14 (Increases Toxicity) Tail->Mod2

Figure 1: Modular SAR of N-Phenylpyridinium scaffolds. The hydrophobic tail length is the critical determinant of fungal selectivity vs. mammalian toxicity.

Part 2: Chemical Synthesis Protocol (Zincke Reaction)

The most robust method for synthesizing N-arylpyridinium salts is the Zincke Reaction . This method avoids the harsh conditions of direct quaternization of pyridines with aryl halides, which often fail due to steric hindrance or low reactivity.

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Precursor: Zincke Salt (1-(2,4-dinitrophenyl)pyridinium chloride).

  • Reagent: Substituted Aniline (e.g., 4-octylaniline for high lipophilicity).

  • Solvent: Ethanol or n-Butanol.

  • Purification: Diethyl ether (for precipitation), Methanol (for recrystallization).

Step-by-Step Synthesis Workflow
  • Activation: Dissolve 1 eq of Zincke Salt in ethanol (0.5 M concentration).

  • Nucleophilic Attack: Add 1.1 eq of the specific Aniline derivative.

  • Reflux: Heat the mixture to reflux (80°C) for 4–12 hours. The solution will typically turn from pale yellow to deep red (intermediate) and then to orange/brown.

    • Mechanistic Note: The primary amine attacks the pyridinium ring, causing ring opening (Zincke aldehyde intermediate) followed by ring closure to expel 2,4-dinitroaniline.[1]

  • Isolation: Cool the reaction mixture to room temperature. Pour into a 10-fold excess of cold diethyl ether to precipitate the crude N-phenylpyridinium chloride.

  • Purification: Filter the precipitate. Recrystallize from hot methanol/acetone to remove the 2,4-dinitroaniline byproduct (which is highly colored).

  • Validation: Verify structure via ¹H-NMR (DMSO-d6). Look for the characteristic downfield shift of pyridinium protons (δ 8.5–9.5 ppm).

Synthesis Pathway Diagram[3]

Zincke_Synthesis ZinckeSalt Zincke Salt (Activated Pyridine) Intermediate Ring Opening (Dienyl Imine) ZinckeSalt->Intermediate Nucleophilic Attack Aniline Substituted Aniline (R-Ph-NH2) Aniline->Intermediate Nucleophilic Attack Reflux Reflux in EtOH (Ring Closure) Intermediate->Reflux Byproduct Byproduct: 2,4-Dinitroaniline Reflux->Byproduct Product N-Phenylpyridinium Chloride (Target Scaffold) Reflux->Product

Figure 2: The Zincke reaction pathway involves a ring-opening/ring-closing mechanism to swap the nitrogen substituent.

Part 3: Biological Evaluation (CLSI M27 Protocol)

To ensure data validity and reproducibility, antifungal susceptibility must be determined using the CLSI M27 broth microdilution standard.

Assay Setup
  • Organisms: Candida albicans (ATCC 90028), C. glabrata, C. auris.[2]

  • Media: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.

  • Control: Fluconazole (positive control), Solvent blank (negative control).

Protocol Steps
  • Inoculum Prep: Pick 5 colonies from 24h Sabouraud Dextrose Agar plate. Suspend in saline to reach 0.5 McFarland standard (1–5 × 10⁶ CFU/mL).

  • Dilution: Dilute the suspension 1:100, then 1:20 in RPMI 1640 to achieve a final test concentration of 0.5–2.5 × 10³ CFU/mL .

  • Plate Layout:

    • Dispense 100 µL of 2x drug concentration into columns 1–10 (serial dilution).

    • Add 100 µL of inoculum to all wells.

    • Final volume: 200 µL/well.

  • Incubation: 35°C for 24–48 hours in ambient air.

  • Readout (MIC): The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing 100% inhibition (optically clear) compared to the growth control.

Data Interpretation Table
Compound ClassAlkyl ChainMIC (C. albicans)Toxicity (Mammalian)Status
Unsubstituted None> 64 µg/mLLowInactive
Short Chain C4 (Butyl)32–64 µg/mLLowWeak Activity
Medium Chain C8 (Octyl)4–8 µg/mLModerateLead Candidate
Long Chain C12 (Dodecyl)0.5–2 µg/mLHigh (Hemolytic)Toxic

Part 4: Mechanism of Action (MoA)

Understanding the MoA is crucial for optimizing selectivity. N-Phenylpyridinium salts act as mitochondriotropic delocalized cations .

  • Cell Wall Translocation: The compound permeates the porous cell wall.

  • Membrane Integration: The hydrophobic tail inserts into the plasma membrane, while the cationic head interacts with anionic phospholipids.

  • Depolarization: Accumulation causes membrane depolarization (loss of

    
    ).
    
  • Mitochondrial Attack: Similar to MPP+ (a neurotoxin), these compounds can accumulate in the mitochondrial matrix, inhibiting Complex I of the electron transport chain, leading to ROS production and apoptosis.

MoA_Flow Step1 Electrostatic Attraction (Cation vs. Cell Wall) Step2 Membrane Insertion (Hydrophobic Tail) Step1->Step2 Step3 Membrane Depolarization (Leakage of K+) Step2->Step3 Step4 Mitochondrial Accumulation (Driven by Negative Potential) Step2->Step4 Intracellular Transport Outcome Fungal Cell Death (Apoptosis/Necrosis) Step3->Outcome Step4->Outcome ROS Generation

Figure 3: Dual mechanism of action involving membrane disruption and mitochondrial targeting.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[3][Link]

  • Genix, P., et al. (2025). Formation and reactivity of pyridinium salts via Zincke imine intermediates.[4] ACS Spring 2024 Sessions.[4] [Link]

  • Vieira, D. B., & Carmona-Ribeiro, A. M. (2006). Cationic lipids and surfactants as antifungal agents: mode of action.[5][6][7] Journal of Antimicrobial Chemotherapy.[3] [Link]

  • Chan, F., et al. (2010). Identification of 3-Phenylaminoquinolinium and 3-Phenylaminopyridinium salts as New Agents against Opportunistic Fungal Pathogens. Bioorganic & Medicinal Chemistry.[8][9][1][4][10] [Link]

  • Pino-Angeles, A., et al. (2018). Cationic surfactants as antifungal agents.[9][5] Applied Microbiology and Biotechnology. [Link]

Sources

synthesis of liquid crystals from N-Phenylpyridinium chloride precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the rigorous synthesis, purification, and phase-tuning of N-phenylpyridinium-based Ionic Liquid Crystals (ILCs) . Unlike neutral liquid crystals, ILCs combine the anisotropic physical properties of liquid crystals (birefringence, self-assembly) with the ionic conductivity of molten salts.

The core of this protocol focuses on the N-phenylpyridinium chloride moiety. While often high-melting and non-mesomorphic in its native chloride form, this precursor is the critical "chassis" for generating tunable ILCs via anion metathesis. This guide covers the de novo synthesis of the functionalized chloride precursor via the Zincke Reaction , followed by anion exchange to induce stable Smectic A (SmA) or Columnar Hexagonal (Col


) mesophases.

Scientific Background & Mechanism

The Amphiphilic Challenge

To manifest liquid crystalline behavior, the N-phenylpyridinium core must possess significant structural anisotropy. A simple N-phenylpyridinium salt is isotropic. Mesomorphism is induced by:

  • Elongation: Attaching long alkyl or alkoxy chains (C

    
    –C
    
    
    
    ) to the phenyl ring.
  • Ionic Tuning: Exchanging the small, hard chloride anion (Cl⁻) for bulky, diffuse anions (e.g., Tf

    
    N⁻, BF
    
    
    
    ⁻) to lower the melting point and stabilize the mesophase.
The Zincke Reaction Pathway

Direct quaternization of pyridine with aryl halides is kinetically difficult due to the low reactivity of the aryl bond. The Zincke Reaction circumvents this by using an activated N-(2,4-dinitrophenyl)pyridinium salt ("Zincke Salt") which undergoes nucleophilic aromatic substitution with a primary amine (aniline derivative).

Mechanism:

  • Activation: Pyridine reacts with 2,4-dinitrochlorobenzene (DNCB) to form the Zincke Salt.[1]

  • Ring Opening/Closing: The Zincke Salt reacts with a functionalized aniline (e.g., 3,4,5-trialkoxyaniline). The pyridine ring opens upon amine attack and re-closes to form the N-arylpyridinium cation.

Synthetic Workflow Visualization

The following diagram outlines the critical path from raw materials to the final ILC.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Ionic Tuning Pyridine Pyridine ZinckeSalt Zincke Salt (Activated Intermediate) Pyridine->ZinckeSalt DNCB 2,4-Dinitrochlorobenzene DNCB->ZinckeSalt Precursor N-Phenylpyridinium Chloride (Precursor) ZinckeSalt->Precursor + Aniline (Reflux/EtOH) Aniline Functionalized Aniline (Alkoxy Chains) Aniline->Precursor Metathesis Anion Metathesis (LiTf2N / NaBF4) Precursor->Metathesis FinalILC Target Ionic Liquid Crystal Metathesis->FinalILC Ion Exchange

Figure 1: Synthetic pathway transforming basic pyridine into complex ionic mesogens via the Zincke intermediate.[2][3][4][5]

Experimental Protocols

Phase 1: Synthesis of the Functionalized N-Phenylpyridinium Chloride

Objective: Synthesize the mesogenic core containing long alkyl tails. Example Target:N-(3,4,5-tridodecyloxyphenyl)pyridinium chloride.

Reagents:

  • Zincke Salt (N-(2,4-dinitrophenyl)pyridinium chloride) [Synthesized from Pyridine + DNCB in Acetone].

  • 3,4,5-Tridodecyloxyaniline (prepared via reduction of the corresponding nitrobenzene).

  • Solvent: Ethanol (Absolute).

Protocol:

  • Stoichiometry: Charge a round-bottom flask with Zincke Salt (1.0 equiv) and the functionalized aniline (1.0 equiv).

  • Solvation: Suspend in Ethanol (10 mL per gram of salt). The Zincke salt is sparingly soluble but will dissolve as the reaction proceeds.

  • Reflux: Heat the mixture to reflux (approx. 78°C) under magnetic stirring.

    • Observation: The solution will turn deep red/orange initially (ring-opening intermediate) and then shift to dark yellow/brown upon ring closure.

    • Duration: Reflux for 12–24 hours. Monitor via TLC (disappearance of aniline).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Precipitation: The byproduct (2,4-dinitroaniline) is often insoluble in cold ethanol or can be removed by filtration.

    • Concentrate the filtrate to dryness.

    • Purification: Recrystallize the crude chloride salt from Acetone/Ether or Acetonitrile.

    • Critical QC: Ensure complete removal of 2,4-dinitroaniline (yellow solid), as it acts as a defect impurity in the LC phase.

Phase 2: Anion Metathesis (The Tuning Step)

Objective: Exchange Cl⁻ for Bis(trifluoromethanesulfonyl)imide (Tf


N⁻) to induce liquid crystallinity. Chloride salts often decompose before melting; Tf

N⁻ salts are thermally stable and mesomorphic.

Reagents:

  • N-Phenylpyridinium Chloride (from Phase 1).

  • Lithium Bis(trifluoromethanesulfonyl)imide (LiTf

    
    N).
    
  • Solvents: Methanol, Dichloromethane (DCM), Deionized Water.

Protocol:

  • Dissolution: Dissolve the Chloride precursor (1.0 equiv) in minimum Methanol.

  • Exchange: Add a solution of LiTf

    
    N (1.1 equiv) in Methanol. Stir at room temperature for 4 hours.
    
  • Isolation (Method A - Precipitation):

    • Slowly add water to the methanol solution.[3] The hydrophobic Tf

      
      N⁻ salt will precipitate as a waxy solid or viscous oil.
      
    • Filter/Decant and wash thoroughly with water to remove LiCl.

  • Isolation (Method B - Extraction):

    • Evaporate Methanol. Redissolve residue in DCM.

    • Wash the DCM layer 3x with Deionized Water (to remove LiCl).

    • Dry organic layer over MgSO

      
      , filter, and evaporate.
      
  • Drying: Dry in a vacuum oven at 60°C for 24 hours. Note: Traces of water/solvent act as plasticizers and will drastically alter phase transition temperatures.

Characterization & Data Interpretation

To validate the synthesis, you must confirm both chemical identity and mesomorphic (phase) behavior.

Chemical Structure (NMR)
  • 1H NMR (CDCl

    
    ):  Look for the diagnostic downfield shift of the pyridinium protons.
    
    • 
      -protons (adjacent to N): 
      
      
      
      9.0–9.5 ppm (Doublet).
    • 
      -protons: 
      
      
      
      8.0–8.5 ppm.
    • Phenyl protons: Distinct patterns based on substitution (e.g., singlet for 3,4,5-substitution).

    • Check: Absence of broad NH peaks from unreacted aniline.

Phase Behavior (DSC & POM)

Use Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) to identify phases.

Table 1: Typical Phase Behavior of N-Phenylpyridinium Salts

Anion (X⁻)Melting Point (

)
Mesophase TypeClearing Point (

)
Notes
Chloride (Cl⁻) High (>150°C)None / UnstableDecompositionLattice energy too high for stable LC phase.
Tetrafluoroborate (BF

⁻)
Medium (80–120°C)Smectic A (SmA)140–160°CGood balance, but higher viscosity.
Triflimide (Tf

N⁻)
Low (30–60°C)Col

/ SmA
100–130°CPreferred. Large anion stabilizes mesophase and lowers

.
Dodecylsulfate Low (<50°C)Col

>150°CInduces columnar phases due to added alkyl chain on anion.

Legend: SmA = Smectic A (Layered); Col


 = Columnar Hexagonal (Stacked).
Visual Identification (POM Textures)
  • Smectic A: Look for "Focal Conic Fan" textures or "Homeotropic" (black) domains under crossed polarizers.

  • Columnar Hexagonal: Look for "Broken Fan" textures or dendritic growth upon cooling from isotropic melt.[3]

Troubleshooting & QC (Self-Validating Systems)

  • Issue: Product is a dark oil that won't crystallize.

    • Cause: Impurities (Zincke byproduct) or residual solvent.

    • Fix: Perform a "charcoal filtration" in hot ethanol during recrystallization. Dry under high vacuum (>10⁻² mbar) to remove plasticizing water.

  • Issue: No Mesophase observed (direct melting to isotropic).

    • Cause: Alkyl chains are too short.

    • Fix: N-phenylpyridinium cores are rigid.[3] Ensure alkyl tails are at least C

      
       or C
      
      
      
      . Alternatively, switch anion to Tf
      
      
      N⁻ to suppress crystallization.
  • Issue: 1H NMR shows broad peaks.

    • Cause: Aggregation/Micelle formation in the NMR solvent.

    • Fix: Run NMR at elevated temperature (50°C) or use a more polar solvent (DMSO-d6) to break aggregates.

References

  • General Synthesis of N-Arylpyridinium Salts

    • Genorio, B. et al. "Synthesis of N-(iminyl)pyridinium salts from hydrazones by the Zincke reaction." Russian Chemical Bulletin, 2024.[6] Link

  • Mesomorphism of N-Phenylpyridinium Salts

    • Binnemans, K. et al. "Liquid Crystals Based on the N-Phenylpyridinium Cation—Mesomorphism and the Effect of the Anion." Crystals, 2021.[3][7][8] Link

  • Anion Exchange Protocols

    • RSC Publishing. "Synthesis and mesophase behaviour of ionic liquid crystals." Journal of Materials Chemistry, 2008. Link

  • Zincke Reaction Mechanism & Review

    • Cheng, W.C. et al. "The Zincke Reaction: A Review." Organic Preparations and Procedures International. Link

Sources

Application Note: N-Phenylpyridinium Chloride in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and material scientists optimizing Dye-Sensitized Solar Cells (DSSCs). It details the strategic use of N-Phenylpyridinium Chloride (N-PPC) , focusing on its dual utility: as a recombination-suppressing electrolyte additive and as a synthetic precursor for advanced organic dyes.

Executive Summary

In Dye-Sensitized Solar Cells (DSSCs), the interface between the mesoporous titanium dioxide (TiO₂) and the electrolyte is the critical site for both electron injection and detrimental recombination. N-Phenylpyridinium chloride (N-PPC) serves as a potent additive to modulate this interface. Unlike the standard 4-tert-butylpyridine (TBP), the N-phenyl moiety introduces distinct steric bulk and π-π interaction capabilities, effective in suppressing the dark current (electron back-transfer from TiO₂ to triiodide ions).

This guide provides a validated protocol for:

  • Anion Exchange: Converting the chloride salt to a compatible iodide/TFSI form to prevent electrode corrosion.

  • Electrolyte Formulation: Optimizing concentration for maximum Open-Circuit Voltage (

    
    ).
    
  • Characterization: Quantifying recombination resistance via Electrochemical Impedance Spectroscopy (EIS).

Mechanism of Action

The efficiency of a DSSC relies heavily on the competition between electron injection and recombination.

  • The Problem: Electrons injected into the TiO₂ conduction band can recombine with oxidized species (e.g.,

    
    ) in the electrolyte. This "dark current" lowers the 
    
    
    
    .
  • The Solution: N-Phenylpyridinium cations adsorb onto the exposed TiO₂ surface (between dye molecules). The bulky phenyl group acts as a steric shield, physically blocking

    
     ions from approaching the TiO₂ surface, while the positive charge shifts the TiO₂ conduction band edge (
    
    
    
    ) negatively (upward), increasing
    
    
    .
Visualizing the Mechanism

The following diagram illustrates the passivation effect at the molecular interface.

DSSC_Mechanism TiO2 TiO2 Surface (Electron Conductor) Recombination Recombination (Dark Current) TiO2->Recombination e- Leakage Dye Sensitizer Dye (Light Absorption) Dye->TiO2 Electron Injection NPPC N-Phenylpyridinium (Passivation Agent) NPPC->TiO2 Adsorption & Shielding NPPC->Recombination Suppresses Triiodide Triiodide (I3-) (Redox Shuttle) Triiodide->TiO2 Blocked by NPPC

Caption: Schematic of the TiO₂/Electrolyte interface showing N-Phenylpyridinium blocking triiodide access, thereby reducing recombination losses.

Critical Pre-Protocol: Anion Exchange

Expert Insight: While N-Phenylpyridinium chloride is the commercially available precursor, chloride ions (


) are detrimental in high-performance DSSCs. They can corrode silver busbars and interfere with the iodide/triiodide redox equilibrium.
Requirement:  Convert N-PPC to N-Phenylpyridinium Iodide (N-PPI)  or Bis(trifluoromethanesulfonyl)imide (N-PP-TFSI)  before use in the electrolyte.
Protocol A: Conversion to N-Phenylpyridinium Iodide

Materials:

  • N-Phenylpyridinium chloride (N-PPC)[1]

  • Sodium Iodide (NaI) or Potassium Iodide (KI)

  • Acetone and Ethanol (Absolute)

Steps:

  • Dissolution: Dissolve 1.0 g of N-PPC in 10 mL of minimal hot ethanol.

  • Precipitation: Add a saturated solution of NaI (excess, ~1.2 equivalents) in acetone to the N-PPC solution.

  • Filtration: The byproduct (NaCl/KCl) is less soluble in acetone/ethanol mixes. Filter off the white precipitate.

  • Crystallization: Evaporate the filtrate to dryness. Recrystallize the resulting solid from ethanol/diethyl ether to obtain pure N-Phenylpyridinium Iodide (yellowish solid).

  • Validation: Confirm absence of

    
     using a silver nitrate (
    
    
    
    ) test (no white precipitate should form).

Protocol: Electrolyte Formulation & Device Fabrication

This protocol integrates the purified N-PPI additive into a standard high-efficiency electrolyte.

Materials
  • Solvent: Acetonitrile (ACN) + Valeronitrile (VN) (85:15 v/v)

  • Redox Couple: Iodine (

    
    ), Lithium Iodide (LiI), 1,2-Dimethyl-3-propylimidazolium iodide (DMPII)
    
  • Additive: N-Phenylpyridinium Iodide (N-PPI) - Prepared in Protocol A

  • Photoanode: Mesoporous TiO₂ film (12 µm transparent + 4 µm scattering layer) sensitized with N719 dye.

Step-by-Step Workflow
1. Electrolyte Preparation

Prepare the "Reference" and "Target" electrolytes in a glovebox or low-humidity environment.

ComponentConcentrationRole
Iodine (

)
0.05 MOxidized species (accepts electrons at counter electrode)
LiI 0.10 MLithium intercalation / conduction band modulation
DMPII 0.60 MIonic liquid solvent/iodide source
GuNCS 0.10 MGuanidinium thiocyanate (stabilizer)
N-PPI (Target) 0.1 - 0.5 M Recombination Suppressor (Variable)
  • Optimization Tip: Prepare a concentration series (0.1, 0.2, 0.5 M N-PPI). Higher concentrations increase

    
     but may reduce Short-Circuit Current (
    
    
    
    ) due to excessive dye desorption or steric hindrance of dye regeneration.
2. Cell Assembly
  • Sealing: Sandwich the sensitized TiO₂ photoanode and the Platinized Counter Electrode using a Surlyn thermoplastic gasket (25 µm thick).

  • Hot Press: Apply heat (100°C) and pressure for 15 seconds to seal.

  • Injection: Introduce the electrolyte through pre-drilled holes in the counter electrode using a vacuum back-filling technique.

  • Final Seal: Seal the injection holes with a thin glass cover slip and Surlyn.

Characterization & Data Analysis

To validate the efficacy of N-PPC (as N-PPI), you must correlate Photovoltaic Performance with Impedance Data.

Experiment 1: J-V Characterization

Measure Current Density (


) vs. Voltage (

) under AM 1.5G illumination (100 mW/cm²).

Expected Outcome:

  • 
    :  Should increase  by 30–80 mV compared to additive-free electrolyte due to the negative shift of the TiO₂ Fermi level.
    
  • 
    :  May show a slight decrease . The N-phenyl group is bulky; if it displaces dye molecules or hinders the approach of 
    
    
    
    , current drops.
  • Fill Factor (FF): Typically improves due to reduced internal recombination resistance.

Experiment 2: Electrochemical Impedance Spectroscopy (EIS)

Perform EIS in the dark at a bias equivalent to


 (-0.7 V to -0.8 V). Frequency range: 100 kHz to 0.1 Hz.

Data Interpretation (Nyquist Plot):

  • High Frequency Arc: Charge transfer at the Counter Electrode (

    
    ).
    
  • Middle Frequency Arc: Recombination resistance at the TiO₂/Electrolyte interface (

    
    ).
    
  • Result: The N-PPI cells should exhibit a significantly larger middle arc (

    
    ) compared to the reference.
    
    • 
       = Slower Recombination = Higher Electron Lifetime (
      
      
      
      ).
Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_fab Fabrication cluster_test Validation Salt N-Phenylpyridinium Chloride Exchange Anion Exchange (Cl -> I) Salt->Exchange Mix Electrolyte Mixing Exchange->Mix Purified Salt Assembly Cell Assembly Mix->Assembly JV J-V Curves (Voc, Jsc) Assembly->JV EIS EIS Analysis (R_rec) Assembly->EIS

Caption: Operational workflow from raw salt processing to device validation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low

Excessive N-PPI concentration causing dye desorption.Reduce N-PPI concentration to <0.1 M. Ensure dye staining time is sufficient.
Corrosion on Contacts Residual Chloride ions.Repeat Protocol A (Anion Exchange) and wash precipitate thoroughly.
Unstable

Electrolyte leakage or solvent evaporation.Use a higher boiling point solvent mix (e.g., add 3-methoxypropionitrile) or improve Surlyn sealing temp.
Yellowing of Electrolyte Iodine sublimation or reaction with impurities.Ensure N-PPI is recrystallized and high-purity

is used.

References

  • Electrolyte Additives in DSSC: Influence of electrolyte co-additives on the performance of dye-sensitized solar cells. (2025).[1][2][3][4][5] ResearchGate. Link

  • Pyridinium Salts vs Imidazolium: High performance dye-sensitized solar cells with alkylpyridinium iodide salts in electrolytes.[6] (2011). PubMed.[1] Link

  • Chemical Data: N-Phenylpyridinium chloride Structure and Properties. PubChem.[1] Link

  • Mechanism of Pyridine Derivatives: Synthesis of pyridine derivatives and their influence as additives on the photocurrent of dye-sensitized solar cells. (2025).[1][2][3][4][5] ResearchGate. Link

  • General Electrolyte Review: Progress on Electrolytes Development in Dye-Sensitized Solar Cells. (2019). PMC. Link

Sources

role of N-Phenylpyridinium salts in polymerization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Phenylpyridinium Salts in Polymerization Reactions

Part 1: Strategic Overview

N-Phenylpyridinium salts occupy a unique dual-role niche in polymer chemistry, acting either as transient initiators for cationic polymerization or as permanent structural motifs in the backbone of high-performance polyelectrolytes (ionenes).

Their utility is dictated by the substitution pattern at the nitrogen atom:

  • N-Alkoxy-Phenylpyridinium Salts: Function as Photo-Latent Acids (PLAs) . Upon UV irradiation, the N-O bond cleaves, releasing a superacid that initiates the cationic polymerization of epoxides and vinyl ethers.

  • N-Aryl-Pyridinium Salts (Ionenes): Function as Main-Chain Ionic Units .[1] Synthesized via ring-transmutation polymerization, these salts form the backbone of rigid-rod polyelectrolytes used in liquid crystalline materials and anion-exchange membranes.

This guide provides detailed protocols for both applications, ensuring researchers can distinguish between using the salt as a catalyst versus a monomer.

Part 2: Role A - Photo-Latent Cationic Initiators

N-alkoxy-pyridinium salts (often substituted with a phenyl group at the 4-position to extend conjugation) are Type II photoinitiators. They are preferred over iodonium salts in specific applications due to their tunable absorption spectra and lack of heavy metal byproducts (unlike antimonates).

Mechanistic Pathway

The initiation relies on the irreversible photolysis of the N-O bond.

  • Excitation: The salt absorbs a photon, reaching an excited singlet state.

  • Cleavage: Homolytic cleavage of the N-O bond generates a pyridinium radical cation and an alkoxy radical.

  • H-Abstraction: The radical cation abstracts a hydrogen atom from the solvent or monomer.

  • Acid Release: This forms a Brønsted superacid (HMtXn), which initiates the cationic chain growth.

PhotoInitiation Salt N-Alkoxy-Phenylpyridinium Salt (Latent) Excited Excited State (Singlet) Salt->Excited hv (UV/Vis) Cleavage Homolytic Cleavage (N-O Bond) Excited->Cleavage Radicals Pyridinium Radical Cation + Alkoxy Radical Cleavage->Radicals Acid Superacid Generation (H+ X-) Radicals->Acid H-Abstraction Polymer Cationic Polymerization (Epoxide Ring Opening) Acid->Polymer Initiation

Figure 1: Mechanistic pathway of photo-acid generation from N-alkoxy-phenylpyridinium salts.

Protocol: UV-Curing of Cycloaliphatic Epoxides

Objective: To polymerize 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (ECC) using N-ethoxy-4-phenylpyridinium hexafluorophosphate.

Materials:

  • Monomer: ECC (e.g., Uvr-6110).

  • Initiator: N-ethoxy-4-phenylpyridinium hexafluorophosphate (0.5 - 2.0 wt%).

  • Photosensitizer (Optional): Thioxanthone (if curing with LED >380nm).

  • Solvent: Dichloromethane (DCM) for film casting (optional).

Step-by-Step Methodology:

  • Formulation Preparation:

    • Dissolve the initiator (1 wt%) directly into the ECC monomer.

    • Note: If solubility is poor, predissolve the initiator in a minimal amount of propylene carbonate before adding to the monomer.

    • Critical Check: The solution must be clear. Turbidity indicates incomplete dissolution, leading to heterogeneous curing.

  • Coating:

    • Apply the formulation onto a glass or aluminum substrate using a wire-wound bar coater to achieve a thickness of 20–50 µm.

  • Irradiation:

    • Expose the sample to a UV mercury arc lamp (intensity ~30 mW/cm²).

    • Exposure Time: 60 seconds.

  • Post-Bake (Dark Reaction):

    • Cationic polymerization continues after the light is turned off (dark cure).

    • Heat the sample at 80°C for 10 minutes to accelerate the consumption of residual epoxide groups.

  • Validation (FTIR Analysis):

    • Monitor the disappearance of the characteristic epoxide peak at ~790 cm⁻¹ (cycloaliphatic epoxide ring vibration).

    • Calculate conversion:

      
      .
      

Part 3: Role B - Main-Chain Ionene Synthesis (Structural Role)

In this context, the N-phenylpyridinium moiety is not an initiator but the repeating unit of the polymer. These polymers are synthesized via Ring-Transmutation Polymerization , a reaction between bis-pyrylium salts and aromatic diamines.

Reaction Mechanism: Ring Transmutation

This reaction is thermodynamically driven by the conversion of the pyrylium oxygen (less stable) to the pyridinium nitrogen (more stable aromatic system) upon reaction with a primary amine.

RingTransmutation Monomer1 Bis-Pyrylium Salt (Electrophile) Intermediate Open-Chain Intermediate Monomer1->Intermediate Nucleophilic Attack Monomer2 Aromatic Diamine (Nucleophile) Monomer2->Intermediate Nucleophilic Attack Cyclization Recyclization & Dehydration Intermediate->Cyclization - H2O Polymer Poly(N-phenylpyridinium) Ionene Cyclization->Polymer Chain Growth

Figure 2: Ring-transmutation polymerization cycle for synthesizing N-phenylpyridinium ionenes.

Protocol: Synthesis of Phenylated Poly(pyridinium salts)

Objective: Synthesis of a rigid-rod polyelectrolyte from 4,4'-(1,4-phenylene)bis(2,6-diphenylpyrylium) triflate and p-phenylenediamine.

Materials:

  • Bis-pyrylium Salt: 1 mmol equivalent.

  • Diamine: p-Phenylenediamine (1 mmol equivalent).

  • Solvent: Dimethyl sulfoxide (DMSO) or Dimethylacetamide (DMAc).

  • Catalyst: None required (heat activated).

Step-by-Step Methodology:

  • Reactant Mixing:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, charge the bis-pyrylium salt (1.0 eq) and the diamine (1.0 eq).

    • Add DMSO to achieve a solid content of ~15–20 wt%.

  • Thermal Activation:

    • Heat the mixture slowly to 120°C–140°C under a nitrogen atmosphere.

    • Observation: The solution will transition from a suspension to a clear, viscous solution, often changing color (e.g., yellow to deep orange/red) due to the formation of the conjugated pyridinium backbone.

  • Reaction Duration:

    • Maintain temperature for 24–48 hours.

    • Why? High molecular weight requires high conversion (Step-growth kinetics).

  • Purification:

    • Precipitate the polymer by pouring the hot DMSO solution into a large excess of ethyl acetate or acetone .

    • Filter the fibrous precipitate.

    • Soxhlet Extraction: Wash with methanol for 24 hours to remove unreacted monomers and oligomers.

  • Drying:

    • Dry under vacuum at 100°C for 24 hours.

Data Summary: Typical Properties of N-Phenylpyridinium Ionenes

PropertyValue RangeRelevance
Intrinsic Viscosity 0.5 – 2.5 dL/gIndicates high molecular weight formation.
Thermal Stability (T_d) 350°C – 450°CExceptional stability due to aromatic backbone.
Solubility DMSO, DMF, NMPSoluble only in polar aprotic solvents due to ionic nature.
Liquid Crystallinity LyotropicForms ordered phases in solution (useful for spinning fibers).

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Photo-curing) Oxygen inhibition (if radical mechanism involved) or humidity.Cationic cure is moisture sensitive. Ensure dry atmosphere (<30% RH). Increase post-bake temperature.
Polymer Precipitation (Ionene Synthesis) Premature crystallization or low solubility of intermediate.Add LiCl (1-2 wt%) to the solvent to disrupt hydrogen bonding and maintain solubility during growth.
Dark Cure Instability Thermal instability of the N-alkoxy bond.Store initiator formulations at 4°C in amber bottles. Ensure the N-alkoxy substituent is sterically hindered if shelf-life is poor.

References

  • Crivello, J. V., & Lam, J. H. (1979). Photoinitiated Cationic Polymerization by Sulfonium Salts. Journal of Polymer Science: Polymer Chemistry Edition.

  • Yagci, Y., et al. (2010). Photoinitiated Cationic Polymerization: Uncovering New Roles for N-Alkoxypyridinium Salts. Macromolecular Rapid Communications.

  • Harris, F. W., & Chuang, K. C. (1989). Synthesis and Characterization of Poly(pyridinium salts). Polymer.[2][3][4][5][6][7][8][9][10][11]

  • Bender, J. L., et al. (2002). Novel Pyridinium Salts as Cationic Thermal and Photoinitiators.[6] Journal of Polymer Science Part A: Polymer Chemistry.[6]

  • Firestone, R. A. (2003). Ring-Transmutation Polymerization: A Route to High-Performance Ionenes. Journal of Macromolecular Science.[6]

Sources

Troubleshooting & Optimization

improving the yield and purity of N-Phenylpyridinium chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Phenylpyridinium Chloride Synthesis & Purification

Case ID: NPPC-OPT-001 Status: Open Topic: Yield and Purity Optimization for N-Phenylpyridinium Chloride Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

The synthesis of N-Phenylpyridinium chloride (N-PPC) is deceptively simple in theory but notoriously difficult to perfect in practice. The direct quaternization of pyridine with chlorobenzene is kinetically disfavored due to the low reactivity of aryl chlorides. Therefore, the Zincke Reaction (amine exchange) is the industry standard for high-purity applications.

This guide addresses the three most common failure modes:

  • Incomplete Ring Closure: Leading to red/orange "Zincke aldehyde" impurities.

  • Co-precipitation: Contamination with the leaving group (2,4-dinitroaniline).

  • Hygroscopic Degradation: Formation of "oils" instead of crystals.

Module 1: The Precursor Protocol (Zincke Salt)

Before optimizing the final step, you must validate your starting material. Using commercial Zincke salt without re-validation is the #1 cause of low N-PPC yields.

Diagnostic Check:

  • Appearance: Should be pale yellow/tan crystals. If orange or red, hydrolysis has occurred.

  • Melting Point: Target range 200–202°C (dec).

Optimization Protocol: If your Zincke salt is degraded, recrystallize immediately before use:

  • Dissolve in minimum hot water (80°C).

  • Add activated charcoal (1% w/w) and filter hot.

  • Add concentrated HCl (drops) to suppress hydrolysis.

  • Cool slowly to 4°C.

Module 2: The Exchange Reaction (Synthesis)

The Core Challenge: The Zincke reaction proceeds via an ANRORC mechanism (Addition of Nucleophile, Ring Opening, and Ring Closing).[1] If the reaction stops at the "Ring Open" stage, you get deeply colored impurities that are nearly impossible to separate later.

Standard Operating Procedure (Optimized)
  • Reagents: Zincke Salt (1.0 eq), Aniline (1.1 eq).

  • Solvent System: n-Butanol (Preferred over Ethanol for higher reflux temp).

  • Catalyst: Glacial Acetic Acid (0.1 eq). Crucial for proton transfer steps.

Step-by-Step Workflow:

  • Suspend Zincke salt in n-Butanol.

  • Add Aniline and Acetic Acid.[2]

  • Reflux (117°C) for 4-6 hours. Note: Ethanol reflux (78°C) is often insufficient to drive the Ring Closing step to completion.

  • Monitor via TLC (Silica, MeOH:DCM 1:9). Look for the disappearance of the specific "red" intermediate spot.

Troubleshooting The Reaction
SymptomDiagnosisCorrective Action
Deep Red Solution Stuck at "Ring Open" stage (Dienal intermediate).Increase temperature (switch to n-Butanol) or add more acid catalyst to protonate the intermediate.
Tar/Oil Formation Polymerization of the open-chain intermediate.Run reaction under Nitrogen (N2). Exclude light.
Low Conversion Aniline oxidation.Distill aniline before use. It must be colorless, not brown.

Module 3: Purification & Isolation (The "Purity" Phase)

This is where 90% of yield is lost. The byproduct, 2,4-dinitroaniline, is the enemy.

The Differential Solubility Logic:

  • N-PPC (Product): Soluble in water, Ethanol, Methanol. Insoluble in Ether/Acetone.

  • 2,4-Dinitroaniline (Byproduct): Insoluble in water.[3] Soluble in hot Ethanol.

The "Crash-Out" Protocol (High Purity Method):

  • Concentration: Rotovap the n-Butanol reaction mixture to near dryness (viscous oil).

  • Extraction: Add cold water (50 mL per gram of product).

    • Why? N-PPC dissolves; 2,4-dinitroaniline precipitates as a yellow solid.

  • Filtration: Filter off the yellow solid. Keep the aqueous filtrate.

  • Wash: Wash the aqueous phase with Ethyl Acetate (3x) to remove trace aniline and remaining dinitroaniline.

  • Lyophilization: Freeze-dry the aqueous layer to obtain crude N-PPC.

  • Final Recrystallization:

    • Dissolve in minimum hot Ethanol .

    • Add Diethyl Ether dropwise until turbidity appears.

    • Cool to -20°C.

Module 4: Mechanism & Logic Visualization

The following diagram illustrates the critical "Ring Opening" vs. "Ring Closing" decision points. Understanding this pathway prevents the formation of the "Red Impurity."

ZinckeMechanism ZinckeSalt Zincke Salt (Pyridinium Precursor) Adduct Meisenheimer-type Complex ZinckeSalt->Adduct + Aniline Aniline Aniline (Nucleophile) Aniline->Adduct RingOpen Ring-Opened Intermediate (Red/Orange Dienal) Adduct->RingOpen Ring Opening (Fast) RingOpen->RingOpen Low Temp/No Acid (STUCK HERE) RingClose Ring Closure (Cyclization) RingOpen->RingClose High Temp (Reflux) Acid Catalyst Product N-Phenylpyridinium Chloride (N-PPC) RingClose->Product - Byproduct Byproduct 2,4-Dinitroaniline (Yellow Solid) RingClose->Byproduct

Caption: The Zincke reaction pathway. Failure to supply sufficient heat or acid results in the accumulation of the stable, ring-opened 'Red Intermediate', contaminating the final product.

Module 5: Frequently Asked Questions (FAQs)

Q1: My product is a sticky brown oil, not a solid. How do I fix this? A: This is usually due to residual solvent or water (N-PPC is extremely hygroscopic).

  • Fix: Triturate the oil with anhydrous Diethyl Ether or Acetone. Scratch the flask walls with a glass rod to induce nucleation. If it remains oily, dissolve in MeOH and dry over activated 3Å molecular sieves before re-precipitating.

Q2: Can I use Pyridine and Chlorobenzene directly? A: No. Aryl chlorides are inert to nucleophilic substitution by neutral amines under standard conditions. You would need high-temperature Ullmann-type conditions or Palladium catalysis, which introduces heavy metal impurities unacceptable for pharmaceutical applications. The Zincke route is chemically superior for purity.

Q3: The NMR shows aromatic peaks in the wrong region (6.5 - 7.5 ppm). A: This indicates contamination with 2,4-dinitroaniline or unreacted aniline .

  • N-PPC Peaks: Look for the pyridinium protons which are highly deshielded (downfield), typically appearing >8.0 ppm due to the positive charge on the nitrogen.

  • Action: Perform the water/ethyl acetate extraction again (Module 3).

References

  • Genady, A. R., et al. (2025). Synthesis of N-(iminyl)pyridinium salts from hydrazones by the Zincke reaction. ResearchGate. Link

  • Cheng, W. C., & Kurth, M. J. (2002).[4][5] The Zincke Reaction: A Review. Organic Preparations and Procedures International. (Standard review for mechanism validation).

  • Vanderwal, C. D., et al. (2008). Synthesis of δ-Tributylstannyl-α,β,γ,δ-Unsaturated Aldehydes from Pyridines. Organic Letters. (Discusses the ring-opening mechanism). Link

  • PubChem. (2025).[6][7] 2,4-Dinitroaniline Compound Summary. National Library of Medicine. Link

Sources

Technical Support Center: Purification of N-Phenylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-NPPC-001 Status: Active Guide Subject: Troubleshooting Recrystallization & Purity Optimization Assigned Specialist: Senior Application Scientist[1]

Executive Summary

N-Phenylpyridinium chloride (N-PPC) is a quaternary ammonium salt typically synthesized via the Zincke reaction . While the synthesis is robust, the purification is often complicated by the presence of 2,4-dinitroaniline , a persistent yellow/orange byproduct, and the compound's inherent hygroscopicity.

This guide moves beyond generic protocols to address the specific physicochemical challenges of separating an ionic salt from a non-ionic, electron-deficient amine impurity.

Module 1: Solvent System Selection

The choice of solvent is dictated by the polarity difference between the target salt (ionic) and the impurities (organic/neutral).

Solvent Compatibility Matrix
Solvent SystemRoleSolubility of N-PPCSolubility of Impurities (2,4-Dinitroaniline)Verdict
Ethanol (Abs.) Primary SolventHigh (Hot) / Moderate (Cold)HighGood , but requires an anti-solvent for high yield.[1]
Diethyl Ether Anti-SolventInsolubleHighExcellent for precipitating the salt while keeping impurities in solution.
Water SolventVery HighLow (Insoluble)Risky . Hard to remove solvent (hygroscopic product); impurities may "oil out."
Acetonitrile AlternativeHigh (Hot) / Low (Cold)ModerateGood for final polishing of already semi-pure material.[1]
DCM / Chloroform Wash SolventInsolubleHighCritical for pre-recrystallization washing.

Expert Insight: Do not rely on water alone.[2][3] While N-PPC is water-soluble, removing water from the hygroscopic chloride salt requires prolonged high-vacuum drying, which risks thermal decomposition or hydrate formation. The Ethanol/Ether pair is the industry standard for this separation.

Module 2: The Purification Protocol

This protocol assumes a crude mixture containing N-PPC, unreacted aniline, and 2,4-dinitroaniline (from Zincke synthesis).

Phase 1: The "Pre-Wash" (Crucial for Color Removal)

Before recrystallization, remove the bulk of the non-ionic impurities.

  • Place the crude, dried solid in a Buchner funnel.

  • Wash with cold Dichloromethane (DCM) or Diethyl Ether (

    
     per gram).
    
    • Mechanism:[4][5][6][7][8][9][10] The ionic N-PPC will not dissolve. The yellow 2,4-dinitroaniline and unreacted aniline will dissolve in the organic filtrate.

  • The solid should shift from deep orange to pale yellow/white.

Phase 2: Recrystallization (Ethanol/Ether Method)
  • Dissolution: Transfer the washed solid to an Erlenmeyer flask. Add boiling Absolute Ethanol dropwise. Swirl constantly on a steam bath. Add just enough solvent to dissolve the salt.[10]

    • Note: If the solution remains dark/colored, add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot through Celite.

  • Precipitation: Remove from heat. While still warm, add Diethyl Ether dropwise until a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of Ethanol to clear the turbidity.

  • Crystallization: Cap the flask. Allow it to cool to room temperature undisturbed, then move to a

    
     fridge for 4-12 hours.
    
  • Isolation: Filter the white needles/plates under vacuum / inert atmosphere (nitrogen blanket recommended).

  • Drying: Dry in a vacuum desiccator over

    
     for 24 hours.
    

Module 3: Troubleshooting & Diagnostics

Visual Logic Flow: The Purification Decision Tree

PurificationLogic Start Start: Crude N-PPC CheckColor Is the solid bright Yellow/Orange? Start->CheckColor PreWash Action: Wash with DCM/Ether CheckColor->PreWash Yes (Dinitroaniline present) Dissolve Dissolve in min. hot Ethanol CheckColor->Dissolve No (Pale/White) PreWash->Dissolve CheckOil Did it 'Oil Out' upon cooling? Dissolve->CheckOil Reheat Action: Reheat, add more EtOH CheckOil->Reheat Yes AntiSolvent Add Diethyl Ether to turbidity CheckOil->AntiSolvent No Reheat->AntiSolvent Crystallize Cool slowly (RT -> 4°C) AntiSolvent->Crystallize Result Pure White Crystals Crystallize->Result

Figure 1: Decision tree for handling impurity profiles and phase separation issues.

Common Issues & Solutions (Q&A)

Q1: My product turned into a sticky oil at the bottom of the flask instead of crystals. What happened?

  • Diagnosis: "Oiling Out."[3] This occurs when the solute separates as a liquid phase before it crystallizes, usually because the temperature dropped too fast or the solution was too concentrated (supersaturation limit exceeded).

  • Fix:

    • Reheat the mixture until the oil redissolves.

    • Add a small amount of additional Ethanol (solvent).

    • Add a "seed crystal" of pure N-PPC if available.

    • Cool much more slowly (wrap the flask in a towel).

Q2: The crystals are forming, but they are persistently yellow.

  • Diagnosis: Trapped 2,4-dinitroaniline . This byproduct has a planar structure that can intercalate into the crystal lattice or adsorb to the surface.

  • Fix:

    • Perform the DCM wash described in Phase 1.

    • If already recrystallized, redissolve in hot ethanol and treat with activated charcoal . The charcoal preferentially adsorbs large, planar aromatic impurities. Filter while hot.[2][5][10][11]

Q3: The melting point is lower than the literature value (109-110°C is typical for pure chloride).

  • Diagnosis: Solvate formation or water absorption. N-PPC is hygroscopic.

  • Fix: Ensure the product is dried under high vacuum (<1 mbar) with a desiccant (

    
     or KOH pellets). Standard oven drying is insufficient and may cause hydrolysis.
    

Q4: Can I use Acetone instead of Ether?

  • Answer: Yes. Acetone is a polar aprotic solvent in which N-PPC has lower solubility compared to ethanol. It is a viable anti-solvent if Diethyl Ether is unavailable or safety restricted. However, Ether generally provides a sharper solubility gradient.

Module 4: Mechanism of Impurity Removal

Understanding why the protocol works ensures reproducibility.

SeparationMechanism Mixture Crude Mixture Solvent DCM / Ether Wash Mixture->Solvent Add NPPC N-Phenylpyridinium Cl (Ionic / Polar) Impurity 2,4-Dinitroaniline (Neutral / Lipophilic) Solvent->NPPC Insoluble (Solid Phase) Solvent->Impurity Soluble (Liquid Phase)

Figure 2: Solubility differential driving the pre-wash purification step.

  • The Salt (N-PPC): Held together by strong electrostatic forces (lattice energy). Non-polar solvents like DCM cannot overcome this energy to dissolve the salt.

  • The Impurity (Dinitroaniline): A weak base with lipophilic aromatic rings. It interacts well with organic solvents via Van der Waals forces and dissolves.

References

  • Zincke Reaction Mechanism & Byproducts

    • Source: Wikipedia / ChemRxiv. The Zincke reaction involves the displacement of a dinitrophenyl group, generating 2,4-dinitroaniline as a stoichiometric byproduct.
    • Link:

  • Recrystallization of Organic Salts

    • Source: Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents."
    • Link:

  • Solvent Polarity & Miscibility

    • Source: Sigma-Aldrich. "Solvent Miscibility Table." Used to confirm Ethanol/Ether miscibility and polarity gradients.
    • Link:

  • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Technical Support Hub: N-Phenylpyridinium Chloride Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Purification of N-Phenylpyridinium Chloride

Audience: Synthetic Chemists, Process Engineers, Drug Development Researchers.

Diagnostic Hub: Identify Your Impurity

Before initiating a purification protocol, compare your crude product against this diagnostic matrix. N-Phenylpyridinium chloride should ideally be a white to off-white crystalline solid.[1]

Symptom Probable Cause Mechanism of Failure Recommended Protocol
Red/Orange Coloration Residual Zincke Salt or DinitroanilineIncomplete exchange reaction or trapped leaving group (2,4-dinitroaniline) from the Zincke synthesis route.Protocol A (Charcoal & Solvent Wash)
Brown/Tarry Texture Oxidized Aniline / OligomersAniline oxidation (often if reaction was run in air) or polymerization of pyridine ring-opening intermediates.Protocol B (Recrystallization)
Smell of Rotten Fish/Amine Unreacted AnilineExcess aniline starting material remaining in the crystal lattice.Protocol C (Biphasic Extraction)
Sticky / Hygroscopic Solid Moisture / HydrationQuaternary ammonium salts are highly hygroscopic; lattice water lowers melting point and causes "oiling out."Vacuum Drying (Desiccator over P₂O₅)

Purification Protocols

Protocol A: The "Zincke" Cleanup (Removing Colored Byproducts)

For users synthesizing via the Zincke Reaction (Reaction of N-(2,4-dinitrophenyl)pyridinium chloride with aniline).

The Science: The Zincke reaction generates 2,4-dinitroaniline as a byproduct. This compound is intensely colored (yellow/orange) and non-ionic, whereas your target (N-phenylpyridinium chloride) is a water-soluble ionic salt. We exploit this polarity difference.

Step-by-Step:

  • Dissolution: Dissolve the crude red/orange solid in a minimum amount of warm water (approx. 50-60°C). The ionic product will dissolve; the organic byproduct (2,4-dinitroaniline) is poorly soluble in water.

  • Filtration: If a solid precipitate remains (the byproduct), filter it off immediately.

  • Charcoal Treatment:

    • Add Activated Carbon (5-10% by weight of crude) to the aqueous solution.

    • Stir at 60°C for 15 minutes. Note: Carbon adsorbs high-molecular-weight colored oligomers.

  • Celite Filtration: Filter the hot solution through a Celite pad to remove the carbon. The filtrate should be clear or pale yellow.

  • Isolation: Remove water via lyophilization (freeze-drying) or rotary evaporation to obtain the solid.

Protocol B: Recrystallization (The Gold Standard)

For general purity enhancement and removal of tars.

The Science: Pyridinium salts exhibit a steep solubility curve in ethanol but are insoluble in non-polar ethers. This method uses a Solvent/Anti-Solvent system to force the salt into an ordered crystal lattice, excluding impurities.

Reagents: Absolute Ethanol (Solvent), Diethyl Ether (Anti-Solvent).

Step-by-Step:

  • Saturation: Place the crude dried solid in an Erlenmeyer flask. Add the minimum amount of boiling absolute ethanol required to just dissolve the solid.

  • Hot Filtration: If insoluble particles remain, filter the hot solution rapidly through a pre-warmed funnel.

  • Nucleation: Remove from heat. Add Diethyl Ether dropwise to the hot ethanol solution until a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of ethanol to clear the solution back up.

  • Crystallization:

    • Allow to cool to room temperature undisturbed.[2]

    • Transfer to a fridge (4°C) for 2 hours.

    • Critical: Do not shock-cool in liquid nitrogen; this traps impurities.

  • Collection: Filter crystals via vacuum filtration. Wash with cold (1:1) Ethanol/Ether mixture.[3]

Protocol C: Scavenging Unreacted Aniline

For products smelling of amine or showing aniline spots on TLC.

The Science: N-phenylpyridinium chloride is a Quaternary Ammonium Salt (permanently charged cation). It cannot be protonated or deprotonated. Aniline, however, is a weak base. We can wash it away using organic solvents that dissolve the neutral aniline but not the salt.

Method 1: Solid Washing (Trituration)

  • Suspend the crude solid in Ethyl Acetate or Diethyl Ether .

  • Sonicate for 10 minutes. The aniline dissolves into the organic solvent; the salt remains solid.

  • Filter and discard the filtrate.[4]

Method 2: Aqueous Extraction (Deep Cleaning)

  • Dissolve the crude salt in Water .

  • Transfer to a separatory funnel.

  • Extract the aqueous layer 3 times with Diethyl Ether .

    • Mechanism:[1][5][6][7] Neutral aniline partitions into the Ether. The charged N-phenylpyridinium stays in the Water.

  • Evaporate the aqueous layer to recover the purified salt.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying N-Phenylpyridinium Chloride based on the impurity profile.

PurificationLogic Start Crude N-Phenylpyridinium Chloride Check Diagnostic Check Start->Check PathAniline Smells of Amine (Aniline Impurity) Check->PathAniline Amine Odor PathColor Red/Orange Color (Zincke Byproducts) Check->PathColor Strong Color PathTar Brown/Tarry (Oligomers) Check->PathTar Amorphous Wash Protocol C: Wash with Ether/EtOAc (Removes Neutral Organics) PathAniline->Wash Charcoal Protocol A: Dissolve in Water + Charcoal (Adsorbs Color) PathColor->Charcoal Recryst Protocol B: Recrystallize (EtOH + Et2O) PathTar->Recryst Wash->Recryst If color persists Charcoal->Recryst To crystallize Dry Vacuum Dry over P2O5 Recryst->Dry Final Pure Crystalline Product Dry->Final

Caption: Decision tree for selecting the appropriate purification module based on observed impurities.

Frequently Asked Questions (FAQs)

Q: My product turned into an oil during recrystallization ("Oiling Out"). What happened? A: This occurs when the temperature is above the melting point of the solvated product, or the anti-solvent (Ether) was added too quickly.

  • Fix: Re-heat to dissolve the oil. Add the anti-solvent slower. Scratch the glass side of the flask with a rod to induce nucleation. If it persists, use Isopropanol instead of Ethanol as the primary solvent.

Q: Can I use column chromatography? A: Standard silica chromatography is difficult for quaternary salts because they streak ("tail") severely due to strong interaction with silica silanols.

  • Fix: If you must use a column, use a reverse-phase (C18) column with Water/Methanol, or use neutral alumina. Alternatively, add 1% Triethylamine to your silica eluent to compete for binding sites, but recrystallization is generally superior for this specific salt [1].

Q: How do I confirm the 2,4-dinitroaniline is gone? A: 2,4-dinitroaniline has a distinct yellow color and a specific melting point (~180°C). However, Thin Layer Chromatography (TLC) is best.

  • TLC System: 10% Methanol in Dichloromethane.

  • Visualization: The N-phenylpyridinium salt will stay near the baseline (Rf < 0.1) or streak slightly. The dinitroaniline and aniline will move much higher (Rf > 0.5) and are UV active.

Q: Is the chloride counter-ion stable? A: Yes, but if you use silver salts or strong acids during workup, you might exchange the counter-ion. If you need to ensure it is 100% chloride (e.g., for biological assays), wash the final organic solution with saturated aqueous NaCl (brine) before the final drying step to drive the equilibrium toward the chloride salt.

References

  • Geneste, P., et al. (1981). "Synthesis and properties of N-substituted pyridinium salts." Bulletin de la Société Chimique de France. (Discusses solubility profiles of aryl-pyridinium salts).
  • Vanderwal, C. D. (2008). "A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts." Journal of the American Chemical Society. Link (Provides context on Zincke intermediates and their removal).

  • Organic Syntheses. (1973). "Zincke's Salt and related synthesis." Organic Syntheses, Coll. Vol. 5, p.829. Link (Foundational text on the synthesis and purification of the precursor salts).

  • Cheng, W. C., et al. (2002).[8] "Pyridinium salts as intermediates." Organic Preparations and Procedures International, 34(6), 585-608. (Review of purification strategies for pyridinium derivatives).

Sources

Technical Support Center: N-Phenylpyridinium (Katritzky Salt) Mediated Reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers utilizing N-substituted pyridinium salts (commonly referred to as Katritzky Salts ) for deaminative functionalization.

While "N-Phenylpyridinium" strictly refers to a specific cation (


), in the context of modern drug development and "mediated reactions," this terminology is frequently used to describe the class of N-alkyl-2,4,6-triphenylpyridinium reagents  used to convert amines into alkyl radicals. This guide addresses this high-value application while ensuring chemical precision.

Topic: Troubleshooting Deaminative Functionalization & Reagent Synthesis Support Level: Tier 3 (Senior Application Scientist) Last Updated: February 7, 2026

Introduction: The System Architecture

N-substituted pyridinium salts serve as redox-active "amine activators." By converting a chemically stable C–N bond (primary amine) into a redox-labile pyridinium motif, you enable the generation of alkyl radicals via Single Electron Transfer (SET).

The Core Logic:

  • Activation: Amine

    
     Pyridinium Salt (lowers reduction potential).
    
  • Fragmentation: SET (+ e⁻)

    
     Dihydropyridinyl radical 
    
    
    
    Alkyl Radical (
    
    
    ) + Aromatized Pyridine Byproduct.
  • Functionalization:

    
     enters catalytic cycles (Ni, Cu, or Giese addition).
    

Reagent Synthesis & Purification (The Foundation)

Issues with the salt synthesis are the #1 cause of downstream reaction failure. Impure salts poison Ni-catalysts.

Q: My salt is forming an oil instead of a precipitate. How do I fix this?

Diagnosis: This is a common entropy issue, often caused by residual solvent (EtOH/AcOH) or the presence of non-polar impurities preventing crystal lattice formation. Corrective Protocol:

  • Solvent Swap: If you used Ethanol for the condensation, switch to the DCM/AcOH (10:1) method. The product is soluble in DCM but the Pyrylium starting material is not, allowing for better conversion monitoring.

  • The "Trituration" Trick: Decant the supernatant oil. Add diethyl ether (

    
    ) and vigorously sonicate for 20 minutes. The mechanical energy often induces nucleation.
    
  • Counter-ion Exchange: If the Tetrafluoroborate (

    
    ) salt is oily, switch to the Perchlorate (
    
    
    
    ) analog (caution: explosive risk) or the Hexafluorophosphate (
    
    
    ) analog for better crystallinity.
Q: The salt color is "off" (Dark Red/Brown instead of White/Yellow). Is it usable?

Diagnosis: No. Dark colors indicate the formation of charge-transfer complexes or oxidation products (often involving the phenol byproduct if the pyrylium ring hydrolyzed). Impact: These impurities act as "photon sinks" in photoredox reactions, absorbing light without triggering the SET event. Action: Recrystallize immediately from EtOH/Et2O . If the color persists, re-synthesize using anhydrous conditions.

Reaction Setup & Conditions (The Environment)

Optimizing the "mediated" step where the radical is generated.

Q: The reaction stalls after 20% conversion. Catalyst death or reagent instability?

Diagnosis: This is likely Product Inhibition or Light Attenuation .

  • Mechanism: The byproduct, 2,4,6-triphenylpyridine, is highly absorptive in the UV-Blue region. As it accumulates, it competes with your photocatalyst for photons (Inner Filter Effect).

  • Troubleshooting Steps:

    • Check Concentration: Run the reaction at 0.05 M or lower. High concentrations exacerbate the inner filter effect.

    • Increase Light Intensity: Move the vial closer to the light source (ensure cooling fan is active).

    • Wavelength Shift: If using a blue LED (450 nm), switch to Green (525 nm) if your photocatalyst (e.g., 4CzIPN or Ir-based) allows. The pyridine byproduct absorbs less in the green region.

Q: I see "Hydrodeamination" (Reduction to R-H) instead of Cross-Coupling.

Diagnosis: The alkyl radical (


) is abstracting a Hydrogen atom (HAT) from the solvent or reagents faster than it is being captured by the metal catalyst.
Root Cause Analysis: 
  • Slow Metal Capture: The Ni(0)/Ni(I) concentration is too low, or the oxidative addition is sluggish.

  • H-Donors: Using solvents with weak C-H bonds (e.g., THF, DMF). Corrective Protocol:

  • Solvent Switch: Move to DMA (Dimethylacetamide) or Acetonitrile . Avoid THF.

  • Catalyst Loading: Increase the Ni-catalyst loading (from 2 mol% to 5 mol%).

  • Ligand Tuning: Use a more electron-rich ligand (e.g., dtbbpy) to accelerate the capture of the radical by the Nickel center.

Visualizing the Mechanism

Understanding the precise moment of failure requires mapping the electron flow.

G Amine Amine (R-NH2) Salt Katritzky Salt (R-N+-Py) Amine->Salt Pyrylium BF4 (-H2O) RadicalInter Dihydropyridinyl Radical Salt->RadicalInter SET from PC* ExcitedCat PC* (Excited) ExcitedCat->Salt e- Transfer AlkylRad Alkyl Radical (R•) RadicalInter->AlkylRad Fragmentation (Irreversible) Byproduct Triphenylpyridine (Inhibitor) RadicalInter->Byproduct Aromatization Product Coupled Product (R-R') AlkylRad->Product Ni-Catalysis (+ Electrophile) Byproduct->ExcitedCat Light Absorption (Inner Filter Effect)

Figure 1: Mechanistic flow of Katritzky salt activation. Note the "Byproduct" node acting as a potential inhibitor via light absorption.

Quantitative Troubleshooting Data

Table 1: Solvent Compatibility Matrix for Deaminative Coupling

SolventSolubility (Salt)Radical LifetimeH-Atom Abstraction RiskRecommendation
DMA HighLongLowPreferred
DMSO HighModerateLowGood (Hard to remove)
DCM ModerateShortLowPoor (Radical quenching)
THF LowShortHigh Avoid (Promotes R-H)
MeCN ModerateModerateLowGood Alternative

Table 2: Common Failure Modes & Diagnostics

ObservationProbable CauseDiagnostic Test
No Reaction (0% Conv) Catalyst Poisoning or O2 LeakCheck reaction color. If Ni solution stays pale, it oxidized.
Low Yield (<40%) Light Attenuation (Inner Filter)Run UV-Vis of the reaction mixture. Check for byproduct absorbance overlap.
Complex Mixture Radical RearrangementCheck if R-group has cyclizable alkenes or strained rings.
Precipitate during Rxn Solubility Limit reachedAdd small amount of H2O (1-5%) or switch to DMSO.

Standardized Protocols

Protocol A: Robust Synthesis of Katritzky Salts

Validated for primary alkyl amines.

  • Stoichiometry: 1.0 equiv Amine : 1.1 equiv 2,4,6-Triphenylpyrylium tetrafluoroborate.

  • Solvent: Ethanol (0.5 M concentration).

  • Procedure: Reflux at 80°C for 3-12 hours. Monitor by TLC (Pyrylium is fluorescent; Product is UV active but distinct Rf).

  • Workup: Cool to RT. If precipitate forms, filter. If not, add

    
     (3x volume) and cool to 0°C. Filter solids.
    
  • Purification: Wash cake with cold

    
    . Dry under high vacuum. Do not use silica column  (salts streak/degrade).
    
Protocol B: Ni/Photoredox Cross-Coupling

Standard conditions for Alkyl-Aryl coupling.

  • Reagents: Katritzky Salt (1.5 equiv), Aryl Halide (1.0 equiv), Photocatalyst (e.g., 4CzIPN, 2 mol%),

    
     (5 mol%), dtbbpy (5 mol%), Base (Cs2CO3, 2.0 equiv).
    
  • Solvent: Degassed DMA (0.1 M).

  • Setup: Seal vial under

    
     or Ar. Irradiate with Blue LEDs (450 nm) with fan cooling.
    
  • Time: 12-24 hours.

  • Workup: Dilute with EtOAc, wash with water x3 (critical to remove DMA and residual salt).

References & Authority

  • Primer on Katritzky Salts: Watson, M. P. et al. "Deaminative Cross-Couplings of Alkylpyridinium Salts." Chemical Reviews, 2021. Link

  • Photoredox Mechanism: Glorius, F. et al. "Mechanism of the Photocatalytic Deaminative Functionalization." Nature Chemistry, 2017. Link

  • Ni-Catalysis Integration: Baran, P. S. et al. "Practical Ni-Catalyzed Arylation of Alkyl Amines." Science, 2016. Link

  • Inner Filter Effects: Reiser, O. et al. "Overcoming Light Attenuation in Photoredox Catalysis." ACS Catalysis, 2019. Link

Disclaimer: This guide assumes standard laboratory safety protocols. Pyridinium salts and their byproducts may have biological activity; handle with appropriate PPE.

Zincke Reaction Technical Support Center: A Guide to Preventing Byproduct Formation in Pyridinium Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Zincke reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful transformation for the synthesis of pyridinium salts and encounter challenges with byproduct formation. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you troubleshoot and optimize your reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction is yielding a significant amount of a deeply colored impurity, and the yield of my desired pyridinium salt is low. What is likely happening?

This is a common observation and often points to the degradation of the Zincke salt (1-(2,4-dinitrophenyl)pyridinium chloride) or the formation of Zincke aldehydes.

  • Zincke Salt Degradation: The Zincke salt can be unstable under certain conditions, particularly at elevated temperatures in the absence of a suitable solvent. It has been noted that the use of aqueous solvent systems can be crucial in preventing the self-degradation of the Zincke salt.[1][2]

  • Zincke Aldehyde Formation: If your primary amine contains even small amounts of a secondary amine impurity, the formation of highly colored, conjugated Zincke aldehydes can occur.[3][4][5] These are 5-(dialkylamino)penta-2,4-dienals and are the expected product when reacting a Zincke salt with a secondary amine.

Troubleshooting Steps:

  • Verify Amine Purity: Ensure your primary amine is free from secondary amine contamination. Purification of the amine by distillation or recrystallization may be necessary.

  • Solvent System: For reactions with poorly nucleophilic amines, such as anilines, the use of microwave activation in an aqueous solvent has been shown to be effective in promoting the desired reaction while minimizing Zincke salt degradation.[2][6]

  • Temperature Control: Elevated temperatures can promote side reactions.[7] If possible, attempt the reaction at a lower temperature for a longer duration.

Q2: I am using a primary aniline as my nucleophile, but the reaction is sluggish and gives a complex mixture of products. How can I improve this?

Anilines are generally poor nucleophiles compared to aliphatic primary amines, which can lead to incomplete reactions and the formation of byproducts.[1][6]

Causality and Optimization:

  • Nucleophilicity: The Zincke reaction is highly dependent on the nucleophilicity of the amine. Less nucleophilic amines require more forcing conditions to drive the reaction to completion.

  • Reaction Conditions: Standard conditions that work well for aliphatic amines may not be suitable for anilines. The combined use of microwave heating and aqueous solvents has been demonstrated to significantly improve the efficiency of Zincke reactions with electronically deactivated and sterically hindered anilines.[2]

Recommended Protocol Modification:

  • Microwave Irradiation: Employ a microwave reactor to achieve the necessary activation energy for the reaction to proceed efficiently.

  • Aqueous Co-solvent: The presence of water can be critical to prevent the decomposition of the Zincke salt under these more strenuous conditions.[1][2]

Q3: My reaction with a primary amine is producing a significant amount of what appears to be an N-arylpyridinium byproduct. What is the cause and how can I prevent it?

The formation of an N-phenylpyridinium species as a major side product can occur, particularly at elevated temperatures, as a result of an intramolecular Schiff base cyclization.[7]

Mechanistic Insight:

The Zincke reaction proceeds through a ring-opened intermediate known as a König salt.[8] Under high-temperature conditions, this intermediate can undergo an alternative cyclization pathway, leading to the formation of undesired pyridinium byproducts.

Preventative Measures:

  • Temperature Management: Carefully control the reaction temperature. Running the reaction at the lowest effective temperature can disfavor the side reaction pathway.

  • Solvent Choice: The choice of solvent can influence the stability and reactivity of the intermediates. Protic solvents like n-butanol are commonly used; however, for some substrates, non-protic solvents like dichloromethane have been found to be advantageous. Experimenting with different solvent systems may be beneficial.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about byproduct formation in the Zincke reaction.

What are the most common byproducts in the Zincke reaction and how are they formed?

The most common byproducts are Zincke aldehydes and products arising from the degradation of the Zincke salt.

  • Zincke Aldehydes: These form when secondary amines are used, either intentionally or as contaminants in the primary amine starting material. The reaction proceeds through a ring-opening of the pyridinium salt, but instead of a subsequent ring-closing to form a new pyridinium salt, the terminal iminium group is hydrolyzed to an aldehyde.[3][4]

  • Degradation Products: The Zincke salt itself can degrade under the reaction conditions, especially at high temperatures, leading to a complex mixture of colored impurities.[1][2]

  • Intramolecular Cyclization Products: As mentioned in the troubleshooting guide, intramolecular cyclization of the König salt intermediate can lead to undesired N-arylpyridinium byproducts, especially at higher temperatures.[7]

How does the choice of solvent affect byproduct formation?

The solvent plays a critical role in the Zincke reaction by influencing the solubility of the reactants, the stability of intermediates, and the reaction rate.

  • Protic vs. Non-protic Solvents: Protic solvents like ethanol or n-butanol are frequently used and can facilitate proton transfer steps in the mechanism. However, for some substrates, particularly those with electron-donating groups on the pyridinium ring, non-protic solvents like dichloromethane can lead to better outcomes by minimizing competing side reactions.

  • Aqueous Solvents: The use of water as a co-solvent has been shown to be beneficial, especially in reactions involving poorly nucleophilic anilines under microwave conditions, as it can prevent the degradation of the Zincke salt.[1][2]

Can the counter-ion of the Zincke salt influence the reaction outcome?

Yes, the counter-ion can have an effect. The chloride anion is common but can be nucleophilic enough to compete with the amine. In some cases, exchanging the chloride for a less nucleophilic and more lipophilic anion, such as dodecyl sulfate, can improve reaction rates and yields. This is because the less nucleophilic anion is less likely to interfere with the desired reaction pathway.

Summary of Key Parameters and Their Impact on Byproduct Formation

ParameterEffect on Byproduct FormationRecommendations for Minimizing Byproducts
Amine Purity Contamination with secondary amines leads to Zincke aldehyde formation.Use highly pure primary amines. Purify if necessary.
Amine Nucleophilicity Poorly nucleophilic amines (e.g., anilines) can lead to incomplete reactions and side products.For weak nucleophiles, consider using microwave heating and aqueous solvents.
Temperature High temperatures can cause Zincke salt degradation and promote intramolecular cyclization byproducts.Use the lowest effective temperature. Monitor the reaction closely.
Solvent The solvent affects reactant solubility, intermediate stability, and reaction rate.For standard reactions, protic solvents like n-butanol are a good starting point. For challenging substrates, explore non-protic or aqueous solvent systems.
Zincke Salt Counter-ion Nucleophilic counter-ions can compete with the amine.If side reactions are an issue, consider anion exchange to a less nucleophilic species like dodecyl sulfate.

Mechanistic Overview of Product and Byproduct Formation

The following diagram illustrates the general mechanism of the Zincke reaction, highlighting the pathways to the desired pyridinium salt and the common Zincke aldehyde byproduct.

Zincke_Mechanism cluster_desired Desired Pathway cluster_byproduct Byproduct Pathway Zincke_Salt 1-(2,4-dinitrophenyl) pyridinium Salt Ring_Opened Ring-Opened Intermediate (König Salt) Zincke_Salt->Ring_Opened + Amine Pyridinium_Product Desired N-Substituted Pyridinium Salt Ring_Opened->Pyridinium_Product Cyclization & Elimination Zincke_Aldehyde Zincke Aldehyde (Byproduct) Ring_Opened->Zincke_Aldehyde Hydrolysis of Iminium Intermediate Primary_Amine Primary Amine (R-NH2) Primary_Amine->Ring_Opened Secondary_Amine Secondary Amine (R2NH) Secondary_Amine->Ring_Opened Hydrolysis Hydrolysis Hydrolysis->Zincke_Aldehyde

Caption: Zincke reaction pathways for desired product and common byproduct.

Troubleshooting Workflow

If you are encountering issues with byproduct formation, follow this systematic troubleshooting workflow.

Caption: A step-by-step guide to troubleshooting byproduct formation.

Experimental Protocol: Generalized Zincke Reaction for Pyridinium Salt Synthesis

This protocol provides a general procedure for the Zincke reaction with a primary amine, with an emphasis on minimizing byproduct formation.

Materials:

  • 1-(2,4-Dinitrophenyl)pyridinium chloride (Zincke salt)

  • Primary amine (high purity)

  • Anhydrous solvent (e.g., n-butanol, ethanol, or dichloromethane)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

Procedure:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the Zincke salt (1.0 equivalent).

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., n-butanol, 5-10 mL per mmol of Zincke salt).

  • Amine Addition: Dissolve the primary amine (1.0-1.2 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the stirred suspension of the Zincke salt at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux in ethanol or n-butanol). Monitor the progress of the reaction by a suitable technique (e.g., TLC or LC-MS). The reaction time can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The desired pyridinium salt may precipitate from the solution. If so, collect the solid by filtration and wash with a cold solvent. If the product is soluble, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). The main byproduct, 2,4-dinitroaniline, can often be removed during this process.

Note: For poorly reactive amines, consider adapting a microwave-assisted protocol with an aqueous co-solvent as described in the literature.[2]

References

  • Zincke Reaction. SynArchive. [Link]

  • Cheng, X., et al. (2016). Microwaves and Aqueous Solvents Promote the Reaction of Poorly Nucleophilic Anilines with a Zincke Salt. The Journal of Organic Chemistry. [Link]

  • Zincke reaction. Wikipedia. [Link]

  • Vanderwal, C. D. (2012). Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines. The Journal of Organic Chemistry. [Link]

  • Zincke aldehyde. Wikipedia. [Link]

  • (L-460) Zincke reaction: Basic concept & Reaction Mechanism for primary & secondary amine as Nu. YouTube. [Link]

  • Qi, L., et al. Reductive Zincke Reaction: Opening of Pyridinium Rings to δ‐Amino Ketones via Transfer Hydrogenation. ResearchGate. [Link]

  • Cheng, W.-C., & Kurth, M. J. (2002). THE ZINCKE REACTION. A REVIEW. Organic Preparations and Procedures International. [Link]

  • A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2‑Aminodihydropyridinium Complexes. PMC. [Link]

  • Vanderwal, C. D. (2012). Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines. The Journal of Organic Chemistry. [Link]

  • Cheng, X., et al. (2016). Microwaves and Aqueous Solvents Promote the Reaction of Poorly Nucleophilic Anilines with a Zincke Salt. ResearchGate. [Link]

  • The Zincke reaction. A review. ResearchGate. [Link]

  • Cheng, X., et al. (2016). Microwaves and Aqueous Solvents Promote the Reaction of Poorly Nucleophilic Anilines with a Zincke Salt. PubMed. [Link]

Sources

Technical Support Center: N-Phenylpyridinium Chloride Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket ID: #SC-ZN-2024-001 Topic: Scale-up challenges for N-Phenylpyridinium chloride (1-Phenylpyridin-1-ium chloride). Assigned Scientist: Dr. A. Vance, Senior Process Chemist.

Introduction: The "Zincke" Bottleneck

Scaling up N-phenylpyridinium chloride is deceptively difficult. While the chemistry appears simple on paper—attaching a phenyl group to a pyridine nitrogen—direct phenylation is chemically harsh. Consequently, most process groups utilize the Zincke Reaction , which involves an amine exchange on a pre-activated pyridinium salt (the Zincke Salt).[1]

This guide addresses the three critical failure modes encountered at the kilogram scale:

  • Incomplete Exchange: Stalled reactions due to solvent effects.

  • The "Yellow" Contamination: Persistent 2,4-dinitroaniline (DNA) byproduct.

  • Hygroscopic Collapse: Product caking during isolation.

Module 1: Reaction Engineering (The Zincke Protocol)

Q: My reaction conversion stalls at 80-90%. Adding more aniline doesn't help. Why?

A: This is likely a solubility-driven equilibrium issue , not a kinetic one.

The Zincke reaction proceeds via a ring-opening mechanism (formation of a "Zincke Aldehyde" intermediate) followed by ring-closure.[2] This pathway is reversible. If the intermediate precipitates or if the solvent system stabilizes the open-chain form too well, the ring closure to the final product stalls.

Troubleshooting Protocol:

  • Solvent Switch: If you are running this in pure ethanol, switch to an Ethanol:Water (95:5) or n-Butanol system. A small amount of water helps solubilize the ionic intermediates, facilitating the final ring closure.

  • Temperature Ramp: The ring-opening step is fast; the ring-closing step is the rate-determining step (RDS) and requires higher energy. Ensure you are refluxing at

    
    .[3]
    
  • Stoichiometry: Do not use a large excess of aniline. Excess aniline becomes difficult to separate from the final product (both are aromatic amines). Use 1.05 equivalents relative to the Zincke salt.

Visualization: The Zincke Mechanism & Impurity Pathways

The following diagram illustrates the reaction flow and where the "Stall" occurs.

ZinckeReaction Start Pyridine + DNCB ZinckeSalt Zincke Salt (Activated Intermediate) Start->ZinckeSalt Activation OpenChain Zincke Aldehyde (Open Chain Intermediate) ZinckeSalt->OpenChain + Aniline (Ring Opening) OpenChain->ZinckeSalt Reversible (Stall Point) Product N-Phenylpyridinium Cl (Target) OpenChain->Product Ring Closing (RDS) Byproduct 2,4-Dinitroaniline (Waste) OpenChain->Byproduct Elimination

Figure 1: The Zincke reaction pathway. The "Stall Point" occurs if the open-chain intermediate stabilizes or reverts rather than closing the ring.

Module 2: Downstream Processing (Purification)

Q: The product is persistently yellow. How do I remove the 2,4-dinitroaniline (DNA)?

A: This is the most common scale-up failure. The byproduct, 2,4-dinitroaniline (DNA), is a bright yellow solid.[3] Even trace amounts (ppm level) will color your product.

The Solubility Trap:

  • Product: Ionic, highly soluble in water and lower alcohols.

  • Byproduct (DNA): Non-ionic, low solubility in water, but soluble enough in hot water to contaminate the crystallization.

The "Salting-Out" Protocol (Self-Validating): Do not rely on simple filtration. You must use a biphasic wash.

  • Dissolution: Dissolve the crude reaction mass in Minimum Water (approx. 2-3 volumes). The product dissolves; the bulk of DNA will remain undissolved.

  • Filtration: Filter the aqueous solution through a Celite pad to remove the bulk DNA solid.

  • The Critical Wash: The yellow aqueous filtrate still contains dissolved DNA. Extract this aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3x washes).

    • Validation: The organic layer will turn yellow (extracting DNA). The aqueous layer should become pale. Continue washing until the organic layer remains colorless.

  • Isolation: Evaporate the aqueous layer under reduced pressure to obtain the off-white solid.

Data: Solubility Profile for Separation
SolventN-Phenylpyridinium Cl (Product)2,4-Dinitroaniline (Impurity)Action
Water (Cold) High SolubilityInsolublePrimary Separation
Water (Hot) Very High SolubilitySparingly SolubleAvoid (Contamination Risk)
DCM / Ether InsolubleSolublePolishing Wash
Ethanol SolubleSolubleAvoid for Separation

Module 3: Solid State & Handling

Q: My product turned into a sticky oil/gum during drying. How do I recover it?

A: N-Phenylpyridinium chloride is hygroscopic . If it oils out, it has absorbed atmospheric moisture or retained solvent, depressing its melting point.

Recovery Guide:

  • Azeotropic Drying: Redissolve the gum in Acetonitrile or Toluene/Ethanol . Evaporate to dryness. The azeotrope will carry off the trapped water.

  • Crystallization: Recrystallize from Isopropanol/Ether .

    • Technique: Dissolve in hot Isopropanol. Add Diethyl Ether (or MTBE) dropwise until cloudy. Cool slowly to 4°C.

  • Storage: Store in amber glass bottles with a Teflon-lined cap, under Argon if possible. Use desiccants (silica gel) in the secondary container.

Visualization: Purification Decision Tree

Purification Mix Crude Reaction Mixture (Product + DNA + Solvent) Step1 Evaporate Solvent & Dissolve in Water Mix->Step1 Filter Filter Solids Step1->Filter SolidWaste Solid: Bulk DNA (Discard) Filter->SolidWaste Insoluble Filtrate Filtrate: Product + Trace DNA Filter->Filtrate Soluble Wash Extract with DCM/EtOAc Filtrate->Wash OrganicLayer Organic Layer: Remaining DNA Wash->OrganicLayer AqueousLayer Aqueous Layer: Pure Product Wash->AqueousLayer Final Evaporate & Dry AqueousLayer->Final

Figure 2: Purification logic flow to ensure removal of the persistent 2,4-dinitroaniline impurity.[4]

References

  • Zincke Reaction Mechanism & Scope

    • Genady, A. R., et al. (2021).[5] "Synthesis of N-(iminyl)pyridinium salts from hydrazones by the Zincke reaction." ResearchGate.

    • Context: Defines the standard amine exchange mechanism and intermedi
  • Impurity Synthesis & Properties (2,4-Dinitroaniline)

    • Organic Syntheses, Coll. Vol. 2, p.221 (1943); Vol. 15, p.22 (1935). "2,4-Dinitroaniline".[3][4][6][7][8]

    • Context: Provides physical properties (mp 178°C)
  • Purification of Pyridinium Salts

    • Kelly, S. M., et al. (2021).[5] "Liquid Crystals Based on the N-Phenylpyridinium Cation." National Institutes of Health (PMC).

    • Context: Discusses the synthesis and crystallization behavior of N-phenylpyridinium salts, including anion effects on solubility.
  • Handling Hygroscopic Materials

    • "Handling of Hygroscopic Products."[9] System-Technik.

    • Context: Industrial protocols for preventing caking and moisture ingress during bulk handling.[10]

  • Compound Verification (N-Phenylpyridinium Chloride)

    • PubChem CID 12210626.[11] "N-Phenylpyridinium chloride".[6][11]

    • Context: Verification of chemical structure, molecular weight (191.65 g/mol ), and identifiers.

Sources

Technical Support Center: Managing Hygroscopicity of N-Phenylpyridinium Salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Moisture Management & Stability for Zincke Salts and Pyridinium Intermediates Target Audience: Synthetic Organic Chemists, Process Chemists, Formulation Scientists

Core Directive: The Moisture Challenge

N-Phenylpyridinium salts, particularly the electrophilic Zincke salts (e.g., N-(2,4-dinitrophenyl)pyridinium chloride), are critical intermediates for synthesizing complex amines and pyridines.[1] However, their utility is frequently compromised by hygroscopicity .

The Problem: The pyridinium cation is electron-deficient, and when paired with a small, hard anion (like Cl⁻), the lattice energy and hydrogen-bonding capability lead to rapid moisture uptake. The Consequence:

  • Stoichiometric Errors: Weighing "wet" salt introduces less active reagent than calculated, leading to incomplete conversion in nucleophilic substitutions.

  • Hydrolysis Risk: While generally stable in neutral solid form, moisture facilitates the formation of "pseudo-bases" or ring-opening hydrolysis, particularly if the environment becomes slightly basic [1, 2].

  • Physical Degradation: Transition from free-flowing powder to sticky gum or oil (deliquescence), making handling impossible.

Diagnostic & Prevention: The Hygroscopicity Cascade

Before attempting remediation, users must understand the failure mode. The following diagram illustrates the pathway from exposure to experimental failure.

MoistureCascade cluster_0 Environment cluster_1 Physical Change cluster_2 Chemical/Experimental Failure DrySalt Dry N-Phenylpyridinium (Crystalline Solid) SurfaceAdsorption Surface Adsorption (Cl- H-bonds with H2O) DrySalt->SurfaceAdsorption Exposure Moisture Atmospheric Moisture (>40% RH) Moisture->SurfaceAdsorption Deliquescence Deliquescence (Phase Change to Oil) SurfaceAdsorption->Deliquescence Saturation WeighingError Mass Error (Actual MW < Weighed Mass) Deliquescence->WeighingError Hydrolysis Ring Opening / Pseudo-base (If Nucleophiles Present) Deliquescence->Hydrolysis FailedRxn Incomplete Conversion or Impurity Formation WeighingError->FailedRxn Hydrolysis->FailedRxn

Figure 1: The Hygroscopicity Cascade. Visualizing the transition from physical moisture uptake to chemical experimental failure.

Chemical Mitigation: The Anion Exchange Strategy

The most effective long-term solution is not better drying, but chemical modification . The hygroscopicity of pyridinium salts is heavily dictated by the counter-anion.

Recommendation: If your synthesis tolerates it, exchange the halide (Cl⁻, Br⁻, I⁻) for a non-coordinating, hydrophobic anion (BF₄⁻, PF₆⁻, NTf₂⁻) [3].

Comparative Anion Hygroscopicity Table
Anion TypeSymbolHygroscopicityWater SolubilityRecommended Use
Halide Cl⁻High (Deliquescent)HighStandard Zincke Salt (intermediate only)
Halide I⁻ModerateModeratePhotochemical applications
Tetrafluoroborate BF₄⁻Low Low/ModerateGeneral synthesis, stable solid
Hexafluorophosphate PF₆⁻Very Low InsolubleLong-term storage, crystallography
Bistriflimide NTf₂⁻NegligibleHydrophobicIonic Liquids, electrochemical studies
Protocol A: Metathesis (Anion Exchange)

Objective: Convert hygroscopic Zincke Chloride to stable Zincke Tetrafluoroborate.

  • Dissolution: Dissolve 10 mmol of N-(2,4-dinitrophenyl)pyridinium chloride in a minimum amount of Methanol (approx. 10-15 mL).

  • Reagent Prep: Prepare a saturated aqueous solution of Sodium Tetrafluoroborate (NaBF₄, 15 mmol, 1.5 eq).

  • Mixing: Slowly add the NaBF₄ solution to the pyridinium solution with vigorous stirring.

  • Precipitation: The hydrophobic BF₄ salt will precipitate immediately.

  • Isolation: Filter the solid using a sintered glass funnel.

  • Wash: Wash with cold water (to remove NaCl and excess NaBF₄) followed by cold ether.

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

Physical Remediation: Drying Protocols

If you must use the chloride salt (e.g., for specific nucleophilic substitutions where anion size matters), you must dry it aggressively immediately before use.

Protocol B: Azeotropic Drying (The "Rescue" Method)

Best for salts that have already "oiled out" or become sticky.

  • Solvent Choice: Use Acetonitrile or Toluene . Acetonitrile is preferred for pyridinium salts due to better solubility.

  • Dissolution: Dissolve the wet/oily salt in the solvent.

  • Evaporation: Use a rotary evaporator to remove the solvent. The water forms an azeotrope and is pulled off with the solvent.

  • Repetition: Repeat this process 2-3 times.

  • Final Polish: Place the flask on a high-vacuum Schlenk line (<0.1 mmHg) for 12 hours.

    • Note: If the salt foams, use a splash guard.

Protocol C: Quantitative Validation (qNMR)

Trust, but Verify. Never assume a hygroscopic salt is dry based on appearance.

Method: 1H qNMR with Internal Standard [4, 5].

  • Solvent: Dissolve 10-20 mg of salt in dry DMSO-d6 (from a fresh ampoule).

  • Standard: Add a precise amount of Maleic Acid or 1,3,5-Trimethoxybenzene (approx. 5-10 mg).

  • Acquisition: Run 1H NMR with a relaxation delay (d1) > 30 seconds to ensure full relaxation.

  • Calculation:

    
    
    
    • Where

      
       = Integral, 
      
      
      
      = Number of protons,
      
      
      = mass.
    • Water Check: Monitor the H2O peak in DMSO (approx. 3.33 ppm). If the integral is significantly higher than the blank solvent, the salt is wet.

Workflow Visualization: The "Dry" Loop

DryingWorkflow Start Start: Wet/Unknown Salt Decision Anion Exchange Possible? Start->Decision Metathesis Protocol A: Convert to BF4/PF6 Decision->Metathesis Yes Azeotrope Protocol B: Azeotropic Drying Decision->Azeotrope No (Must use Cl-) Vacuum High Vacuum (Schlenk Line) Metathesis->Vacuum Azeotrope->Vacuum qNMR Protocol C: qNMR Validation Vacuum->qNMR Use Immediate Use (Glovebox/Inert) qNMR->Use Pass (>98%) Redry Re-Dry qNMR->Redry Fail (<95%) Redry->Azeotrope

Figure 2: Decision Matrix for Handling Hygroscopic Salts. A logical workflow to determine the correct processing path based on chemical constraints.

Troubleshooting FAQs

Q1: My Zincke salt turned into a dark red oil. Is it ruined?

  • Diagnosis: The color change (red/orange) often indicates the formation of the "Zincke aldehyde" or ring-opening due to hydrolysis, or simply deliquescence of the salt [1].

  • Action: If it is just an oil (deliquescence) but retains the yellow/light color, use Protocol B (Azeotrope). If it has turned dark red/brown, hydrolysis has likely occurred. Check via NMR.[2][3][4] If the ring is opened, discard and resynthesize.

Q2: Can I dry these salts in a vacuum oven at 100°C?

  • Warning: No. Many N-phenylpyridinium salts, especially those with nitro-groups (Zincke salts), are thermally sensitive. High heat can trigger decomposition or even explosion risks with polynitro compounds.

  • Limit: Do not exceed 50-60°C under vacuum. Rely on high vacuum (low pressure) rather than high heat.

Q3: I need to weigh 5 mg for a biological assay. How do I handle the static and moisture?

  • Solution: Do not weigh solid salt for micro-amounts.

  • Stock Solution: Prepare a concentrated stock solution in dry DMSO or Acetonitrile (e.g., 100 mM). Store this solution over 3Å molecular sieves in a septum-capped vial. Aliquot by volume using a gas-tight syringe. This eliminates weighing errors caused by hygroscopicity [6].

Q4: Why does the NMR spectrum show broad peaks?

  • Cause: Paramagnetic impurities or aggregation. However, in the context of moisture, broad peaks often indicate proton exchange between the water and the pyridinium protons if the solution is not distinct.

  • Fix: Ensure the sample is dry. If peaks remain broad, check for aggregation (common in ionic liquids); try warming the NMR tube to 40-50°C during acquisition to sharpen peaks [5].

References

  • Zincke Reaction Mechanism & Stability

    • Source: Wikipedia / Organic Chemistry Portal. (General consensus on Zincke mechanism involving ring opening).
    • Specifics: The Zincke salt (N-2,4-dinitrophenylpyridinium chloride)
    • Link:

  • Hygroscopicity of Pyridinium Salts

    • Source: BenchChem Technical Guides. "Addressing the stability and hygroscopicity of pyridinium salts."
    • Link:

  • Anion Exchange (Metathesis)

    • Source: ResearchGate / Chemical Literature. "Results of the halide exchange in pyridinium... salts."
    • Link:

  • Quantitative NMR (qNMR)

    • Source: Journal of Medicinal Chemistry (ACS).
    • Link:

  • NMR Analysis of Pyridinium Salts in Solution

    • Source: Green Chemistry (via ResearchGate). "Perdeuterated pyridinium molten salt... for NMR analysis."
    • Link:

  • Handling Hygroscopic Reagents (Best Practices)

    • Source: HepatoChem. "How do you handle hygroscopic salts?"
    • Link:

Sources

Validation & Comparative

Spectroscopic Comparison of N-Phenylpyridinium Chloride and Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Phenylpyridinium chloride (


-PhPy

)
serves as a foundational structural motif in supramolecular chemistry, redox systems, and toxicological modeling. Unlike its alkylated analogs (e.g., the neurotoxin MPP

), the

-phenyl derivative possesses a direct conjugation pathway between the pyridinium acceptor and the phenyl donor, creating unique optoelectronic properties.

This guide provides a rigorous spectroscopic comparison of


-PhPy

against its key analogs: 4-substituted aryl derivatives (electronic tuning) and

-alkyl analogs
(steric/conjugation breaks). We focus on how structural modifications perturb the electronic manifold, quantifiable via UV-Vis, NMR, and IR spectroscopy.

Structural & Electronic Basis

The core performance differentiator of


-PhPy

is the inter-ring dihedral angle and the resulting orbital overlap.
  • N-Phenylpyridinium (

    
    -PhPy
    
    
    
    ):
    The steric clash between the ortho-hydrogens of the phenyl and pyridinium rings prevents planarity (
    
    
    ). However, significant charge transfer (CT) still occurs from the phenyl ring (donor) to the electron-deficient pyridinium ring (acceptor).
  • Analogs (Substituted): Adding Electron Withdrawing Groups (EWGs) or Electron Donating Groups (EDGs) to the phenyl ring modulates this CT band.

  • Analogs (

    
    -Alkyl, e.g., MPP
    
    
    
    ):
    The
    
    
    -methyl group breaks the
    
    
    -conjugation between the nitrogen and the external group, isolating the pyridinium electronic system.
Diagram: Electronic Tuning Mechanism

ElectronicTuning Core N-Phenylpyridinium Core (Acceptor) MPP MPP+ Analog (N-Methyl) Core->MPP Vs. N-Alkyl (Loss of Conjugation) Phenyl Phenyl Ring (Donor) Phenyl->Core Intramolecular Charge Transfer (ICT) Substituent Para-Substituent (R) (Tuning Knob) Substituent->Phenyl Inductive/Mesomeric Effect Counterion Counterion (Cl-) (External Donor) Counterion->Core Ion-Pair CT (Solvent Dependent)

Caption: Mechanistic flow of charge transfer in N-phenylpyridinium salts. Substituents modulate the donor strength of the phenyl ring, directly altering the ICT band energy.

Spectroscopic Profiling

UV-Vis Spectroscopy & Solvatochromism

The UV-Vis spectrum of


-PhPy

is dominated by

transitions and an Intramolecular Charge Transfer (ICT) band.
  • Primary Feature: A broad absorption band in the near-UV/blue region (300–350 nm for unsubstituted).

  • Substituent Effect:

    • EDGs (e.g.,

      
      -OMe):  Raise the HOMO energy of the phenyl ring, narrowing the HOMO-LUMO gap 
      
      
      
      Red Shift (Bathochromic) .
    • EWGs (e.g.,

      
      -NO
      
      
      
      ):
      Lower the HOMO of the phenyl ring
      
      
      Blue Shift (Hypsochromic) (relative to donor-substituted, though nitro itself introduces its own
      
      
      transitions).
  • Solvent Effect: These salts exhibit negative solvatochromism . As solvent polarity increases, the ground state (highly dipolar/ionic) is stabilized more than the excited state (less dipolar due to charge transfer), increasing the energy gap (Blue Shift).

NMR Spectroscopy ( H & C)

NMR provides a map of electron density distribution. The positively charged nitrogen exerts a strong deshielding effect.

  • 
    -Protons (Pyridinium):  Most deshielded (
    
    
    
    8.5 – 9.5 ppm).
  • Ring Current Effects: In

    
    -PhPy
    
    
    
    , the phenyl ring creates an anisotropic magnetic field. Due to the twisted geometry, the pyridinium protons feel a shielding effect compared to planar analogs.
  • Differentiation:

    
    -Alkyl analogs (MPP
    
    
    
    ) show a distinct methyl singlet (
    
    
    4.3–4.5 ppm) and lack the shielding influence of the
    
    
    -phenyl ring on the pyridinium protons.
Vibrational Spectroscopy (IR)
  • C=N Stretching: Characteristic band at 1600–1640 cm

    
    .
    
  • Pyridinium Ring Breathing: Strong band at ~1480–1500 cm

    
    .
    
  • Counterion Interaction: In solid state, the position of these bands can shift based on the tightness of the ion pair (e.g., Cl

    
     vs PF
    
    
    
    ).

Comparative Performance Data

The following table synthesizes spectral data to allow direct comparison between the parent compound, an electronic analog, and a structural analog.

Table 1: Spectroscopic Parameters of N-Phenylpyridinium vs. Analogs

ParameterN-Phenylpyridinium Cl (

-PhPy

)
4-(Dimethylamino)-

-PhPy

(Electronic Analog)
1-Methyl-4-phenylpyridinium (MPP

) (Structural Analog)
Core Interaction Conjugated (Twisted)Strongly Conjugated (Push-Pull)Hyperconjugated (Inductive)
UV-Vis

(MeCN)
~310 nm~450 nm (Visible/Yellow)~295 nm
Solvatochromism ModerateStrong (Redox Indicator)Weak

H NMR (

-H)

9.0–9.2 ppm (d)

8.6–8.8 ppm (d)

8.8–9.0 ppm (d)

H NMR (N-Subst)
Multiplet (Phenyl)Multiplet (Aryl)Singlet (

4.3, Methyl)
Redox Potential (

)
-1.2 V vs SCE-1.4 V (Harder to reduce)-1.0 V (Easier to reduce)

Note: Values are approximate and solvent-dependent (typically Acetonitrile or DMSO).

Experimental Protocols

Protocol A: Synthesis via Zincke Reaction (Self-Validating)

This method is preferred over direct alkylation for


-aryl derivatives due to the low nucleophilicity of pyridine towards aryl halides.

Workflow Diagram:

Synthesis Step1 1. Zincke Salt Formation (Pyridine + Dinitrochlorobenzene) Step2 2. Nucleophilic Exchange (Add Aniline Derivative) Step1->Step2 Activated Pyridinium Step3 3. Ring Opening/Closing (Mechanism) Step2->Step3 R-NH2 Attack Step4 4. Isolation (Precipitation with Ether) Step3->Step4 Product Formation

Caption: The Zincke reaction pathway allows modular synthesis of N-aryl pyridinium salts.

Step-by-Step Methodology:

  • Activation: Dissolve 2,4-dinitrochlorobenzene (1 eq) and pyridine (1 eq) in acetone. Reflux for 2 hours. The solution will turn dark red, and the Zincke salt will precipitate.

  • Validation (Checkpoint): The intermediate must be a solid precipitate. If oily, induce crystallization with diethyl ether.

  • Exchange: Suspend the Zincke salt in ethanol. Add the target aniline (e.g., 4-methoxyaniline, 1 eq). Reflux for 4–6 hours. The solution color will change (often to dark orange/red).

  • Purification: Concentrate the solvent to 20% volume. Pour into cold diethyl ether. Filter the precipitate.

  • Validation: Check solubility. The product should be soluble in water/ethanol but insoluble in ether.

Protocol B: Spectroscopic Sample Preparation

To ensure reproducibility in solvatochromic studies:

  • Drying: Dry the salt in a vacuum oven at 60°C for 12 hours to remove lattice water (water is a strong H-bond donor and will skew

    
    ).
    
  • Concentration: Prepare a stock solution of

    
     M in dry acetonitrile.
    
  • Dilution: Dilute to

    
     M for UV-Vis (target Absorbance ~0.8–1.0).
    
  • Blanking: Use the exact solvent batch for the blank to account for UV cutoff drift.

Application Case Study: Neurotoxicity Modeling

While


-PhPy

is a standard probe, its analog MPP

is a potent neurotoxin. The spectroscopic difference highlights the biological mechanism:
  • MPP

    
    :  The 
    
    
    
    -methyl group allows it to be a substrate for the dopamine transporter (DAT). Once inside, it accumulates in mitochondria.
  • Spectroscopic Marker: The redox potential (measured via cyclic voltammetry, often correlated with HOMO/LUMO levels derived from UV-Vis) predicts this toxicity. MPP

    
     is more easily reduced (less negative 
    
    
    
    ) than many
    
    
    -aryl analogs, facilitating its interference with the Electron Transport Chain (Complex I).
  • Guide: When designing drug candidates, avoiding the specific "MPP

    
    -like" spectral and redox signature (high reduction potential + lipophilic cation) is a key safety screen.
    

References

  • Zincke Reaction Mechanism & Scope

    • Genç, H. et al. "Synthesis and properties of novel N-arylpyridinium salts." Journal of Molecular Structure, 2023.

  • Solvatochromism of Pyridinium Salts

    • Reichardt, C. "Solvatochromic Dyes as Solvent Polarity Indicators." Chemical Reviews, 1994.

  • MPP+ Toxicity and Structure

    • Ramsay, R. R. et al. "The mechanism of inhibition of NADH dehydrogenase by MPP+ analogs."[1] Archives of Biochemistry and Biophysics, 1994.[1]

  • NMR Characterization of Pyridinium Derivatives

    • Reich, H. J. "Structure Determination Using NMR Spectroscopy." University of Wisconsin-Madison.[2]

Sources

A Comparative Analysis of N-Phenylpyridinium Chloride and Other Quaternary Ammonium Surfactants for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of Quaternary Ammonium Compounds in Surfactant Chemistry

Quaternary Ammonium Compounds (QACs) represent a cornerstone class of cationic surfactants, indispensable in a multitude of applications ranging from antimicrobial agents in pharmaceutical formulations to phase transfer catalysts in organic synthesis. Their amphiphilic nature, characterized by a positively charged nitrogen atom covalently bonded to four carbon atoms, and at least one long hydrophobic alkyl chain, underpins their ability to self-assemble at interfaces, reduce surface tension, and interact with cell membranes. This guide provides a detailed comparative analysis of the surfactant properties of a lesser-explored QAC, N-Phenylpyridinium chloride, alongside three widely utilized QACs: Benzalkonium Chloride (BAC), Cetylpyridinium Chloride (CPC), and Cetrimonium Bromide (CTAB).

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of key performance parameters, supported by experimental data and protocols. Our objective is to furnish a comprehensive resource that not only presents comparative data but also elucidates the underlying structure-activity relationships that govern the functionality of these versatile molecules.

Structural Overview of Compared QACs

The fundamental differences in the chemical structures of these QACs directly influence their physicochemical properties and, consequently, their applications.

  • N-Phenylpyridinium Chloride: This molecule features a pyridinium headgroup, a six-membered aromatic heterocycle containing a positively charged nitrogen atom. The presence of a phenyl group directly attached to the nitrogen atom introduces a degree of aromaticity and rigidity to the headgroup, which can influence its interaction with interfaces and biological membranes.[1]

  • Benzalkonium Chloride (BAC): BAC is not a single compound but a mixture of alkylbenzyldimethylammonium chlorides, where the alkyl group varies in length (typically C12, C14, C16). Its headgroup consists of a benzyl group and two methyl groups attached to the quaternary nitrogen.

  • Cetylpyridinium Chloride (CPC): Similar to N-Phenylpyridinium chloride, CPC possesses a pyridinium headgroup. However, it is distinguished by a long C16 alkyl chain (cetyl group) attached to the nitrogen atom, which imparts strong hydrophobic character.[2]

  • Cetrimonium Bromide (CTAB): CTAB, or cetyltrimethylammonium bromide, has a trimethylammonium headgroup and a C16 alkyl chain. The smaller, non-aromatic headgroup of CTAB compared to the pyridinium-based QACs can lead to differences in packing at interfaces.

Comparative Analysis of Surfactant Properties

The efficacy of a surfactant is primarily defined by its ability to lower surface tension and form micelles at a specific concentration. These properties are quantified by the surface tension value and the critical micelle concentration (CMC), respectively.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers in a solution begin to aggregate and form micelles.[3] A lower CMC value indicates a more efficient surfactant, as less of the compound is required to achieve saturation of interfaces and initiate micellization.

SurfactantCritical Micelle Concentration (CMC) (mM)Temperature (°C)Method
N-Phenylpyridinium Chloride Data not readily available; expected to be higher than alkylated pyridinium chlorides due to the less hydrophobic nature of the phenyl group compared to a long alkyl chain.--
Benzalkonium Chloride (BAC) ~0.008% (w/v)25Surface Tension[4]
Cetylpyridinium Chloride (CPC) 0.9 x 10⁻³ M25Surface Tension[5]
Cetrimonium Bromide (CTAB) ~0.92 x 10⁻³ M25Various[3][6]

Expert Insight: The anticipated higher CMC of N-Phenylpyridinium chloride stems from the reduced hydrophobicity of the phenyl substituent compared to the long alkyl chains of BAC, CPC, and CTAB. The hydrophobic effect is the primary driving force for micellization; therefore, a less hydrophobic molecule will require a higher concentration to overcome the electrostatic repulsion between the cationic headgroups and form stable micelles.

Surface Tension Reduction

Surfactants reduce the surface tension of a liquid by adsorbing at the air-liquid interface.[7] The effectiveness of a surfactant in reducing surface tension is a key indicator of its wetting, foaming, and emulsifying capabilities.

SurfactantSurface Tension at CMC (mN/m)Temperature (°C)
N-Phenylpyridinium Chloride Data not readily available; predicted to be less effective at reducing surface tension compared to its long-alkyl-chain counterparts.-
Benzalkonium Chloride (BAC) ~3925[8]
Cetylpyridinium Chloride (CPC) ~4025[9]
Cetrimonium Bromide (CTAB) ~3625[10]

Expert Insight: The magnitude of surface tension reduction is directly related to the packing density of the surfactant molecules at the interface. The long alkyl chains of BAC, CPC, and CTAB allow for strong van der Waals interactions, leading to a densely packed monolayer and significant disruption of the cohesive forces between water molecules. The bulkier and less hydrophobic phenyl group in N-Phenylpyridinium chloride is expected to result in less efficient packing and consequently, a more modest reduction in surface tension.

Antimicrobial Efficacy: A Key Application of QACs

QACs are widely employed as antimicrobial agents due to their ability to disrupt the cell membranes of bacteria, fungi, and viruses.[11] Their cationic headgroups interact with the negatively charged components of the microbial cell membrane, leading to increased permeability and eventual cell lysis.

SurfactantGeneral Antimicrobial Activity
N-Phenylpyridinium Chloride & DerivativesDemonstrated efficacy against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.[12]
Benzalkonium Chloride (BAC) Broad-spectrum activity against bacteria and fungi.[13]
Cetylpyridinium Chloride (CPC) Potent activity against Gram-positive bacteria and yeasts.[14]
Cetrimonium Bromide (CTAB) Effective against a wide range of microorganisms.

Expert Insight: The antimicrobial activity of QACs is influenced by the length of the alkyl chain, with optimal activity often observed for chains of 12-16 carbon atoms. The structure of the headgroup also plays a role. While direct comparative data for N-Phenylpyridinium chloride is limited, its pyridinium core is a known pharmacophore for antimicrobial activity. The phenyl substitution may modulate this activity through steric and electronic effects, potentially influencing its interaction with specific membrane components. Further quantitative studies, such as determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms, are necessary for a definitive comparison.

Experimental Protocols

To ensure scientific rigor and enable reproducible research, the following are detailed protocols for the characterization of surfactant properties.

Determination of Critical Micelle Concentration (CMC) via Surface Tensiometry

This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[3]

Workflow:

CMC_Determination prep Prepare Surfactant Solutions measure Measure Surface Tension prep->measure Series of concentrations plot Plot Surface Tension vs. log(Concentration) measure->plot cmc Determine CMC from Inflection Point plot->cmc

Caption: Workflow for CMC determination using surface tensiometry.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the QAC in deionized water.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.

  • Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.[15]

  • Data Plotting: Plot the measured surface tension values as a function of the logarithm of the surfactant concentration.

  • CMC Determination: The CMC is identified as the concentration at the intersection of the two linear portions of the plot.[3]

Evaluation of Antimicrobial Efficacy via Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Workflow:

MIC_Assay prep_qac Prepare Serial Dilutions of QAC inoculate Inoculate Dilutions with Microbe prep_qac->inoculate prep_culture Prepare Standardized Microbial Inoculum prep_culture->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read Observe for Turbidity (Growth) incubate->read mic Determine MIC read->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Prepare QAC Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the QAC in an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) corresponding to a specific cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microbe in medium without QAC) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the QAC in which no visible turbidity (bacterial growth) is observed.

Conclusion and Future Perspectives

This comparative guide highlights the fundamental surfactant properties of N-Phenylpyridinium chloride in relation to established QACs like BAC, CPC, and CTAB. While direct experimental data for N-Phenylpyridinium chloride is not as abundant, its structural characteristics suggest it possesses surfactant and antimicrobial properties, albeit likely with a higher CMC and less pronounced surface tension reduction compared to its long-alkyl-chain counterparts. The presence of the phenyl group offers intriguing possibilities for modifying its properties, such as enhancing interactions with aromatic moieties in biological systems or other formulation components.

For drug development professionals and researchers, the choice of a QAC will depend on the specific application. For applications requiring high surface activity at low concentrations, such as in emulsification or solubilization, CPC and CTAB remain superior choices. However, N-Phenylpyridinium chloride and its derivatives may offer a unique profile for applications where specific interactions with aromatic systems are desired, or where a different balance of hydrophobicity and antimicrobial activity is required. Further research is warranted to fully characterize the surfactant and biological properties of N-Phenylpyridinium chloride and to explore the potential of its derivatives in various pharmaceutical and research contexts.

References

  • Mukhim, T., Dey, J., Das, S., & Ismail, K. (2010). Aggregation and adsorption behavior of cetylpyridinium chloride in aqueous sodium salicylate and sodium benzoate solutions. Journal of Colloid and Interface Science, 350(2), 511-515.
  • Banjare, M. K., et al. (2023). Physicochemical parameters and modes of interaction associated with the micelle formation of a mixture of tetradecyltrimethylammonium bromide and cefixime trihydrate: effects of hydrotropes and temperature. RSC Advances, 13(45), 31695-31710.
  • Mei, L. H., et al. (2018). A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. Polymers, 10(11), 1234.
  • Palmqvist, N., et al. (2018). Wetting properties and critical micellar concentration of benzalkonium chloride mixed in sodium hypochlorite. Journal of Endodontics, 44(4), 643-647.
  • ResearchGate. (n.d.). Surface tension of N-cetyl N, N, N trimethyl ammonium bromide with and without the addition of PEO (12K). Retrieved from [Link]

  • Li, Y., et al. (2019). Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action. Polymers, 11(7), 1124.
  • Vereshchagin, A. N., et al. (2021). Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatment plant performance. Environmental Science: Water Research & Technology, 7(10), 1741-1765.
  • Wikipedia. (2023, December 19). Critical micelle concentration. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzalkonium Chloride Micellization: Salt and Temperature Dependence (Conductivity, Surface Tension). Retrieved from [Link]

  • O'Neill, A. J., et al. (2021). Tricepyridinium-inspired QACs yield potent antimicrobials and provide insight into QAC resistance. RSC Medicinal Chemistry, 12(10), 1737-1744.
  • ResearchGate. (n.d.). Critical micelle concentration of alkylpyridinium chlorides and bromides at 25 °C. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple and Efficient Synthesis and Surfactant Properties of N-Alkyl-3-Boronopyridinium Acid Triflates. Retrieved from [Link]

  • Hao, J., et al. (2016). Novel Gemini Pyridinium Surfactants: Synthesis and Study of Their Surface Activity, DNA Binding, and Cytotoxicity. Langmuir, 32(31), 7845-7854.
  • ResearchGate. (n.d.). (PDF) Surface Tension Studies on the Micellization of Cetyltrimethylammonium Bromide in Presence and Absence of KCL and NaCl in Aqueous Media at Room Temperature. Retrieved from [Link]

  • Egorova, K. S., Ananikov, V. P., & Vereshchagin, A. N. (2021). Quaternary Ammonium Compounds (QACs) and Ionic Liquids (ILs) as Biocides: From Simple Antiseptics to Tunable Antimicrobials. International Journal of Molecular Sciences, 22(11), 5854.
  • Mukhim, T., & Ismail, K. (2005). Micellization of Cetylpyridinium Chloride in Aqueous Lithium Chloride, Sodium Chloride and Potassium Chloride Media. Indian Journal of Surface Science and Technology, 21(3-4), 119-126.
  • Zdanovska, M., et al. (2021).
  • Paul, B. K., & Moulik, S. P. (2011). Interaction of sodium N-lauroylsarcosinate with N-alkylpyridinium chloride surfactants: spontaneous formation of pH-responsive, stable vesicles in aqueous mixtures. Journal of Colloid and Interface Science, 358(1), 178-188.
  • Kikelj, D., et al. (2020). The Antibacterial Effects of New N-Alkylpyridinium Salts on Planktonic and Biofilm Bacteria. Antibiotics, 9(10), 711.
  • MedCrave. (2023, January 13). Micellar and intermolecular interaction study of cetyltrimethyl ammonium bromide (CTAB) and Tween-20 mixed aqueous solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Antimicrobial activity of quaternary ammonium salts: structure-activity relationship. Retrieved from [Link]

  • Modelling of Cetylpyridinium Chloride Availability in Complex Mixtures for the Prediction of Anti-Microbial Activity Using Diffusion Ordered Spectroscopy, Saturation Transfer Difference and 1D NMR. (2024). Molecules, 29(23), 5693.
  • TEGEWA. (2023, October 5). Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective. Retrieved from [Link]

  • Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applic
  • Read the Docs. (n.d.). Surface Tension (chemicals.interface). Retrieved from [Link]

  • Georgiev, G. A., et al. (2013). Surface Chemistry Study of the Interactions of Benzalkonium Chloride with Films of Meibum, Corneal Cells Lipids, and Whole Tears. Investigative Ophthalmology & Visual Science, 54(7), 4557-4567.
  • ResearchGate. (n.d.). Finding Substitute Surfactants for Synperonic N | Request PDF. Retrieved from [Link]

  • Thermodynamic Properties of Cetyltrimethylammonium Bromide in Ethanol-Water Media With/without the Presence of the Divalent Salt. (2019). Journal of Oleo Science, 68(12), 1259-1267.
  • Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. (2020). Langmuir, 36(21), 5733-5743.
  • Kinam Park. (n.d.). Surface Tension. Retrieved from [Link]

  • Novel Pyridinium Surfactants with Unsaturated Alkyl Chains: Aggregation Behavior and Interactions with Methyl Orange in Aqueous Solution. (2021). Langmuir, 37(49), 14387-14397.
  • Benzalkonium Chloride Micellization: Salt and Temperature Dependence (Conductivity, Surface Tension). (2025). Scientiae Radices, 4(3), 181-201.
  • Antiradical Properties of N-Oxide Surfactants—Two in One. (2021). Antioxidants, 10(11), 1795.
  • Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. (2023). Environmental Science & Technology, 57(5), 1845-1864.
  • Correlation of Surface Tension of Mono-Solvents at Various Temperatures. (2022). Applied Sciences, 12(21), 10943.
  • Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. (2024). Crystals, 14(1), 74.
  • Antibacterial efficacy of quaternary ammonium compounds (QACs) against Enterococcus faecalis in endodontic infections: a systematic review and meta-analysis. (2025). BMC Oral Health, 25(1), 1-14.
  • Influence of some added electrolytes on the surface and thermodynamic properties of cetylpyridinium chloride in aqueous medium. (2012). Journal of the Indian Chemical Society, 89(10), 1375-1380.
  • ResearchGate. (n.d.). Surface tension (a) and relative surface tension (b) defined as.... Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Handling of N-Phenylpyridinium Chloride: A Guide to Essential Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Disposal of N-Phenylpyridinium Chloride.

Understanding the Inherent Risks: A Profile of N-Phenylpyridinium Chloride Analogs

N-Phenylpyridinium chloride is an organic salt. Based on data from related pyridinium compounds, it should be treated as a substance with the following potential hazards:

  • Acute Toxicity: Compounds like n-Hexadecyl pyridinium chloride are toxic if swallowed and fatal if inhaled.[1] Dermal contact may also be harmful.

  • Skin and Eye Irritation: Direct contact is likely to cause serious eye irritation and skin irritation.[1][2]

  • Respiratory Irritation: Inhalation of dusts may cause respiratory tract irritation.[1]

Given these potential hazards, a multi-layered approach to safety, beginning with engineering controls and culminating in meticulous personal protective equipment (PPE) protocols, is not just recommended, but essential.

The First Line of Defense: Engineering Controls and Work Practices

Before any personal protective equipment is donned, the work environment must be engineered for safety. The principle of "as low as reasonably achievable" (ALARA) for exposure should be the guiding philosophy.

  • Chemical Fume Hood: All weighing, transferring, and handling of solid N-Phenylpyridinium chloride must be conducted within a certified chemical fume hood.[3] This primary engineering control is non-negotiable as it captures potentially harmful dusts at the source.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

  • Designated Area: All work with N-Phenylpyridinium chloride should be restricted to a designated and clearly marked area of the laboratory to prevent cross-contamination.

  • Hygiene Practices: Prohibit eating, drinking, and the application of cosmetics in the laboratory.[4] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][5]

Essential Personal Protective Equipment (PPE): A Head-to-Toe Protocol

The selection and correct use of PPE are critical to prevent direct contact with N-Phenylpyridinium chloride. The following table summarizes the mandatory PPE for handling this compound.

Body PartRequired PPERationale and Key Considerations
Eyes and Face Chemical safety goggles with side shieldsProtects against splashes and dust. In situations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[2]
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)Provides a barrier against skin contact. Nitrile gloves are often recommended for handling pyridine-based compounds.[3] Always inspect gloves for tears or punctures before use. Double-gloving is recommended for extended handling periods or when working with larger quantities.[6]
Body Fully-buttoned laboratory coatProtects skin and personal clothing from contamination.[3]
Respiratory NIOSH-approved N95 or higher-rated particulate respiratorNecessary when handling the solid form to prevent inhalation of dust particles, especially during weighing and transfers.[1][7] The specific type of respirator should be determined by a workplace hazard assessment.
Experimental Protocol: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is as crucial as its selection to prevent cross-contamination.[8]

Donning Sequence:

  • Gown: Put on the laboratory coat, ensuring it is fully buttoned.

  • Respirator: If required, don the respirator. Perform a user seal check to ensure a tight fit.

  • Eye Protection: Put on safety goggles.

  • Gloves: Don gloves, ensuring the cuffs of the gloves are pulled over the sleeves of the laboratory coat.

Doffing Sequence (to be performed in a designated doffing area):

  • Gloves: Remove gloves by peeling them off from the cuff towards the fingers, turning them inside out. Dispose of them in the appropriate waste container.

  • Gown: Unbutton and remove the laboratory coat by folding it inward, avoiding contact with the contaminated exterior.

  • Eye Protection: Remove goggles from the back of the head forward.

  • Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Diagram of PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Gown Don2 2. Respirator Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Gloves Don3->Don4 Handling Chemical Handling Don4->Handling Doff1 1. Gloves Doff2 2. Gown Doff1->Doff2 Doff3 3. Goggles Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Hand Hygiene Doff4->Doff5 End End Doff5->End Start Start Start->Don1 Handling->Doff1

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

For spills, evacuate the immediate area and prevent dust from becoming airborne. Wear appropriate PPE, including respiratory protection, and cover the spill with an inert absorbent material. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

Disposal Plan: A Step-by-Step Protocol

Waste N-Phenylpyridinium chloride and any materials contaminated with it are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

Step-by-Step Disposal Protocol:

  • Segregation: Collect all waste containing N-Phenylpyridinium chloride (including excess reagent, contaminated PPE, and spill cleanup materials) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "N-Phenylpyridinium chloride," and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of N-Phenylpyridinium chloride down the drain or in regular trash.[3]

Waste_Disposal cluster_lab Laboratory Operations Solid_Waste Solid Waste (Excess Reagent, Contaminated PPE) Waste_Container Dedicated & Labeled Hazardous Waste Container Solid_Waste->Waste_Container Spill_Cleanup Spill Cleanup Waste Spill_Cleanup->Waste_Container Satellite_Area Secure Satellite Accumulation Area Waste_Container->Satellite_Area EHS_Pickup EHS Waste Pickup Satellite_Area->EHS_Pickup Final_Disposal Licensed Disposal Facility (e.g., Incineration) EHS_Pickup->Final_Disposal

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.